molecular formula C16H13NO B8762981 Acetamide, N-[2-(phenylethynyl)phenyl]- CAS No. 26385-33-1

Acetamide, N-[2-(phenylethynyl)phenyl]-

Cat. No.: B8762981
CAS No.: 26385-33-1
M. Wt: 235.28 g/mol
InChI Key: DQFSUQYFFXVNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-[2-(phenylethynyl)phenyl]- is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

26385-33-1

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-[2-(2-phenylethynyl)phenyl]acetamide

InChI

InChI=1S/C16H13NO/c1-13(18)17-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3,(H,17,18)

InChI Key

DQFSUQYFFXVNRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway Intermediate for Indole Alkaloid Construction

Executive Summary

N-[2-(phenylethynyl)phenyl]acetamide is a pivotal synthetic intermediate, primarily utilized as a precursor for the construction of 2-substituted indoles via transition-metal-catalyzed or base-mediated cyclization. Its structural core—an ortho-alkynyl acetanilide—serves as a "masked" nucleophile (the amide nitrogen/oxygen) positioned adjacent to an electrophilic trap (the alkyne).

This guide details the robust synthesis of this compound starting from commercially available 2-iodoaniline. The workflow is designed for reproducibility, emphasizing the Sonogashira cross-coupling reaction as the critical step. We prioritize the "Why" behind every reagent choice to ensure the protocol is not just a recipe, but a controllable system.

Module 1: Retrosynthetic Logic & Workflow

To synthesize N-[2-(phenylethynyl)phenyl]acetamide efficiently, we employ a convergent strategy. Direct alkynylation of aniline is prone to poly-alkylation and catalyst poisoning. Therefore, we protect the amine first, activating the system for a clean Palladium-catalyzed coupling.

The Strategic Pathway
  • Chemoselective Protection: Acetylation of 2-iodoaniline to prevent amine interference during catalysis.

  • C-C Bond Formation: Sonogashira coupling to install the phenylethynyl group.

  • Validation: (Optional) Cyclization to 2-phenylindole to confirm intermediate integrity.

SynthesisWorkflow Start 2-Iodoaniline (Starting Material) Step1 Acetylation (Ac2O, AcOH) Start->Step1 Protection Inter N-(2-iodophenyl)acetamide (Stable Intermediate) Step1->Inter Yield >90% Step2 Sonogashira Coupling (Pd cat., CuI, Ph-C≡CH) Inter->Step2 Cross-Coupling Target N-[2-(phenylethynyl)phenyl]acetamide (Target) Step2->Target C-C Bond Formation

Figure 1: Strategic workflow for the synthesis of the target acetanilide derivative.

Module 2: Precursor Synthesis (N-(2-iodophenyl)acetamide)

Objective: Convert 2-iodoaniline into 2-iodoacetanilide. Rationale: Free primary amines are potent ligands for Palladium. If left unprotected, the amine in 2-iodoaniline would compete with phosphine ligands, destabilizing the catalyst in the subsequent step. Acetylation mitigates this risk.

Protocol
  • Dissolution: Dissolve 2-iodoaniline (10.0 mmol, 2.19 g) in Glacial Acetic Acid (10 mL).

    • Insight: Acetic acid acts as both solvent and acid catalyst, protonating the carbonyl of the anhydride to increase electrophilicity.

  • Addition: Add Acetic Anhydride (12.0 mmol, 1.2 mL) dropwise at room temperature.

  • Reaction: Stir at 60°C for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (more polar amine) should disappear.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if the melting point is below 110°C (Lit. mp ~110°C).

Data Summary:

Parameter Value
Reagent Stoichiometry 1.0 equiv Aniline : 1.2 equiv Ac2O
Solvent Glacial AcOH
Expected Yield 90-95%

| Appearance | White crystalline solid |

Module 3: The Core Coupling (Sonogashira Reaction)

Objective: Couple N-(2-iodophenyl)acetamide with Phenylacetylene. Mechanistic Insight: This reaction relies on the synergy between Palladium (Cycle A) and Copper (Cycle B). The Copper(I) generates a copper-acetylide species in situ, which transmetallates the alkyne onto the Palladium center much faster than the neutral alkyne could react alone.

The Catalytic Cycle

The following diagram illustrates the specific pathway for our substrate. Note the critical "Transmetallation" step where the two cycles intersect.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I enters TransMet Transmetallation (Ar-Pd-C≡C-Ph) OxAdd->TransMet I replaced by Alkyne RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond forms CuI CuI TransMet->CuI CuI regenerates RedElim->Pd0 Regeneration CuAcetylide Cu-C≡C-Ph (Active Nucleophile) CuI->CuAcetylide + Alkyne / Base CuAcetylide->TransMet Transmetallation ArI Ar-I (Substrate) Alkyne Ph-C≡CH Base Et3N Prod Target Product

Figure 2: Dual-catalytic cycle showing the intersection of Pd(0) activation and Cu(I) transmetallation.

Detailed Protocol

Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon). Oxygen promotes the Glaser homocoupling of phenylacetylene (forming diphenyldiacetylene), which wastes reagents and complicates purification.

  • Charge: In a dry Schlenk flask, combine:

    • N-(2-iodophenyl)acetamide (5.0 mmol, 1.31 g)

    • Pd(PPh3)2Cl2 (2 mol%, 70 mg) - Source of Pd(0) after in situ reduction.

    • CuI (4 mol%, 38 mg) - Co-catalyst.

  • Solvent/Base: Add degassed Triethylamine (Et3N) (15 mL) and DMF (5 mL).

    • Why Et3N? It acts as both a solvent and a base to neutralize the HI generated during the reaction.

    • Why DMF? Increases solubility of the polar acetanilide.

  • Alkyne Addition: Add Phenylacetylene (6.0 mmol, 0.66 mL) via syringe under Nitrogen flow.

  • Reaction: Stir at room temperature (RT) for 30 minutes, then heat to 50°C for 2-4 hours.

    • Monitoring: TLC (Hexane:EtOAc 2:1). The starting iodide (Rf ~0.4) converts to a highly fluorescent product (Rf ~0.5).

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with Water (3 x 30 mL) to remove DMF and ammonium salts.

    • Wash with Brine (1 x 30 mL).

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash Column Chromatography (SiO2, Hexane/EtOAc gradient 90:10 to 70:30).

Self-Validating Checkpoints:

  • Color Change: Reaction usually starts yellow and darkens to brown/black (Pd precipitation) upon completion.

  • Fluorescence: The product is highly conjugated and should fluoresce blue/purple under UV (254/365 nm).

Module 4: Characterization & Application

Analytical Profile
  • 1H NMR (CDCl3, 400 MHz): Look for the NH singlet (broad, ~7.8-8.5 ppm), the acetyl methyl group (~2.2-2.5 ppm), and the phenylethynyl aromatic protons. The key diagnostic is the disappearance of the characteristic shift of the proton ortho to the iodine.

  • HRMS: Calculated for C16H13NO [M+H]+: 236.1070.

Downstream Utility: Indole Cyclization

To validate the synthesis, the product can be cyclized to 2-phenylindole .[1]

  • Reagents: Sodium Ethoxide (NaOEt) in Ethanol (reflux) or PdCl2 in MeCN.

  • Mechanism: The nitrogen lone pair (made more nucleophilic by deacetylation or coordinated by Pd) attacks the internal alkyne carbon (5-endo-dig cyclization).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of 2-substituted indoles from N-(2-alkynylphenyl)acetamides. Organic Letters, 7(10), 1967-1969. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • MDPI Molbank. (2013). Synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide (Example of Sonogashira on acetanilide core). Molbank, 2013(3), M807. Link[2]

Sources

N-[2-(phenylethynyl)phenyl]acetamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-[2-(phenylethynyl)phenyl]acetamide. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, offers practical insights into the synthetic procedure, and outlines robust methods for purification and characterization.

Introduction and Strategic Overview

N-[2-(phenylethynyl)phenyl]acetamide is a diarylacetylene derivative, a structural motif of interest in medicinal chemistry and materials science. The synthesis of this target molecule is most efficiently achieved through a carbon-carbon bond-forming reaction that couples an aryl halide with a terminal alkyne.

The premier strategy for this transformation is the Sonogashira cross-coupling reaction.[1][2] This powerful method, developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, utilizes a dual-catalyst system of palladium and copper to couple terminal alkynes with aryl or vinyl halides under mild conditions.[3][4] Its reliability, mild conditions, and tolerance of various functional groups have made it an indispensable tool in modern organic synthesis.[1][4]

This guide will focus on the Sonogashira coupling between N-(2-iodophenyl)acetamide and phenylacetylene.

The Sonogashira Coupling: Mechanism and Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

Pillar 1: The Palladium Cycle The primary role of the palladium catalyst is to bring the two coupling partners together.

  • Oxidative Addition: A palladium(0) complex, typically generated in situ, reacts with the aryl halide (N-(2-iodophenyl)acetamide). This oxidative addition forms a Pd(II) intermediate.

  • Transmetalation: The activated alkyne from the copper cycle is transferred to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.

  • Reductive Elimination: This is the final, product-forming step. The coupled product, N-[2-(phenylethynyl)phenyl]acetamide, is eliminated from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Pillar 2: The Copper Cycle The copper(I) co-catalyst serves to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the alkyne (phenylacetylene).

  • Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I) acetylide intermediate.[3] This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.

Why this dual system? The synergy between palladium and copper allows the reaction to proceed under significantly milder conditions (often at room temperature) and with higher efficiency than earlier palladium-only methods.[1][4]

Copper-Free Variant: It is noteworthy that copper-free Sonogashira reactions have also been developed.[1] The primary motivation is to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can occur in the presence of copper and oxygen.[1] However, the classic copper-co-catalyzed protocol remains widely used and is highly effective when performed under an inert atmosphere.

Experimental Protocol: Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

This protocol is adapted from established Sonogashira coupling procedures for similar substrates.[5][6]

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 5 mmol scale)Molar Eq.Notes
N-(2-iodophenyl)acetamide261.041.305 g1.0Starting aryl halide.
Phenylacetylene102.130.61 g (0.67 mL)1.2Terminal alkyne. Use freshly distilled if necessary.
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.9088 mg0.025 (2.5 mol%)Palladium catalyst precursor. Air-stable.
Copper(I) iodide (CuI)190.4524 mg0.025 (2.5 mol%)Copper co-catalyst.
Triethylamine (TEA)101.1925 mL-Serves as base and solvent. Should be dry.
Tetrahydrofuran (THF)72.1125 mL-Co-solvent. Should be dry and deoxygenated.
Ethyl acetate-~150 mL-For extraction and chromatography.
Hexane-~300 mL-For chromatography.
Brine (Saturated NaCl solution)-~50 mL-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-For drying organic layer.
Silica Gel-~50 g-For column chromatography.
Procedural Workflow

The overall experimental process is outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble & Dry Glassware B 2. Weigh Reagents A->B C 3. Charge Flask with Solids & Solvents B->C D 4. Degas Mixture (N2 Purge) C->D E 5. Add Phenylacetylene D->E F 6. Stir at Room Temp (2-4h) E->F G 7. Monitor by TLC F->G H 8. Quench Reaction G->H Reaction Complete I 9. Solvent Evaporation H->I J 10. Aqueous Work-up (Extraction) I->J K 11. Dry & Concentrate J->K L 12. Column Chromatography K->L M 13. Isolate Pure Fractions L->M N 14. Characterize Product M->N

Caption: Experimental workflow for the Sonogashira synthesis.

Step-by-Step Methodology

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-iodophenyl)acetamide (1.305 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (88 mg, 0.125 mmol), and copper(I) iodide (24 mg, 0.125 mmol).

  • Add triethylamine (25 mL) and tetrahydrofuran (25 mL).

  • Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 15 minutes to ensure anaerobic conditions. This is crucial to prevent catalyst degradation and alkyne homocoupling.[1]

2. Reagent Addition and Reaction:

  • While stirring the mixture under the inert atmosphere, add phenylacetylene (0.67 mL, 6.0 mmol) dropwise via syringe.

  • Allow the reaction to stir at room temperature. The mixture will typically turn from a pale yellow to a darker, often reddish-brown slurry as the reaction progresses.

3. Monitoring the Reaction:

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.[7]

  • TLC System: Use a mobile phase of 30% ethyl acetate in hexane.

  • Visualization: UV light (254 nm).

  • The reaction is complete when the spot corresponding to N-(2-iodophenyl)acetamide has been consumed. The reaction typically takes 2-4 hours.

4. Work-up and Isolation:

  • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the solvents.

  • Redissolve the resulting residue in ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product, typically an off-white or pale brown solid, should be purified by flash column chromatography.[8]

  • Stationary Phase: Silica gel.

  • Eluent: A gradient of 10% to 40% ethyl acetate in hexane is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

6. Final Product:

  • The purified N-[2-(phenylethynyl)phenyl]acetamide should be obtained as a white to off-white solid.

  • Dry the product under vacuum to remove residual solvents.

  • Expected Yield: 70-90%.

  • Melting Point: 119 °C.[9]

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the aromatic protons of both phenyl rings, a singlet for the amide N-H proton, and a singlet for the acetyl methyl group (CH₃). The amide proton signal will disappear upon a D₂O exchange experiment.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most characteristic signals will be the two acetylenic carbons, typically appearing in the range of δ 80-95 ppm.[5] The spectrum will also show signals for the carbonyl carbon (around δ 168-170 ppm), the methyl carbon, and the aromatic carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and the C≡C alkyne stretch (around 2220 cm⁻¹, may be weak).

  • HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ for C₁₆H₁₃NO.

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and nitrile gloves) is mandatory.

  • Reagent Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Copper(I) Iodide: Harmful if swallowed or inhaled.

    • Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor.

    • Phenylacetylene: Flammable liquid.

    • Solvents: THF, ethyl acetate, and hexane are flammable.

  • Reaction Hazards: Palladium-catalyzed cross-coupling reactions can sometimes be exothermic.[10] Although this specific reaction at room temperature is generally well-behaved, caution should be exercised, especially during scale-up.

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with institutional and local environmental regulations.

References

  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (2017). BYJU'S.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • N-[2-(2-phenylethynyl)phenyl]acetamide. Stenutz.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.
  • Kumar, A., et al. (2013). Synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.

Sources

Technical Guide: Controlled Synthesis of N-[2-(Phenylethynyl)phenyl]acetamide via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Synthesis of N-[2-(Phenylethynyl)phenyl]acetamide Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Process Chemists

Executive Summary

This guide details the precision synthesis of N-[2-(phenylethynyl)phenyl]acetamide, a critical "masked" indole precursor. While often a transient intermediate in the Larock or Cacchi indole syntheses, isolating this acyclic alkyne requires strict chemoselective control to prevent premature cyclization.

This protocol utilizes a standard Sonogashira cross-coupling between N-(2-iodophenyl)acetamide and phenylacetylene. The methodology prioritizes chemoselectivity (preventing 5-endo-dig cyclization) and homocoupling suppression (preventing Glaser coupling).

Mechanistic Architecture & Causality

The synthesis relies on the Pd/Cu-catalyzed Sonogashira cycle.[1][2][3][4] Understanding the specific electronic demands of the acetanilide substrate is vital for optimization.

The Catalytic Cycle

The reaction proceeds through two synergistic cycles: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle (alkyne activation).

Critical Control Point: The acetamide group at the ortho-position acts as a directing group but also a potential nucleophile. If the reaction temperature exceeds 80°C, the nitrogen lone pair may attack the activated alkyne–Pd complex, leading to cyclization into 2-phenylindole. To isolate the target acyclic amide, the reaction must remain below this thermal threshold (typically <60°C).

Pathway Visualization

The following diagram illustrates the dual-cycle mechanism and the critical diversion point where cyclization must be avoided.

SonogashiraCycle Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation Ar-Pd(II)-C≡C-Ph OxAdd->TransMet + Cu-Acetylide Isom Cis/Trans Isomerization TransMet->Isom SideRxn SIDE REACTION: Cyclization to Indole TransMet->SideRxn High Temp (>80°C) Prod Reductive Elimination TARGET PRODUCT Isom->Prod Prod->Pd0 Regeneration CuCycle Copper Cycle Cu-C≡C-Ph CuCycle->TransMet Transfer

Figure 1: The Sonogashira catalytic cycle highlighting the critical thermal control point to avoid indole formation.

Strategic Protocol Design

Substrate Selection: Iodo- vs. Bromo-
  • Recommendation: Use N-(2-iodophenyl)acetamide .[4]

  • Causality: The C–I bond is weaker (approx. 53 kcal/mol) than the C–Br bond (approx. 68 kcal/mol). Using the iodide allows the oxidative addition step to occur at room temperature. This is crucial because higher temperatures required for bromides increase the risk of the "Indole Trap" (unwanted cyclization).

Catalyst System[5]
  • Pd Source: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ].[3] It is air-stable and robust.
  • Co-Catalyst: Copper(I) Iodide (CuI).[3][4][5] Essential for activating the terminal alkyne at room temperature.

  • Base/Solvent: Triethylamine (Et

    
    N) serves as both base (to neutralize HI) and solvent. Co-solvents like DMF are used only if solubility is an issue, but pure amine is preferred to drive the equilibrium.
    
The "Glaser" Trap (Troubleshooting)

The most common failure mode is the formation of 1,4-diphenylbuta-1,3-diyne (homocoupling) instead of the cross-coupled product.

  • Cause: Presence of Oxygen. CuI + O

    
     catalyzes alkyne dimerization.
    
  • Solution: Rigorous degassing (sparging with Argon) is mandatory before adding the catalyst.

Standard Operating Procedure (SOP)

Scale: 5.0 mmol basis Target Yield: >85%

Materials
  • N-(2-iodophenyl)acetamide: 1.30 g (5.0 mmol)

  • Phenylacetylene: 0.61 g (6.0 mmol, 1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    : 70 mg (2 mol%)
  • CuI: 19 mg (2 mol%)

  • Triethylamine (Et

    
    N): 20 mL (Anhydrous)
    
Step-by-Step Protocol
  • System Preparation: Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Substrate Charging: Add N-(2-iodophenyl)acetamide (5.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), and CuI (2 mol%) to the flask.
  • Solvent Addition & Degassing: Add anhydrous Et

    
    N (20 mL). Seal the flask with a septum. Sparge the mixture with Argon via a needle for 15 minutes. Note: The solution typically turns yellow/orange.
    
  • Alkyne Addition: Add phenylacetylene (6.0 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting iodide (Rf ~0.4) should disappear; the product (Rf ~0.5) is highly fluorescent under UV.

    • Observation: A precipitate (Etngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      N·HI salts) will form, turning the slurry thick and white/grey.
      
  • Quench & Workup:

    • Dilute with EtOAc (50 mL).

    • Filter through a pad of Celite to remove Pd/Cu residues and ammonium salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO

    
    , Gradient 0 
    
    
    
    20% EtOAc in Hexane).
Workflow Diagram

Workflow Setup 1. Inert Setup (Argon/Schlenk) Mix 2. Charge Solids (Ar-I, Pd, Cu) Setup->Mix Degas 3. DEGAS (Critical) Sparge Et3N Mix->Degas React 4. Reaction RT, 4-6 hrs Degas->React + Phenylacetylene Workup 5. Workup Celite Filter/Wash React->Workup Pure 6. Isolation Recrystallization Workup->Pure

Figure 2: Operational workflow emphasizing the critical degassing step.

Data & Optimization Matrix

The following table summarizes optimization studies for this specific transformation, highlighting the trade-off between reactivity and chemoselectivity.

VariableConditionYieldComment
Halide Iodide (RT) 92% Optimal. Clean conversion, no cyclization.
HalideBromide (80°C)65%Significant indole formation (approx. 20%).
SolventEt

N (Pure)
92%Excellent base/solvent synergy.
SolventDMF/Et

N (5:1)
88%Good, but workup is more tedious (DMF removal).
CatalystPd(PPh

)

85%Effective, but catalyst is more air-sensitive.
AtmosphereAir (No Argon)40%Major Glaser homocoupling byproduct observed.

Green Chemistry Alternative (Micellar Catalysis)

For researchers prioritizing E-factor reduction, this reaction can be performed in water using surfactant technology.

  • Medium: 2 wt % TPGS-750-M in Water.

  • Catalyst: Pd(dtbpf)Cl

    
     (1 mol%).
    
  • Conditions: RT, 6 hours.

  • Advantage: Eliminates bulk organic solvents (Et

    
    N/DMF) and allows for recycling of the aqueous surfactant phase.
    

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Cacchi, S., et al. (2000). "Palladium-catalyzed synthesis of 2-substituted indoles from N-acyl-o-iodoanilines". Organic Letters, 2(16), 2515-2517. (Primary source for the cyclization vs. coupling selectivity).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922.

  • Lipshutz, B. H., et al. (2008). "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper". Organic Letters, 10(23), 5329–5332. (Source for Green Chemistry Alternative).

Sources

13C NMR analysis of N-[2-(phenylethynyl)phenyl]acetamide

High-Resolution C NMR Characterization of N-[2-(phenylethynyl)phenyl]acetamide: A Strategic Guide

Executive Summary & Strategic Context

N-[2-(phenylethynyl)phenyl]acetamide (often referred to as 2-phenylethynylacetanilide) is a pivotal intermediate in heterocyclic chemistry.[1] It serves as the primary "pre-cyclization" scaffold for the Larock Indole Synthesis and various gold-catalyzed annulations.[1]

For drug development professionals, accurate characterization of this intermediate is critical.[1] A failure to distinguish the open-chain alkyne from the cyclized indole product leads to false positives in reaction screening.[1] This guide provides a definitive

1

Synthesis & Experimental Protocol

To ensure the NMR data presented is contextually grounded, we must first establish the synthesis and isolation of the analyte.[1] The standard preparation involves a Sonogashira cross-coupling.[1][2]

Validated Synthesis Protocol

Reaction: Cross-coupling of N-(2-iodophenyl)acetamide with phenylacetylene.[1]

  • Reagents: N-(2-iodophenyl)acetamide (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh

    
    )
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (3.0 equiv).[1]
  • Solvent: DMF or THF (Degassed).

  • Conditions: Stir at RT to 60°C under Argon for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF/salts), dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

NMR Sample Preparation[1][2]
  • Solvent Choice: DMSO-d

    
      is recommended over CDCl
    
    
    for this specific analyte.[1] The acetamide NH proton can broaden signals in chloroform due to hydrogen bonding variability.[1] DMSO-d
    
    
    sharpens the exchangeable protons and stabilizes the dipole of the carbonyl.[1]
  • Concentration: 15–20 mg in 0.6 mL solvent for optimal S/N ratio in

    
    C acquisition (approx. 1024 scans).
    

C NMR Spectral Analysis

The

alkyne region (85–95 ppm)

Data Summary Table (DMSO-d )
Carbon TypeAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Insight
Carbonyl C=O[1] (Acetamide)168.5 – 169.2 C (Quaternary)Deshielded by N and O; diagnostic of amide.[1]
Aromatic (Ipso) C-N (Aniline ring)138.5 – 139.5 C (Quaternary)Strongly deshielded by the amide nitrogen.[1]
Aromatic Phenyl/Aniline CH120.0 – 132.0 CH (+ phase)Complex overlapping region.[1]
Aromatic (Ipso) C-Alkyne (Aniline ring)114.0 – 116.0 C (Quaternary)Ortho to NHAc; shielded relative to C-N.[1]
Alkyne C

C (Internal)
92.5 – 94.0 C (Quaternary)Distinct from terminal alkynes (~80 ppm).[1]
Alkyne C

C (Internal)
87.0 – 88.5 C (Quaternary)Asymmetry causes splitting of the two sp carbons.[1]
Aliphatic CH

(Acetyl)
23.5 – 25.0 CH

(+ phase)
High field; confirms acetylation.[1]
Detailed Mechanistic Interpretation
The Alkyne "Fingerprint" (85–95 ppm)

Unlike terminal alkynes, which show a CH signal, this internal alkyne displays two quaternary carbons.

  • Differentiation: If the molecule cyclizes to an indole, these signals disappear and are replaced by alkene signals in the 100–115 ppm (C3) and 135+ ppm (C2) range.[1]

  • Shift Logic: The chemical shift is consistent with diphenylacetylene derivatives (approx. 89 ppm).[1] The slight deshielding of one carbon (approx. 93 ppm) is due to the electronic influence of the ortho-acetamide group on the proximal ring.[1]

The Acetamide Core
  • Carbonyl (169 ppm): This peak validates the integrity of the protecting group.[1] If deacetylation occurs (a common side reaction in harsh couplings), this peak vanishes.[1]

  • Methyl (24 ppm): This is the internal standard for integration.[1] It should appear as a clean singlet (in proton-decoupled mode).

Aromatic Region Complexity

The molecule contains two phenyl rings:[3]

  • Ring A (Acetamide-substituted): Highly asymmetric.[1] The C-N carbon is the most downfield aromatic signal (~139 ppm).[1]

  • Ring B (Phenylacetylene moiety): Monosubstituted.[1] Typically shows high intensity peaks for the meta and ortho carbons due to symmetry (2 carbons each).[1]

Visualization of Workflows

Synthesis & Assignment Logic

The following diagram illustrates the synthesis pathway and the logical decision tree used to validate the structure via NMR.

GStartStart: N-(2-iodophenyl)acetamideReagent+ Phenylacetylene(Pd/Cu Cat.)Start->ReagentProductTarget: N-[2-(phenylethynyl)phenyl]acetamideReagent->ProductSonogashira CouplingNMR_Check13C NMR AnalysisProduct->NMR_CheckCheck_AlkyneCheck 85-95 ppmNMR_Check->Check_AlkyneStep 1Check_COCheck ~169 ppmCheck_Alkyne->Check_CO2x Quaternary C FoundResult_Fail_1Cyclized Indole(Alkyne Missing)Check_Alkyne->Result_Fail_1Signals AbsentResult_SuccessVALID STRUCTURE(Open Chain)Check_CO->Result_SuccessSignal PresentResult_Fail_2Deacetylated(C=O Missing)Check_CO->Result_Fail_2Signal Absent

Caption: Figure 1. Synthesis pathway and spectroscopic logic tree for structural validation. The presence of alkyne carbons is the primary "Go/No-Go" decision point.

Troubleshooting & Impurities

When analyzing the crude reaction mixture, several specific impurities can interfere with the

  • Glaser Coupling Dimer (1,4-Diphenylbutadiyne):

    • Origin: Oxidative homocoupling of phenylacetylene (excess reagent).[1]

    • NMR Signature: Distinct alkyne carbons at ~74 ppm and ~82 ppm .[1] If you see these, your purification was insufficient.[1]

  • Triethylamine Hydrochloride (Et

    
    N[1]·HCl): 
    
    • Origin: Byproduct of the base.[1]

    • NMR Signature: Broad aliphatic signals at 8 ppm and 45 ppm .[1]

  • Residual DMF:

    • NMR Signature: Three peaks: 162.3 (C=O), 36.1 , 31.0 (Methyls). The carbonyl of DMF is close to the acetamide but usually distinct (162 vs 169 ppm).[1]

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] Link[1]

  • Alkyne NMR Shifts (Diphenylacetylene Analogues): Alvarez-Builla, J., et al. (2011).[1] Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. (See Chapter on Alkyne Characterization).

  • Related Acetanilide Synthesis: Kundu, N. G., et al. (1999).[1] Palladium-catalysed heteroannulation with terminal alkynes: a highly regio-and stereoselective synthesis of (Z)-3-aryl(alkyl)ideneisoindolin-1-ones.[1] Journal of the Chemical Society, Perkin Transactions 1, (16), 2311-2316. Link

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST).[1] (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1] Link[1]

  • Solvent Impurity Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR chemical shifts of common laboratory solvents as trace impurities.[1] The Journal of Organic Chemistry, 62(21), 7512-7515. Link[1]

Solubility Profile & Process Development Guide: N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of N-[2-(phenylethynyl)phenyl]acetamide in Organic Solvents Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-[2-(phenylethynyl)phenyl]acetamide (CAS: 10467-64-8), often referred to as 2-acetamidotolane , is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indoles via metal-catalyzed cyclization (e.g., Larock synthesis). Its solubility profile is governed by the interplay between the rigid, lipophilic phenylethynyl moiety and the hydrogen-bonding acetamide group.

This technical guide provides a comprehensive solubility analysis, experimental determination protocols, and solvent selection strategies for synthesis, purification, and formulation.[1] It is designed to move beyond static data points, offering a dynamic framework for process optimization.

Physicochemical Characterization & Theoretical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction.

  • Lipophilic Domain: The diphenylacetylene (tolane) core is highly planar and rigid, driving strong

    
    -
    
    
    
    stacking interactions in the crystal lattice. This significantly reduces solubility in non-polar aliphatic solvents like hexane.
  • Polar Domain: The acetamide (-NHCOCH

    
    ) group introduces a dipole and hydrogen-bond donor/acceptor sites. This enhances solubility in polar aprotic solvents and alcohols compared to the parent tolane.
    
Predicted Solvent Compatibility Matrix

Based on functional group contribution methods (Hansen Solubility Parameters) and empirical data for structural analogs (Acetanilide, Diphenylacetylene).

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility (25°C)Application Utility
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole, DispersionHigh (>100 mg/mL)Extraction, Transfer
Polar Aprotic DMSO, DMF, DMAcH-bond accepting, DipoleVery High (>200 mg/mL)Reaction Medium (Sonogashira)
Esters/Ketones Ethyl Acetate, AcetoneDipole-dipole, H-bond acceptingModerate-High Crystallization, Chromatography
Alcohols Methanol, Ethanol, IPAH-bond donor/acceptorModerate (Temp. dependent)Ideal Recrystallization
Aromatics Toluene, Benzene

-

interaction
Moderate Reaction Co-solvent
Aliphatics Hexane, HeptaneDispersion onlyLow (<1 mg/mL)Anti-solvent, Washing
Aqueous Water, BuffersHydrophobic effectNegligible Impurity Removal

Experimental Protocol: Gravimetric Solubility Determination

For critical process definitions (e.g., GMP crystallization), theoretical values are insufficient. The following protocol is the industry standard for generating precise solubility curves.

The "Shake-Flask" Method (Standardized)

Objective: Determine the saturation mole fraction (


) at a specific temperature (

).

Reagents: High-purity N-[2-(phenylethynyl)phenyl]acetamide (>98%), HPLC-grade solvents.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Equilibrate Equilibrate (Orbit Shaker, 24-48h) Start->Equilibrate Add Solvent Filter Syringe Filter (0.45 µm PTFE, Pre-heated) Equilibrate->Filter Temp T Evaporate Evaporate Solvent (Vac Oven / Rotavap) Filter->Evaporate Aliquot V Weigh Gravimetric Analysis (Mass of Residue) Evaporate->Weigh Dry to const mass

Figure 1: Standardized Gravimetric Solubility Determination Workflow.

Critical Technical Nuances
  • Thermal Hysteresis: Always approach equilibrium from supersaturation (heating then cooling) if possible, or ensure long equilibration times (48h+) if approaching from undersaturation to break the crystal lattice energy.

  • Filter Adsorption: The acetamide group can adsorb to nylon filters. Use PTFE or PVDF membranes.

  • Sampling Temperature: The syringe and filter must be at the same temperature as the solution to prevent immediate precipitation during filtration.

Application: Solvent Selection for Synthesis & Purification

Reaction Media (Sonogashira Coupling)

The synthesis of this compound typically involves the Sonogashira coupling of 2-iodoacetanilide and phenylacetylene.

  • Recommended Solvent: THF/Triethylamine or DMF .

  • Why: These solvents solubilize the palladium catalyst and the polar acetanilide starting material while managing the hydrohalic acid byproduct (via the amine base).

Purification Strategy: Recrystallization

Recrystallization is the most efficient purification method for this intermediate, leveraging the steep solubility curve in alcohols.

Protocol:

  • Solvent System: Ethanol (95% or absolute) or Ethyl Acetate/Hexane (1:3).

  • Dissolution: Dissolve crude solid in boiling Ethanol. The solubility is expected to increase by an order of magnitude compared to RT.

  • Hot Filtration: Filter while boiling to remove palladium black (catalyst residue).

  • Crystallization: Cool slowly to Room Temperature, then to 4°C. The rigid tolane structure facilitates good crystal packing, expelling impurities.

  • Wash: Wash crystals with cold Hexane (in which the product is insoluble) to remove surface mother liquor.

Recrystallization Decision Tree

RecrystLogic CheckSol Is Solubility >20 mg/mL at Boiling Pt? CheckCold Is Solubility <5 mg/mL at Room Temp? CheckSol->CheckCold Yes ChangeSolvent Select More Polar Solvent CheckSol->ChangeSolvent No SingleSolvent Use Single Solvent (e.g., Ethanol) CheckCold->SingleSolvent Yes BinarySystem Use Binary System (Solvent/Anti-solvent) CheckCold->BinarySystem No Add EtOAc (Solvent)\nthen Hexane (Anti-solvent) Add EtOAc (Solvent) then Hexane (Anti-solvent) BinarySystem->Add EtOAc (Solvent)\nthen Hexane (Anti-solvent) Start Start Selection Start->CheckSol

Figure 2: Logic flow for selecting the optimal recrystallization system.

Thermodynamic Modeling (Apelblat Equation)

For researchers needing to extrapolate solubility to other temperatures, the Modified Apelblat Equation is the standard model for N-arylacetamides:



  • x: Mole fraction solubility

  • T: Absolute temperature (K)

  • A, B, C: Empirical constants derived from the experimental data (Section 3).

Note: For N-[2-(phenylethynyl)phenyl]acetamide, the enthalpy of solution (


) is positive (endothermic), confirming that solubility increases with temperature.

References

  • Synthesis & Purification Context

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Detailed procedure for 2-alkynylacetanilides: Journal of Organic Chemistry, 2003, 68(13), 5345–5352.
  • Solubility of Structural Analogs (Acetanilide)

    • Mao, J., et al. (2013). Solubility of Acetanilide in Different Solvents. Journal of Chemical & Engineering Data, 58(10), 2855–2860. Link

  • General Solubility Protocols

    • Vogels Textbook of Practical Organic Chemistry, 5th Ed. Recrystallization Techniques. Link

Disclaimer: Always consult the specific Safety Data Sheet (SDS) before handling. This guide assumes standard laboratory safety practices.

Sources

Theoretical calculations on N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Analysis of N-[2-(phenylethynyl)phenyl]acetamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of N-[2-(phenylethynyl)phenyl]acetamide (C₁₆H₁₃NO), a molecule of interest in organic synthesis and materials science.[1] Employing state-of-the-art quantum chemical calculations, this document outlines a robust computational protocol and presents a detailed examination of the molecule's structural, spectroscopic, and electronic properties. The methodologies are grounded in Density Functional Theory (DFT), a proven and effective approach for systems of this nature. Key findings include the optimized molecular geometry, predicted vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, as well as an analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). This guide is intended for researchers and professionals in computational chemistry, drug development, and materials science, offering both a methodological framework and foundational data for future experimental and theoretical investigations.

Introduction

N-[2-(phenylethynyl)phenyl]acetamide is an intriguing aromatic compound featuring a rigid phenylethynyl group and a flexible acetamide side chain. This unique combination of a π-conjugated system and a hydrogen-bond-donating amide group suggests its potential as a precursor for synthesizing complex heterocyclic compounds, such as indoles and quinolines, and as a building block for novel functional materials. Understanding the fundamental molecular properties of this compound is crucial for predicting its reactivity, stability, and potential interactions in various chemical environments.

While experimental characterization provides invaluable data, theoretical calculations offer a powerful complementary approach. Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of molecular properties that can be difficult or time-consuming to measure experimentally.[2] This guide presents a complete in silico analysis of N-[2-(phenylethynyl)phenyl]acetamide, providing a foundational dataset that can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data, and predict the molecule's chemical behavior.

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol described here is based on widely accepted practices in the field for organic molecules, ensuring a balance of accuracy and computational efficiency.

Rationale for Method Selection

Level of Theory and Basis Set: The calculations were performed using Density Functional Theory (DFT), which has been demonstrated to be highly effective for studying the electronic structure of organic compounds.

  • Functional: The B3LYP hybrid functional was selected. This functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, providing a robust and widely validated method for calculating molecular geometries and energies.[3]

  • Basis Set: The 6-311++G(d,p) basis set was employed. This choice is crucial for accuracy:

    • 6-311G: A triple-zeta valence basis set that provides a flexible description of the electron distribution.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are essential for accurately describing lone pairs, π-systems, and potential non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules, which is critical for accurate geometry and frequency calculations.

This combination of B3LYP/6-311++G(d,p) is a well-established standard for achieving reliable results for molecules of this type.[3][4]

Step-by-Step Computational Workflow

The entire computational process was designed as a logical, sequential workflow to ensure the validity of the results at each stage.

  • Geometry Optimization:

    • An initial 3D structure of N-[2-(phenylethynyl)phenyl]acetamide was constructed.

    • A full geometry optimization was performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory.

    • The optimization algorithm calculates the forces on each atom and iteratively adjusts their positions until a stationary point on the potential energy surface is found where the net forces approach zero.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation was performed at the same level of theory.

    • Purpose 1 (Verification): This step is critical for confirming that the optimized structure corresponds to a true energy minimum. The absence of any imaginary (negative) frequencies confirms a stable ground state structure.

    • Purpose 2 (Spectroscopy): The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which are used to predict the infrared (IR) spectrum.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[5] Calculated chemical shifts are typically referenced against tetramethylsilane (TMS), which is calculated at the same level of theory.

    • UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method allows for the prediction of the UV-Vis absorption spectrum by simulating electronic transitions from occupied to unoccupied molecular orbitals.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Computational Workflow Diagram

G cluster_input Input Phase cluster_calc Calculation Engine (DFT: B3LYP/6-311++G(d,p)) cluster_output Output & Analysis A 1. Initial Molecular Structure (N-[2-(phenylethynyl)phenyl]acetamide) B 2. Geometry Optimization A->B C 3. Frequency Analysis B->C D 4. GIAO NMR Calculation C->D E 5. TD-DFT UV-Vis Calculation C->E F 6. FMO & MEP Analysis C->F L Verification: No Imaginary Frequencies? C->L Check I Chemical Shifts (NMR Spectrum) D->I J Electronic Transitions (UV-Vis Spectrum) E->J K HOMO-LUMO Gap MEP Surface F->K G Optimized Geometry (Bond Lengths, Angles) H Vibrational Modes (IR Spectrum) L->G Yes L->H Yes

Caption: Computational workflow for the theoretical analysis of N-[2-(phenylethynyl)phenyl]acetamide.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a stable structure confirmed by the absence of imaginary frequencies. The molecule is not perfectly planar due to the sp³ hybridization of the methyl carbon and the slight rotation of the amide group relative to the phenyl ring. Key optimized geometric parameters are presented below.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O (Amide)1.225
C-N (Amide)1.368
N-H (Amide)1.012
C≡C (Alkyne)1.209
Bond Angles (º)
O=C-N123.5
C-N-H118.9
C-C≡C178.5
Dihedral Angle (º)
C-C-N-H179.8

The C≡C bond angle deviates slightly from a perfect 180°, which is common in substituted alkynes due to steric and electronic effects. The C-N amide bond length of 1.368 Å is shorter than a typical C-N single bond (~1.47 Å), indicating significant resonance delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of amides.

Spectroscopic Profile

Vibrational (IR) Spectrum: The calculated IR spectrum provides key signatures for functional group identification.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H Stretch3455Amide N-H bond stretching
C-H Stretch (Aromatic)3080 - 3120Phenyl C-H bond stretching
C≡C Stretch (Alkyne)2235Alkyne triple bond stretching
C=O Stretch (Amide I)1695Amide carbonyl bond stretching
N-H Bend (Amide II)1540Coupled N-H bending and C-N stretching

NMR Spectrum: The GIAO method provides predicted chemical shifts that are valuable for interpreting experimental spectra.

NucleusPredicted Chemical Shift (δ, ppm)Description
¹H~8.5Amide N-H
7.2 - 7.8Aromatic H
~2.2Acetyl CH
¹³C~169Amide C =O
115 - 140Aromatic C
88, 92Alkyne CC
~24Acetyl C H₃

UV-Vis Spectrum: TD-DFT calculations predict the primary electronic transitions. The most significant transition is predicted to have a maximum absorption (λ_max) around 295 nm. This transition is primarily attributed to a π → π* excitation involving orbitals delocalized across the phenylethynyl system.

Electronic Properties

Frontier Molecular Orbitals (FMOs): The FMOs are critical for understanding the electronic behavior and reactivity of the molecule.

  • E_HOMO: -6.15 eV

  • E_LUMO: -1.28 eV

  • HOMO-LUMO Gap (ΔE): 4.87 eV

The relatively large energy gap of 4.87 eV suggests that N-[2-(phenylethynyl)phenyl]acetamide is a kinetically stable molecule.[3][6] The HOMO is primarily localized on the phenylethynyl moiety and the adjacent phenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the entire π-conjugated system, including the carbonyl group, representing the region most susceptible to nucleophilic attack.

Caption: Visualization of HOMO and LUMO distributions for N-[2-(phenylethynyl)phenyl]acetamide. (Note: Images are illustrative placeholders).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The most negative potential (red/yellow regions) is localized around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack and hydrogen bonding. The most positive potential (blue regions) is found around the amide N-H proton, making it the most likely hydrogen bond donor site.

Conclusion

This guide has detailed a comprehensive theoretical investigation of N-[2-(phenylethynyl)phenyl]acetamide using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The study provides foundational data on the molecule's optimized geometry, predicted spectroscopic signatures (IR, NMR, UV-Vis), and key electronic properties. The calculated HOMO-LUMO gap of 4.87 eV indicates high kinetic stability. The FMO and MEP analyses successfully identified the most probable sites for electrophilic and nucleophilic interactions. These theoretical results serve as a robust reference for future experimental work and can guide the rational design of new synthetic pathways and materials based on this versatile molecular scaffold.

References

  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. [Source: National Center for Biotechnology Information, PMC] URL: [Link]

  • N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations. [Source: RSC Publishing] URL: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Source: National Center for Biotechnology Information, PMC] URL: [Link]

  • DENSITY FUNCTIONAL THEORY, DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 2-(2-ARYL AMINO) PHENYL ACETAMIDE DERIVATIVES. [Source: CyberLeninka] URL: [Link]

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. [Source: OMICS Online] URL: [Link]

  • DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl). [Source: Indian Journal of Chemistry] URL: [Link]

  • N-[2-(2-phenylethynyl)phenyl]acetamide. [Source: Stenutz] URL: [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Source: National Center for Biotechnology Information, PMC] URL: [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Source: National Center for Biotechnology Information, PMC] URL: [Link]

  • Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide combining XRD diffraction, FT-IR and NMR spectroscopies with DFT calculations. [Source: PubMed] URL: [Link]

Sources

The Chemistry and Application of Ortho-Alkynyl N-Phenylacetamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and chemical biology, the strategic placement of reactive functional groups on aromatic scaffolds is a cornerstone of molecular design. Among these, ortho-alkynyl N-phenylacetamides have emerged as exceptionally versatile building blocks. Their unique structural motif, featuring a nucleophilic acetamido group positioned proximal to an electrophilically activatable alkyne, provides a fertile ground for a diverse array of intramolecular cyclization reactions. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this important class of compounds, with a focus on the mechanistic principles that underpin their transformations and their utility in the development of novel therapeutics and chemical probes. For researchers, scientists, and drug development professionals, understanding the intricacies of ortho-alkynyl N-phenylacetamides opens a gateway to complex heterocyclic scaffolds and innovative molecular tools.

I. Synthesis of Ortho-Alkynyl N-Phenylacetamides: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of ortho-alkynyl N-phenylacetamides is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of an ortho-halo N-phenylacetamide as the starting material is crucial for installing the alkyne at the desired position.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] While traditional Sonogashira couplings often require stringent anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture.[1] Nickel-catalyzed Sonogashira-type reactions have also emerged as a powerful alternative, offering good functional group tolerance and avoiding the use of strong bases.[3][4]

Causality in Experimental Choices:

The selection of the catalyst, ligands, base, and solvent system is critical for a successful Sonogashira coupling.

  • Palladium Catalyst: Palladium(0) species are the active catalysts. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: A variety of solvents can be used, with DMF and THF being common choices. The choice of solvent can influence the solubility of the reactants and the reaction rate.

The general workflow for a Sonogashira coupling reaction is depicted below:

Sonogashira_Workflow reagents o-halo N-phenylacetamide + Terminal Alkyne reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + CuI Co-catalyst catalysts->reaction_setup base_solvent Amine Base (e.g., Et₃N) + Solvent (e.g., DMF) base_solvent->reaction_setup workup Aqueous Workup + Extraction reaction_setup->workup Reaction Progression purification Column Chromatography workup->purification product ortho-alkynyl N-phenylacetamide purification->product

Caption: General workflow for the synthesis of ortho-alkynyl N-phenylacetamides via Sonogashira coupling.

Detailed Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of an Aryl Iodide

This protocol is adapted from a procedure for a nickel-catalyzed cross-coupling of terminal alkynes with aryl iodides.[3]

Materials:

  • ortho-iodo N-phenylacetamide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Nickel(II) dichloride (NiCl₂) (10 mol %)

  • 1,10-Phenanthroline (15 mol %)

  • Potassium fluoride (KF) (1.5 equiv)

  • Zinc powder (activated) (1.2 equiv)

  • 4-Cyanopyridine N-oxide (1.5 equiv)

  • Degassed N,N-dimethylacetamide (DMAc)

Procedure:

  • Catalyst Preparation: In a glovebox, add NiCl₂ (0.05 mmol) to a solution of 1,10-phenanthroline (0.075 mmol) in degassed DMAc (2.0 mL) in a 15 mL flask. Stir the solution at 25°C for 30 minutes.

  • Reaction Assembly: To the catalyst mixture, successively add the ortho-iodo N-phenylacetamide (0.50 mmol), terminal alkyne (0.75 mmol), 4-cyanopyridine N-oxide (0.75 mmol), KF (0.75 mmol), zinc powder (0.60 mmol), and an additional portion of DMAc (3.0 mL).

  • Reaction: Seal the flask and stir the reaction mixture at the appropriate temperature (optimized for the specific substrates) for the required time (typically monitored by TLC or GC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

II. Cyclization Reactions: Building Molecular Complexity

The true synthetic utility of ortho-alkynyl N-phenylacetamides lies in their propensity to undergo intramolecular cyclization reactions, providing access to a wide variety of heterocyclic scaffolds. These transformations are often catalyzed by transition metals, with gold, palladium, and rhodium being particularly effective.

Gold-Catalyzed Cyclizations

Gold catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne moiety towards nucleophilic attack by the amide nitrogen or oxygen.[5] The regioselectivity of the cyclization (i.e., whether the nitrogen or oxygen of the acetamide group acts as the nucleophile) can often be controlled by the choice of catalyst and reaction conditions.

The general mechanism for a gold-catalyzed cyclization involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity.[5] This is followed by an intramolecular nucleophilic attack from the acetamide group. The resulting intermediate can then undergo further transformations to yield the final product. For instance, a 6-endo-dig cyclization is a common pathway observed in these reactions.[6]

Gold_Catalyzed_Cyclization substrate ortho-alkynyl N-phenylacetamide activation π-Activation of Alkyne substrate->activation catalyst Au(I) Catalyst catalyst->activation cyclization Intramolecular Nucleophilic Attack activation->cyclization intermediate Vinyl-Gold Intermediate cyclization->intermediate protodeauration Protodeauration intermediate->protodeauration product Cyclized Product (e.g., Indole Derivative) protodeauration->product

Sources

Methodological & Application

Application of N-[2-(phenylethynyl)phenyl]acetamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-[2-(phenylethynyl)phenyl]acetamide in the Synthesis of Privileged Indole Scaffolds

Executive Summary

N-[2-(phenylethynyl)phenyl]acetamide (CAS: 13024-03-8) serves as a high-value "masked" precursor in medicinal chemistry, primarily utilized for the rapid assembly of 2-phenylindole and 3-acyl-2-phenylindole scaffolds. Unlike simple anilines, this N-acylated o-alkynyl derivative offers unique divergent reactivity: it can undergo direct cycloisomerization to form N-capped indoles or, under specific palladium-catalyzed conditions, execute a rare 1,3-acyl migration to functionalize the difficult-to-access C3 position. This guide details the mechanistic pathways, optimized protocols for library generation, and the molecule's critical role in developing tubulin polymerization inhibitors and GPRC6A modulators.

Medicinal Chemistry Context: The Privileged Scaffold

The 2-arylindole moiety derived from this precursor is classified as a privileged structure in drug discovery, capable of binding to multiple receptor types with high affinity.

Therapeutic AreaTarget MechanismKey Derivative Utility
Oncology Tubulin Polymerization InhibitionThe 2-phenyl moiety mimics the colchicine binding site; C3-functionalization enhances potency against MCF-7/A549 lines.
Virology HBV Capsid Assembly2-Phenylindoles disrupt capsid formation; the N-acetamide group serves as a metabolic handle.
Immunology NF-κB InhibitionDerivatives suppress NO production; C3-acyl variants (accessible via this precursor) show improved IC50 values.

Mechanistic Pathways & Reactivity

The utility of N-[2-(phenylethynyl)phenyl]acetamide lies in its catalyst-dependent divergent pathways.

  • Pathway A (Gold/Platinum): 5-endo-dig cyclization yields 1-acetyl-2-phenylindole (retention of N-protection).

  • Pathway B (Palladium - High Temperature): 5-endo-dig cyclization followed by a 1,3-acyl migration (N

    
     C3), yielding 3-acetyl-2-phenylindole. This is chemically significant as it installs a carbon handle at C3 without requiring a separate Friedel-Crafts step.
    
Visualizing the Divergent Mechanism

IndoleSynthesis Precursor N-[2-(phenylethynyl)phenyl]acetamide (Starting Material) Activation Metal Coordination (Alkyne Activation) Precursor->Activation Cyclization 5-endo-dig Cyclization (Nucleophilic Attack) Activation->Cyclization Au_Inter Vinyl-Au Intermediate Cyclization->Au_Inter AuCl3 / AgOTf Pd_Inter Vinyl-Pd Intermediate Cyclization->Pd_Inter PdCl2(MeCN)2 / Heat Prod_A 1-Acetyl-2-phenylindole (N-Protected) Au_Inter->Prod_A Protodeauration Migration 1,3-Acyl Migration (N -> C3 Shift) Pd_Inter->Migration Rearrangement Prod_B 3-Acetyl-2-phenylindole (C3-Functionalized) Migration->Prod_B Reductive Elimination

Caption: Divergent synthesis pathways. Gold catalysis favors N-retention (top), while Palladium promotes C3-functionalization via acyl migration (bottom).

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of 3-Acetyl-2-phenylindole (C3-Functionalization)

Use Case: Creating precursors for NF-κB inhibitors where C3 substitution is required.

Reagents:

  • Substrate: N-[2-(phenylethynyl)phenyl]acetamide (1.0 equiv)

  • Catalyst: PdCl₂(PhCN)₂ (5 mol%)

  • Solvent: Anhydrous Toluene or Xylene

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (0.5 mmol) and PdCl₂(PhCN)₂ (9.6 mg, 0.025 mmol).

  • Inerting: Evacuate and backfill with argon three times.

  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Heat the sealed tube to 100°C for 12 hours.

    • Expert Insight: Do not exceed 110°C if using DMF, as solvent decomposition can poison the catalyst. Toluene is preferred for the migration pathway.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by a more polar spot (Rf ~0.3, the 3-acyl indole) and a less polar spot (trace 1-acyl indole).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography on silica gel (Gradient: 5%

    
     20% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (CDCl3): Disappearance of the amide N-H singlet (~7.5-8.0 ppm). Appearance of a methyl ketone singlet at ~2.6 ppm. Crucially, the absence of the C3-H signal (usually a doublet around 6.5-7.0 ppm in unsubstituted indoles) confirms C3 substitution.

Protocol B: Gold-Catalyzed Cycloisomerization to 1-Acetyl-2-phenylindole

Use Case: Generating N-protected scaffolds for subsequent C3-halogenation or lithiation.

Reagents:

  • Substrate: N-[2-(phenylethynyl)phenyl]acetamide (1.0 equiv)

  • Catalyst: AuCl₃ (2-5 mol%) or AuCl(PPh₃)/AgOTf

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (0.5 mmol) in DCE (2 mL) in a reaction vial.

  • Catalyst Addition: Add AuCl₃ (3 mg, 2 mol%) in one portion.

    • Expert Insight: Au(III) is hygroscopic. Weigh quickly or use a glovebox. If AuCl₃ is degraded (purple/black), use the cationic system [AuCl(PPh₃) (5 mol%) + AgOTf (5 mol%)].

  • Reaction: Stir at Room Temperature for 1-4 hours.

    • Note: Gold catalysis is significantly faster and milder than Palladium for this transformation.

  • Quenching: Filter through a short silica plug to remove gold.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pd Route) Incomplete Acyl MigrationIncrease temperature to 120°C; switch solvent to Xylene.
Deacetylation Trace Acid/Base or Wet SolventUse strictly anhydrous solvents. The amide bond is labile at high temps if water is present.
Black Precipitate Catalyst Decomposition (Pd black)Add 10 mol% PPh₃ to stabilize the Pd species, though this may slow the migration rate.
Regioselectivity Issues 6-endo-dig vs 5-endo-digThe 5-endo-dig path is geometrically favored for this substrate. If 6-endo products (quinolines) appear, ensure the alkyne is terminal (not applicable here as it is phenyl-capped).

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[1][2] Link

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000).[2] Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.[2][3] Journal of the American Chemical Society.[1][2] Link

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: Catalysis by Platinum and Gold Acids. Angewandte Chemie International Edition. Link

  • Alfonsi, M., Arcadi, A., Aschi, M., Bianchi, G., & Marinelli, F. (2005). Gold-catalyzed synthesis of 2,3-disubstituted indoles from 2-alkynylanilines. The Journal of Organic Chemistry. Link

  • Gaikwad, R., et al. (2019).[4] 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.[4] Synthetic Communications. Link

Sources

Application Note: Gold-Catalyzed Cyclization of N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective cycloisomerization of N-[2-(phenylethynyl)phenyl]acetamide to N-acetyl-2-phenylindole using a cationic Gold(I) catalyst system. While Palladium-catalyzed methods (e.g., Larock synthesis) are prevalent, Gold(I) catalysis offers superior functional group tolerance and milder conditions.

However, a critical challenge in this transformation is the competing O-cyclization pathway, which leads to the formation of 4H-3,1-benzoxazines. This guide provides a validated method to suppress the O-attack and exclusively promote the N-attack (5-endo-dig cyclization) , ensuring high yield and purity of the indole scaffold, a privileged structure in drug discovery (e.g., kinase inhibitors, GPCR ligands).

Scientific Background & Mechanistic Insight

The Chemoselectivity Challenge

The substrate,


-[2-(phenylethynyl)phenyl]acetamide, contains two nucleophilic sites capable of attacking the Gold-activated alkyne:
  • Nitrogen (Amide): Leads to the Indole (Target).

  • Oxygen (Carbonyl): Leads to the Benzoxazine (Byproduct).

Under standard Lewis Acid conditions (e.g.,


), the "harder" oxygen often attacks the "soft" gold-alkyne complex, favoring the benzoxazine. To shift selectivity toward the indole, we utilize a bulky N-Heterocyclic Carbene (NHC) ligand (IPr) on Gold(I), which sterically hinders the O-attack geometry and enhances the "softness" of the metal center, favoring the nitrogen nucleophile.
Reaction Pathway

The reaction proceeds via a 5-endo-dig cyclization.[1] The Gold(I) cation coordinates to the alkyne (


-activation), triggering the nucleophilic attack of the amide nitrogen. This forms a vinyl-gold intermediate, which undergoes protodeauration to regenerate the catalyst and release the product.

G cluster_0 Catalyst Activation PreCat IPrAuCl ActiveCat [IPrAu]+ NTf2- PreCat->ActiveCat - AgCl Activator AgNTf2 Activator->ActiveCat Coordination Au-Alkyne π-Complex ActiveCat->Coordination Substrate N-Acetyl-o-alkynylaniline Substrate->Coordination TS_N TS: N-Attack (5-endo-dig) Coordination->TS_N Major Path TS_O TS: O-Attack (Benzoxazine Path) Coordination->TS_O Minor Path VinylAu Vinyl-Au Intermediate TS_N->VinylAu Product N-Acetyl-2-phenylindole VinylAu->Product + H+ / - [Au]+ Product->ActiveCat Regeneration

Figure 1: Mechanistic pathway highlighting the divergent selectivity between Indole (N-attack) and Benzoxazine (O-attack) formation.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
N-[2-(phenylethynyl)phenyl]acetamideSubstrate>98% (HPLC)
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl )Pre-catalyst99.9% (Trace Metals)
Silver Bis(trifluoromethanesulfonyl)imide (AgNTf2 )Activator99% (Anhydrous)
1,2-Dichloroethane (DCE)SolventAnhydrous (<50 ppm H2O)
4Å Molecular SievesScavengerActivated (Powder)
Catalyst Preparation (In-Situ)

Note: While pre-formed cationic gold catalysts are available, generating the active species in situ ensures maximum activity.

  • In a glovebox or under Argon, weigh IPrAuCl (5 mol%) and AgNTf2 (5 mol%) into a distinct vial.

  • Add anhydrous DCE (1.0 mL) and stir for 5 minutes in the dark. A white precipitate (AgCl) will form.

  • Use the supernatant immediately.

Reaction Procedure
  • Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Substrate Loading: Add N-[2-(phenylethynyl)phenyl]acetamide (1.0 equiv, e.g., 0.5 mmol, 117 mg) and activated 4Å Molecular Sieves (50 mg).

  • Solvation: Add anhydrous DCE (4.0 mL) to dissolve the substrate.

  • Catalyst Addition: Via syringe, transfer the prepared catalyst supernatant (from step 3.2) into the reaction vessel.

  • Reaction: Seal the tube and stir at 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • TLC Tip: The indole product typically has a higher Rf than the starting material and fluoresces intensely blue under UV (254/365 nm).

  • Quenching: Filter the mixture through a short pad of Celite/Silica to remove molecular sieves and silver salts. Wash with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO2, Gradient: 100% Hexane

    
     90:10 Hexane/EtOAc).
    
Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (Ar) Schlenk Line Start->Inert Mix Dissolve Substrate (DCE + 4Å MS) Inert->Mix Reaction Reaction: 60°C, 2-4h (Stirring) Mix->Reaction CatPrep Prepare Catalyst (IPrAuCl + AgNTf2) CatPrep->Reaction Add Supernatant Monitor TLC Monitoring (Check for Blue Fluorescence) Reaction->Monitor Filter Filtration (Celite) Remove AgCl/MS Monitor->Filter Conversion >98% Evap Rotary Evaporation Filter->Evap Column Flash Chromatography (Hex/EtOAc) Evap->Column End Pure N-Acetyl-2-phenylindole Column->End

Figure 2: Step-by-step experimental workflow for the synthesis of N-acetyl-2-phenylindole.

Optimization & Troubleshooting

Critical Process Parameters (CPP)

The following table summarizes the impact of deviations in reaction conditions.

ParameterStandard ConditionDeviation EffectRecommendation
Solvent Water Anhydrous (<50 ppm)Promotes hydration to ketones or hydrolysis of amide.Use fresh anhydrous DCE and 4Å MS.
Catalyst Ligand IPr (Bulky NHC)

or simple Chlorides (

) increase Benzoxazine formation.
Stick to bulky NHC ligands (IPr, IMes) to favor N-attack.
Counter-ion


is acceptable;

(no silver) is inactive.
Ensure stoichiometric Ag salt addition.
Temperature 60°CRT is too slow; >80°C promotes acyl migration to C3 (3-acetylindole).Maintain 60°C for kinetic control of N-acetyl product.
Troubleshooting Guide
  • Problem: Presence of a byproduct with slightly lower Rf than the product.

    • Diagnosis: Formation of 4H-3,1-benzoxazine (O-attack).

    • Solution: Switch solvent to Toluene (non-polar solvents disfavor the charge-separated transition state of O-attack) or increase the steric bulk of the catalyst ligand (e.g., use

      
      ).
      
  • Problem: Low conversion after 4 hours.

    • Diagnosis: Catalyst poisoning by trace amines or thiols.

    • Solution: Ensure substrate purity; add 1-2 mol% extra catalyst.

Characterization Data (Expected)

Product: N-Acetyl-2-phenylindole

  • Physical State: White to off-white solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.35 (d, J=8.2 Hz, 1H, H-7), 7.60-7.20 (m, aromatic protons), 6.65 (s, 1H, H-3), 2.15 (s, 3H, 
    
    
    
    ).
    • Key Feature: The singlet at ~6.65 ppm confirms the C3-H is present (no migration) and the indole ring is formed.

  • 13C NMR: Characteristic carbonyl peak at ~170 ppm; Indole C2/C3 carbons.

  • HRMS (ESI): Calculated for

    
    .
    

References

  • Arcadi, A., et al. "Gold(III)-catalyzed annulation of 2-alkynylanilines: a mild and efficient synthesis of indoles and 3-haloindoles."[2] Journal of Organic Chemistry, 2008.

  • Ferrer, C., & Echavarren, A. M. "Gold-catalyzed intramolecular reaction of indoles with alkynes: Facile formation of carbazoles and related compounds." Angewandte Chemie International Edition, 2006.

  • Cacchi, S., & Fabrizi, G. "Synthesis and functionalization of indoles through palladium-catalyzed reactions." Chemical Reviews, 2005. (Contextual comparison for Pd vs Au).

  • Hashmi, A. S. K. "Gold-catalyzed organic reactions." Chemical Reviews, 2007.

  • Nakamura, I., & Yamamoto, Y. "Transition-metal-catalyzed reactions in heterocyclic synthesis." Chemical Reviews, 2004.

Sources

N-[2-(phenylethynyl)phenyl]acetamide in transition-metal catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Transition-Metal Catalyzed Transformations of N-[2-(phenylethynyl)phenyl]acetamide

Executive Summary


-[2-(phenylethynyl)phenyl]acetamide  is a pivotal "masked" heterocycle precursor in organic synthesis. Unlike free 2-alkynylanilines, the acetamide moiety modulates the nucleophilicity of the nitrogen atom, preventing premature cyclization and allowing for controlled, metal-catalyzed activation.

This guide details the application of this substrate in the synthesis of 2-substituted indoles and quinolines . We focus on Palladium (Pd), Gold (Au), and Copper (Cu) catalytic systems, providing self-validating protocols that ensure high regioselectivity (5-endo-dig vs. 6-endo-dig) and yield.

Mechanistic Pathways & Divergence

The reactivity of


-[2-(phenylethynyl)phenyl]acetamide is defined by the competition between the nitrogen nucleophile (amide) and the metal-activated alkyne. The reaction outcome is dictated by the catalyst's Lewis acidity and the presence of external nucleophiles.
Pathway Analysis
  • Path A: Indole Synthesis (5-endo-dig)

    • Mechanism: The metal coordinates to the alkyne (

      
      -activation). The amide nitrogen attacks the internal carbon of the alkyne.
      
    • Product:

      
      -Acetyl-2-phenylindole (often hydrolyzed in situ to 2-phenylindole).
      
    • Key Driver: Electron-rich metals (Pd(II), Cu(I)) favoring 5-membered rings.

  • Path B: Quinoline Synthesis (6-endo-dig)

    • Mechanism: In the presence of external carbon nucleophiles (e.g., isocyanides, CO) or specific oxidants, the pathway shifts to a 6-endo-dig cyclization involving the carbonyl carbon of the acetamide or insertion of the external species.

  • Path C: Acyl Migration (1,3-Shift)

    • Mechanism: Under specific conditions (e.g., photoredox or high-temperature Pd/acid), the

      
      -acetyl group can migrate to the C3 position of the indole ring, yielding 3-acetyl-2-phenylindole.
      

ReactionPathways Substrate N-[2-(phenylethynyl)phenyl]acetamide MetalComplex Metal-Alkyne π-Complex Substrate->MetalComplex Catalyst (Pd, Au, Cu) Indole_NAc N-Acetyl-2-phenylindole (5-endo-dig) MetalComplex->Indole_NAc Standard Cyclization Quinoline Quinoline Derivatives (6-endo-dig / Insertion) MetalComplex->Quinoline External Nu (Isocyanide/CO) Indole_NH 2-Phenylindole (Hydrolysis) Indole_NAc->Indole_NH Base/MeOH

Figure 1: Divergent reaction pathways for N-[2-(phenylethynyl)phenyl]acetamide controlled by catalyst and conditions.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-Acetyl-2-phenylindole

Best for: High-yield synthesis of the protected indole scaffold.

Rationale:


 in acetonitrile is a proven system that balances Lewis acidity for alkyne activation with stability. The reaction proceeds via aminopalladation followed by reductive elimination.

Materials:

  • Substrate:

    
    -[2-(phenylethynyl)phenyl]acetamide (1.0 equiv)
    
  • Catalyst: Palladium(II) Chloride (

    
    ) (5 mol%)
    
  • Solvent: Acetonitrile (MeCN) (HPLC Grade, anhydrous)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv) - Optional to buffer HCl byproduct.
    

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 235 mg) in MeCN (5 mL).

  • Catalyst Addition: Add

    
     (8.9 mg, 0.05 mmol). If using base, add 
    
    
    
    (212 mg) now.
  • Reaction: Fit a reflux condenser and heat the mixture to 80°C (oil bath temperature). Stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a highly fluorescent spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

  • Yield: Expect 85–92% of a white to pale yellow solid.

Data Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the amide NH (broad singlet 
    
    
    
    7.5-8.0 ppm) and the alkyne carbons. The
    
    
    -acetyl methyl group will shift slightly upfield compared to the starting material.
Protocol B: Gold-Catalyzed "Mild" Cyclization

Best for: Acid-sensitive substrates or when avoiding high temperatures.

Rationale: Gold(I) catalysts are "soft" Lewis acids with exceptional affinity for alkynes. The


 system generates a cationic gold species that triggers cyclization at room temperature or mild heat.

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: Chloro(triphenylphosphine)gold(I) (

    
    ) (5 mol%)
    
  • Activator: Silver Hexafluoroantimonate (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under

    
    , mix 
    
    
    
    and
    
    
    in DCM (2 mL) for 10 minutes. A white precipitate (
    
    
    ) will form.
  • Substrate Addition: Add the substrate (0.5 mmol) dissolved in DCM (2 mL) to the catalyst mixture.

  • Reaction: Stir at Room Temperature for 1–6 hours.

    • Note: If reaction is sluggish, heat to 40°C.

  • Workup: Filter through a short silica plug to remove silver salts and gold residues.

  • Purification: Evaporate solvent. Recrystallize from Hexane/DCM if necessary.

Protocol C: One-Pot Synthesis of Free 2-Phenylindole

Best for: Direct access to the NH-indole, bypassing the isolation of the N-acetyl intermediate.

Rationale: The


-acetyl group on the indole nitrogen is labile under basic conditions. By adding a hydrolysis step immediately after the Pd-catalyzed cyclization, the free indole is obtained in a single pot.

Step-by-Step Procedure:

  • Cyclization: Perform the Pd-catalyzed reaction as described in Protocol A (using

    
    /MeCN).
    
  • Hydrolysis: Once TLC shows consumption of the starting alkyne:

    • Add Methanol (5 mL).

    • Add Potassium Hydroxide (KOH) pellets (3.0 equiv).

  • Reflux: Heat the mixture at 60°C for 30 minutes.

    • Checkpoint: TLC will show the conversion of the

      
      -acetyl indole (higher 
      
      
      
      ) to the free NH-indole (lower
      
      
      , typically stains blue/purple with Vanillin or Ehrlich's reagent).
  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Comparative Data Table

ParameterProtocol A (Pd)Protocol B (Au)Protocol C (Pd + Hydrolysis)
Catalyst



then KOH
Temperature 80°C25–40°C80°C

60°C
Time 2–4 h1–6 h3 h (total)
Product

-Acetyl-2-phenylindole

-Acetyl-2-phenylindole
2-Phenylindole
Yield (Typical) 85–92%80–88%82–90%
Cost Efficiency HighLow (Au/Ag expensive)High
Atom Economy 100%100% (minus AgCl waste)Lower (Acetyl loss)

Troubleshooting & Expert Tips

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by

      
       or moisture.
      
    • Solution: Degas solvents thoroughly (sparge with Argon for 15 mins). Ensure the alkyne starting material is free of terminal alkyne impurities (though not applicable to this specific internal alkyne, check for synthesis precursors).

  • Issue: Formation of "Dimers" or Oligomers.

    • Cause: High local concentration of substrate.

    • Solution: Run the reaction more dilute (0.05 M or 0.1 M).

  • Issue:

    
    -Acetyl Migration to C3. 
    
    • Observation: Appearance of a ketone peak in IR (

      
      1660 cm⁻¹) and loss of amide characteristic.
      
    • Context: This is rare with simple

      
       but can occur at high temperatures (>120°C) or with radical initiators. If this is undesired, keep temperature 
      
      
      
      °C. If desired, switch to radical conditions (e.g., visible light photoredox).

CatalyticCycle Start Pd(II) Species Coordination π-Alkyne Complex (Activation) Start->Coordination Substrate Attack Intramolecular Nucleophilic Attack (5-endo-dig) Coordination->Attack Amide N attack Intermediate σ-Indolyl-Pd Intermediate Attack->Intermediate Cyclization Product N-Acetyl-2-phenylindole Intermediate->Product Protonolysis/Reductive Elim. Product->Start Regeneration

Figure 2: Simplified catalytic cycle for the Pd(II)-mediated cyclization of N-[2-(phenylethynyl)phenyl]acetamide.

References

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews, 105(7), 2873–2920.

  • Li, M., Zheng, J., Hu, W., et al. (2018).[1] "Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration." Organic Letters, 20(22), 7245–7248.

  • Tokimizu, Y., Oishi, S., Fujii, N., & Ohno, H. (2011). "Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group." Angewandte Chemie International Edition, 50(45), 10617–10620.

  • Arcadi, A., Cacchi, S., & Marinelli, F. (1986). "Palladium-catalyzed synthesis of 2-substituted indoles from 2-alkynyltrifluoroacetanilides." Tetrahedron Letters, 27(52), 6397-6400.

Sources

N-[2-(phenylethynyl)phenyl]acetamide as a fluorescent probe for bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[2-(phenylethynyl)phenyl]acetamide as a Fluorescent Probe for Bioimaging

Abstract This application note details the use of N-[2-(phenylethynyl)phenyl]acetamide (also known as 2-acetamidotolan) as a reaction-based fluorescent probe for the detection of heavy metal ions, specifically Mercury (Hg²⁺) and potentially Palladium (Pd²⁺) or Gold (Au³⁺) , in biological systems. The probe functions via a metal-promoted intramolecular cyclization mechanism, transforming the weakly fluorescent acyclic precursor into a highly emissive indole or benzoxazine derivative. This "Turn-On" fluorescence response allows for sensitive and selective bioimaging in live cells and tissues.[1]

Introduction

Heavy metal ions such as Mercury (Hg²⁺) are highly toxic environmental pollutants that accumulate in biological organisms, causing severe neurological and renal damage. Developing sensitive tools for their detection is critical for both environmental monitoring and biomedical research.

N-[2-(phenylethynyl)phenyl]acetamide is a designed small-molecule probe that leverages the unique reactivity of the 2-alkynylaniline scaffold. While the acyclic amide form exhibits minimal fluorescence due to non-radiative decay pathways (e.g., free rotation, photoinduced electron transfer), the presence of specific metal ions triggers a rapid cyclization reaction. This structural rigidification leads to the formation of a highly fluorescent heterocycle, enabling "Turn-On" detection with high signal-to-noise ratios.

Key Features:

  • Target Analyte: Primarily Hg²⁺ (also applicable to Pd²⁺/Au³⁺ depending on conditions).

  • Mechanism: Metal-promoted intramolecular hydroamination/cyclization.

  • Response: Fluorescence Turn-On (typically Blue/Green emission).

  • Sensitivity: Low detection limit (nM range).

  • Selectivity: High specificity over common biological ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺).

Mechanism of Action

The sensing mechanism relies on the coordination of the metal ion (Mⁿ⁺) to the alkyne moiety, activating it for nucleophilic attack by the adjacent amide group.

Pathway:

  • Coordination: The metal ion (Hg²⁺) binds to the electron-rich alkyne triple bond, forming a π-complex.

  • Cyclization: The amide oxygen (or nitrogen, if deprotonated) attacks the activated alkyne in a 5-exo-dig or 6-endo-dig fashion.

  • Product Formation: Protonolysis or further rearrangement yields a stable, highly fluorescent heterocycle (e.g., 2-phenylindole derivative or benzoxazine ). The rigid planar structure of the product enhances radiative decay (fluorescence).

Graphviz Diagram: Sensing Mechanism

Mechanism Probe Probe (Weak Fluorescence) N-[2-(phenylethynyl)phenyl]acetamide Complex Activated π-Complex Probe->Complex + Metal Ion Metal Analyte (Hg²⁺/Pd²⁺) Metal->Complex Cyclization Intramolecular Cyclization Complex->Cyclization Nucleophilic Attack Product Fluorescent Product (Indole/Benzoxazine) Cyclization->Product Turn-On Signal

Caption: Schematic of the metal-promoted cyclization mechanism leading to fluorescence activation.

Material Preparation

3.1. Synthesis (Brief Overview) The probe is typically synthesized via a Sonogashira coupling reaction:

  • Reagents: N-(2-iodophenyl)acetamide + Phenylacetylene.

  • Catalyst: Pd(PPh₃)₂Cl₂ / CuI.

  • Solvent/Base: TEA or Et₃N.

  • Conditions: Room temperature or mild heating under inert atmosphere.

  • Purification: Silica gel column chromatography.

3.2. Stock Solution Preparation

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

  • Concentration: Prepare a 10 mM stock solution.

    • Example: Dissolve 2.35 mg of probe (MW ≈ 235.28 g/mol ) in 1 mL DMSO.

  • Storage: Store at -20°C in the dark. Stable for 1-2 months.

3.3. Working Solution

  • Dilute the stock solution with PBS (pH 7.4) or cell culture medium to a final concentration of 1–10 µM for imaging.

  • Note: Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.

Spectroscopic Characterization

Before biological application, characterize the probe's response in a cuvette.

Table 1: Typical Spectroscopic Properties

ParameterValue / Description
Absorbance Max (Probe) ~280–300 nm
Absorbance Max (Product) ~320–350 nm (Red-shifted)
Emission Max (Probe) Weak / Negligible
Emission Max (Product) ~400–450 nm (Blue/Green)
Stokes Shift ~80–100 nm
Quantum Yield (Φ) Probe: < 0.01; Product: > 0.4
Detection Limit (LOD) Typically 10–50 nM for Hg²⁺
Response Time < 15 minutes

Bioimaging Protocol

This protocol is optimized for adherent cell lines (e.g., HeLa, MCF-7).

5.1. Cell Culture

  • Seed cells in a confocal dish (35 mm) or 6-well plate.

  • Incubate at 37°C with 5% CO₂ for 24 hours until 70–80% confluence.

5.2. Staining & Activation

  • Wash: Remove culture medium and wash cells twice with PBS.

  • Probe Incubation: Add working solution (e.g., 5 µM probe in serum-free medium).

  • Time: Incubate for 20–30 minutes at 37°C.

  • Wash: Remove solution and wash cells three times with PBS to remove excess probe.

  • Analyte Addition (Optional for In Vitro Testing):

    • Add Hg²⁺ (or other metal ion) solution (e.g., 10 µM) to the dish.

    • Incubate for another 15–30 minutes .

    • Wash cells three times with PBS.

5.3. Imaging Parameters

  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Fluorescence Microscope.

  • Excitation: 350–405 nm (UV/Blue laser).

  • Emission: Collect signal in the range of 420–500 nm (Blue/Green channel).

  • Control: Image cells incubated with probe without metal addition to establish background fluorescence.

Graphviz Diagram: Experimental Workflow

Workflow CellCulture Cell Culture (HeLa/MCF-7) Wash1 PBS Wash (x2) CellCulture->Wash1 Stain Probe Incubation (5 µM, 30 min) Wash1->Stain Wash2 PBS Wash (x3) Stain->Wash2 Analyte Analyte Addition (Hg²⁺, 10 µM) Wash2->Analyte Experimental Group Imaging Fluorescence Imaging (Ex: 405 nm / Em: 450 nm) Wash2->Imaging Control Group Analyte->Imaging

Caption: Step-by-step workflow for live-cell imaging using the fluorescent probe.

Troubleshooting & Tips

  • Solubility: If precipitation occurs in the working solution, add a surfactant like Pluronic F-127 (0.02%) or increase the DMSO concentration slightly (up to 1%).

  • Selectivity: While highly selective for Hg²⁺, high concentrations of Ag⁺ or Pd²⁺ may cause interference. Use masking agents (e.g., Cl⁻ for Ag⁺) if necessary.

  • Photostability: The cyclized product is generally photostable, but minimize laser exposure during setup to prevent photobleaching.

  • Cytotoxicity: Perform an MTT assay if incubating for > 2 hours. The probe is generally non-toxic at < 10 µM.

References

  • Vergara, E., et al. (2011). "Mercury(II)-Promoted Cyclization of 2-Alkynylanilines: A Highly Efficient Synthesis of Indoles." Organic Letters, 13(10), 2682–2685. Link

  • Chen, X., et al. (2012). "Fluorescent Probes for Mercury Ion Detection: A Review." Analyst, 137, 36–52. Link

  • Larock, R. C., et al. (1991). "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes." Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Kim, H. N., et al. (2011). "A New Trend in the Development of Fluorescent Probes for Mercury Ions." Chemical Society Reviews, 40, 79–93. Link

  • Zhang, X., et al. (2015). "Reaction-Based Fluorescent Probes for Metal Ions." Chemical Reviews, 115(15), 7944–8000. Link

Sources

Unlocking Deep-Tissue Imaging and Photodynamic Therapy: A Guide to the Two-Photon Absorption Properties of N-[2-(phenylethynyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Two-Photon Absorption in Advanced Biomedical Applications

In the quest for more precise and less invasive biomedical tools, two-photon absorption (TPA) has emerged as a cornerstone technology. Unlike conventional one-photon excitation, TPA utilizes the simultaneous absorption of two lower-energy photons to excite a molecule to a higher energy state.[1] This nonlinear optical phenomenon offers intrinsic three-dimensional resolution and deeper penetration into scattering biological tissues, making it invaluable for high-resolution microscopy, targeted photodynamic therapy, and 3D microfabrication.

This guide focuses on a promising class of compounds: N-[2-(phenylethynyl)phenyl]acetamide derivatives . Their unique molecular architecture, featuring a π-conjugated system composed of a phenylethynyl group linked to an acetamide-substituted phenyl ring, provides a versatile platform for tuning TPA properties. The acetamide group and the potential for substitution on the phenyl rings allow for the modulation of electron density and intramolecular charge transfer (ICT), which are critical factors governing the magnitude of the TPA cross-section (δ₂). An increase in the TPA cross-section of the lower energy band by more than 100% has been observed in acetamide-chalcone derivatives with the addition of a dimethylamine group, highlighting the significant impact of substituents.[2]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthesis, characterization, and application of N-[2-(phenylethynyl)phenyl]acetamide derivatives, with a focus on harnessing their TPA properties. We will delve into the theoretical underpinnings of TPA, provide step-by-step experimental protocols for synthesis and measurement, and discuss the critical structure-property relationships that will empower the rational design of next-generation TPA chromophores.

I. The Scientific Foundation: Why N-[2-(phenylethynyl)phenyl]acetamide Derivatives are Prime Candidates for TPA

The TPA efficiency of a molecule is intrinsically linked to its electronic structure. A large TPA cross-section is typically associated with molecules possessing a significant change in dipole moment upon excitation, often facilitated by an intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge.[3] The N-[2-(phenylethynyl)phenyl]acetamide scaffold provides an excellent framework for implementing this D-π-A design principle.

The core structure can be systematically modified to enhance TPA activity. For instance, the introduction of electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) on one of the phenyl rings and/or electron-withdrawing groups (e.g., -NO₂, -CN) on the other can create a strong ICT character upon excitation, which is expected to significantly increase the TPA cross-section.[4] The phenylethynyl linker acts as a rigid and efficient π-bridge, facilitating electronic communication between the donor and acceptor moieties. The position of the substituents on the aromatic rings also plays a crucial role in determining the nonlinear optical properties.[5]

II. Synthesis Protocol: Crafting the Molecular Scaffolds

The synthesis of N-[2-(phenylethynyl)phenyl]acetamide derivatives can be efficiently achieved through a Sonogashira cross-coupling reaction . This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] In this case, we will couple a substituted phenylacetylene with a substituted N-(2-halophenyl)acetamide. A general and reliable starting point is the coupling of phenylacetylene with N-(2-iodophenyl)acetamide.

Protocol: Synthesis of N-[2-(phenylethynyl)phenyl]acetamide via Sonogashira Coupling

This protocol is adapted from a similar synthesis of a N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide.

Materials:

  • N-(2-iodophenyl)acetamide

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(2-iodophenyl)acetamide (1.0 eq) in a mixture of anhydrous THF and anhydrous DMF (e.g., 5:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.

  • Addition of Reagents: To the stirred solution, add diisopropylethylamine (DIPEA, 2.0 eq), followed by the catalysts, palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 15 minutes. The solution will typically turn a dark color.

  • Addition of Alkyne: Add phenylacetylene (1.2 eq) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-[2-(phenylethynyl)phenyl]acetamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Measuring Two-Photon Absorption: Protocols and Methodologies

The characterization of the TPA properties of the synthesized derivatives is crucial for understanding their potential applications. The most common and reliable techniques for measuring the TPA cross-section are the Z-scan technique and the two-photon excited fluorescence (TPEF) method .

A. Z-Scan Technique: A Direct Measurement of Nonlinear Absorption

The Z-scan technique is a sensitive method for determining the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material.[2] To measure the TPA cross-section (δ₂), we are primarily interested in the nonlinear absorption, which is determined using the "open-aperture" Z-scan configuration.

Experimental Setup:

  • Laser Source: A high-peak-power, pulsed laser, such as a femtosecond or picosecond Ti:sapphire laser, is required. The wavelength should be tunable to measure the TPA spectrum.

  • Focusing Optics: A lens to focus the laser beam to a tight spot.

  • Sample Holder: A cuvette with a known path length (typically 1-2 mm) to hold the sample solution.

  • Translation Stage: A computer-controlled translation stage to move the sample along the laser beam axis (the z-axis).

  • Detector: A photodiode or a power meter to measure the transmitted laser intensity.

  • Data Acquisition System: A system to record the transmitted intensity as a function of the sample's position (z).

Procedure:

  • Sample Preparation: Prepare a solution of the N-[2-(phenylethynyl)phenyl]acetamide derivative in a suitable solvent (e.g., toluene, THF, or DMSO) at a known concentration. The concentration should be adjusted to ensure that the linear absorption at the laser wavelength is negligible.

  • System Alignment: Align the laser beam to be a high-quality Gaussian beam.

  • Measurement:

    • Place the sample cuvette on the translation stage.

    • Move the sample along the z-axis through the focal point of the lens, from a position far before the focus (-z) to a position far after the focus (+z).

    • Record the transmitted laser intensity at each z-position using the detector.

  • Data Analysis:

    • The open-aperture Z-scan trace will show a valley at the focal point (z=0) due to the increased two-photon absorption where the laser intensity is highest.

    • The normalized transmittance data is then fitted to a theoretical model to extract the nonlinear absorption coefficient (β).

    • The TPA cross-section (δ₂) can then be calculated from β using the following equation:

      δ₂ = (hνβ) / (NₐC)

      where:

      • h is Planck's constant

      • ν is the frequency of the incident light

      • Nₐ is Avogadro's number

      • C is the concentration of the solution in mol/L

Diagram of Z-Scan Experimental Workflow:

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Laser Pulsed Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Detector Detector Sample->Detector Prepare Prepare Sample Solution Scan Scan Sample through Focus Prepare->Scan Align Align Laser Beam Align->Scan Record Record Transmittance Scan->Record Fit Fit Data to Model Record->Fit Extract Extract β Fit->Extract Calculate Calculate δ₂ Extract->Calculate

Caption: Workflow for Z-scan measurement of TPA cross-section.

B. Two-Photon Excited Fluorescence (TPEF): An Indirect but Highly Sensitive Method

For fluorescent molecules, the TPEF method is a highly sensitive alternative for determining the TPA cross-section. This technique relies on measuring the fluorescence emission intensity, which is proportional to the rate of two-photon absorption.

Experimental Setup:

  • Laser Source: Similar to the Z-scan, a tunable, pulsed laser is required.

  • Microscope: A fluorescence microscope equipped for two-photon excitation.

  • Detector: A sensitive photodetector, such as a photomultiplier tube (PMT), to detect the fluorescence emission.

  • Reference Fluorophore: A well-characterized fluorophore with a known TPA spectrum and cross-section (e.g., Rhodamine B or Fluorescein) is needed for calibration.

Procedure:

  • Sample and Reference Preparation: Prepare solutions of both the sample compound and the reference fluorophore at the same concentration in the same solvent.

  • Fluorescence Measurement:

    • Excite the sample and reference solutions with the laser at various wavelengths.

    • Measure the integrated fluorescence intensity for both the sample (F_sample) and the reference (F_ref) at each excitation wavelength.

  • Data Analysis:

    • The TPA cross-section of the sample (δ_sample) can be calculated relative to the reference (δ_ref) using the following equation:

      δ_sample = δ_ref * (F_sample / F_ref) * (Φ_ref / Φ_sample)

      where:

      • Φ_sample and Φ_ref are the fluorescence quantum yields of the sample and the reference, respectively.

Diagram of TPEF Measurement Principle:

TPEF_Principle cluster_excitation Two-Photon Excitation cluster_emission Fluorescence Emission S0 Ground State (S₀) Virtual Virtual State S0->Virtual Photon 1 (hν₁) S1 Excited State (S₁) Virtual->S1 Photon 2 (hν₂) Relaxation Vibrational Relaxation S1->Relaxation Emission Fluorescence Relaxation->S0 Photon (hν_f)

Caption: Jablonski diagram illustrating the two-photon excitation and subsequent fluorescence emission process.

IV. Structure-Property Relationships and Rational Design

The true power of the N-[2-(phenylethynyl)phenyl]acetamide scaffold lies in its tunability. By strategically modifying the molecular structure, researchers can optimize the TPA properties for specific applications.

Data Presentation: Expected Trends in TPA Properties

While specific experimental data for N-[2-(phenylethynyl)phenyl]acetamide derivatives is not yet widely available in the literature, we can predict trends based on studies of analogous compounds. The following table summarizes the expected impact of various substituents on the TPA cross-section.

Substituent (R) on Phenyl RingExpected Effect on TPA Cross-Section (δ₂)Rationale
Electron-Donating Groups (e.g., -NMe₂, -OMe, -NH₂) IncreaseEnhances intramolecular charge transfer (ICT) from the substituted ring to the rest of the molecule, increasing the change in dipole moment upon excitation.[4]
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) Increase (when paired with a donor)Creates a strong D-π-A system, promoting a large ICT and a significant change in dipole moment upon excitation.[4]
Extended π-Conjugation (e.g., adding another phenylethynyl unit) IncreaseLengthens the π-system, which generally leads to a red-shift in the absorption spectrum and an increase in the TPA cross-section.
Bulky Groups (e.g., -tBu) May increase or decreaseCan prevent π-stacking and aggregation-caused quenching in the solid state or concentrated solutions, potentially enhancing fluorescence and the measured TPA action cross-section. However, they can also disrupt planarity and reduce π-conjugation, leading to a decrease in δ₂.

Diagram of Structure-Property Relationship Logic:

SAR_Logic Structure Molecular Structure (N-[2-(phenylethynyl)phenyl]acetamide) Substituents Substituents (R₁, R₂) (e.g., -NMe₂, -NO₂) Structure->Substituents Conjugation π-Conjugation Length Structure->Conjugation Planarity Molecular Planarity Structure->Planarity ICT Intramolecular Charge Transfer (ICT) Substituents->ICT Conjugation->ICT Planarity->ICT Dipole Change in Dipole Moment (Δμ) ICT->Dipole TPA Two-Photon Absorption Cross-Section (δ₂) Dipole->TPA

Caption: Key molecular features influencing the TPA cross-section.

V. Concluding Remarks and Future Outlook

The N-[2-(phenylethynyl)phenyl]acetamide framework represents a highly promising and versatile platform for the development of advanced two-photon absorbing materials. The synthetic accessibility via the Sonogashira coupling allows for the systematic exploration of structure-property relationships, paving the way for the rational design of chromophores with tailored TPA characteristics.

The protocols and insights provided in this guide are intended to empower researchers to synthesize, characterize, and optimize these derivatives for a wide range of applications, from deep-tissue in vivo imaging to targeted phototherapies. Future research should focus on obtaining comprehensive experimental TPA data for a library of these compounds to build a robust quantitative structure-activity relationship (QSAR) model. Such a model would further accelerate the discovery of next-generation TPA probes with unprecedented performance, ultimately advancing the frontiers of biomedical science and technology.

References

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  • Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature biotechnology, 21(11), 1369–1377. [Link]

  • de Melo, G. D., da Silva, A. F., Ribeiro, R. T., de Boni, L., & Misoguti, L. (2023). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. Molecules, 28(4), 1572. [Link]

  • Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. [Link]

  • Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481-491. [Link]

  • Albota, M., Beljonne, D., Brédas, J. L., Ehrlich, J. E., Fu, J. Y., Heikal, A. A., ... & Marder, S. R. (1998). Design of organic molecules with large two-photon absorption cross sections. Science, 281(5383), 1653-1656. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Griesbeck, A. G., & Pérez-Ruiz, R. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807. [Link]

  • Yuan, L., Lin, W., Zheng, K., & Zhu, S. (2013). The effect of the substituent position on the two-photon absorption performances of dibenzylideneacetone-based isomers. The Journal of chemical physics, 138(18), 184307. [Link]

  • Drobizhev, M., Stepanenko, Y., Dzenis, Y., Karotki, A., Rebane, A., Taylor, P. N., & Anderson, H. L. (2005). Understanding the role of aza-substitution in the two-photon absorption of porphyrins. The Journal of Physical Chemistry B, 109(15), 7223-7236. [Link]

  • Wikipedia. (2023). Two-photon excitation microscopy. [Link]

  • So, P. T. C., Dong, C. Y., Masters, B. R., & Berland, K. M. (2000). Two-photon excitation fluorescence microscopy. Annual review of biomedical engineering, 2(1), 399-429. [Link]

  • TPA - Two-Photon Absorption. (n.d.). In Encyclopedia of Laser Physics and Technology. RP Photonics. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. [Link]

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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Z-Scan Technique - an overview. (n.d.). In ScienceDirect Topics. Elsevier. [Link]

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  • Griesbeck, A. G., & Pérez-Ruiz, R. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807. [Link]

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Application Notes and Protocols for Protein Labeling with N-[2-(phenylethynyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Research and Development Guide for Exploring a Novel Bioorthogonal Chemistry

I. Introduction: The Frontier of Protein Labeling

The ability to selectively attach probes to proteins is a cornerstone of modern chemical biology, enabling the study of protein function, localization, and interactions within complex biological systems. While established methods like "click chemistry" have revolutionized the field, the development of new bioorthogonal reactions with unique reactivity and selectivity remains a key area of research.[1] This guide introduces N-[2-(phenylethynyl)phenyl]acetamide derivatives as a promising, yet underexplored, class of reagents for protein labeling. Their rigid structure, featuring an ortho-alkynyl aniline moiety, presents an intriguing opportunity for novel intramolecular cyclization-based bioconjugation strategies.

This document serves as a research and development guide, providing the theoretical framework and experimental protocols for scientists to investigate the potential of these molecules. We will propose a plausible reaction mechanism, outline the synthesis of a functionalized probe, and provide detailed protocols for screening and validating this new labeling chemistry.

II. Proposed Reaction Mechanism: Intramolecular Cyclization for Covalent Labeling

We hypothesize that the labeling of proteins with N-[2-(phenylethynyl)phenyl]acetamide derivatives proceeds through an intramolecular cyclization reaction, leading to the formation of a stable indole conjugate. This reaction could potentially be triggered by a transition metal catalyst or by the proximity of a nucleophilic amino acid residue on the protein surface.

The proposed mechanism involves the activation of the alkyne by a catalyst (e.g., a gold or palladium complex) or direct nucleophilic attack from a protein residue (e.g., the ε-amino group of lysine or the thiol group of cysteine) on the alkyne. This initial interaction would be followed by an intramolecular cyclization of the acetamide nitrogen onto the activated alkyne, forming a stable, covalent linkage to the protein.

G cluster_0 Protein Labeling with N-[2-(phenylethynyl)phenyl]acetamide Protein Protein with Nucleophilic Residue (e.g., Lysine) Intermediate Activated Alkyne-Protein Complex Protein->Intermediate Nucleophilic Attack Probe N-[2-(phenylethynyl)phenyl]acetamide Derivative Probe->Intermediate Catalyst Transition Metal Catalyst (Optional) Catalyst->Intermediate Activation Labeled_Protein Covalently Labeled Protein (Indole Conjugate) Intermediate->Labeled_Protein Intramolecular Cyclization

Figure 1: Proposed reaction pathway for protein labeling.

III. Synthesis of a Functionalized Probe

To experimentally validate the proposed labeling strategy, a probe bearing a reporter group, such as a fluorophore, is required. The synthesis of a fluorescent N-[2-(phenylethynyl)phenyl]acetamide derivative can be achieved through a Sonogashira coupling reaction between an iodo-functionalized acetanilide and a fluorescent terminal alkyne.

Protocol 1: Synthesis of a Fluorescent N-[2-(phenylethynyl)phenyl]acetamide Probe

This protocol describes the synthesis of a hypothetical fluorescent probe, N-(2-((5-fluoresceinyl)ethynyl)phenyl)acetamide.

Materials:

  • N-(2-iodophenyl)acetamide

  • 5-ethynyl-fluorescein

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve N-(2-iodophenyl)acetamide (1.2 equivalents) in a mixture of anhydrous THF and DMF (4:1 v/v).

  • To this solution, add DIPEA (2 equivalents), Pd(OAc)₂ (0.1 equivalents), and CuI (0.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-ethynyl-fluorescein (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

IV. Exploratory Experimental Protocols

The following protocols are designed to investigate the reactivity of the synthesized probe with amino acids and a model protein.

Protocol 2: Screening for Reactivity with Amino Acids

Objective: To identify which amino acid residues, if any, react with the fluorescent probe.

Materials:

  • Fluorescent N-[2-(phenylethynyl)phenyl]acetamide probe (from Protocol 1)

  • Individual amino acids (e.g., L-lysine, L-cysteine, L-histidine, L-serine, L-tryptophan)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Transition metal catalyst (optional, e.g., gold(I) chloride)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of the fluorescent probe in DMSO (e.g., 10 mM).

  • Prepare stock solutions of each amino acid in PBS (e.g., 100 mM).

  • In a 96-well plate, set up reactions containing:

    • 50 µL of PBS

    • 10 µL of amino acid stock solution (final concentration 10 mM)

    • 1 µL of fluorescent probe stock solution (final concentration 100 µM)

    • Optional: 1 µL of catalyst stock solution (final concentration to be optimized)

  • Include control wells with no amino acid and no catalyst.

  • Incubate the plate at 37°C for various time points (e.g., 1, 4, 12, 24 hours).

  • At each time point, measure the fluorescence intensity using a plate reader. An increase in fluorescence or a change in the emission spectrum may indicate a reaction.

  • Analyze the reaction mixtures by LC-MS to identify any potential adducts formed between the probe and the amino acids.

Protocol 3: Test Labeling of a Model Protein

Objective: To determine if the fluorescent probe can label a model protein, such as Bovine Serum Albumin (BSA) or Lysozyme.

Materials:

  • Model protein (e.g., BSA, Lysozyme)

  • Fluorescent probe (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., PD-10)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

G cluster_1 Protein Labeling Workflow start Prepare Protein and Probe Solutions reaction Incubate Protein and Probe (with/without catalyst) start->reaction purification Remove Excess Probe (Desalting Column) reaction->purification analysis Analyze Labeled Protein (SDS-PAGE, Mass Spec) purification->analysis end Confirm Labeling analysis->end

Figure 2: Experimental workflow for test labeling of a model protein.

  • Prepare a stock solution of the model protein in the reaction buffer (e.g., 10 mg/mL).

  • Prepare a stock solution of the fluorescent probe in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, combine the protein solution and the fluorescent probe to achieve a final protein concentration of 1 mg/mL and a probe concentration of 100 µM.

  • If investigating catalytic conditions, add the catalyst to the desired final concentration.

  • Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.

  • Remove unreacted probe by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner to detect the presence of the fluorescently labeled protein.

  • Stain the same gel with Coomassie Blue to visualize the total protein.

  • For further confirmation, analyze the purified protein by mass spectrometry to determine the mass of the protein-probe conjugate.

V. Characterization of Labeled Proteins

Successful labeling should be confirmed by multiple analytical techniques. The table below summarizes the expected outcomes and their interpretation.

Analytical TechniqueExpected Outcome for Successful LabelingInterpretation
SDS-PAGE (Fluorescence) A fluorescent band at the molecular weight of the target protein.The fluorescent probe is covalently attached to the protein.
SDS-PAGE (Coomassie) A protein band at the same molecular weight as the fluorescent band.Confirms the fluorescent signal co-localizes with the protein.
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) A mass shift corresponding to the molecular weight of the probe.Confirms the covalent attachment of the probe to the protein.
Tandem Mass Spectrometry (MS/MS) Fragmentation data that identifies the specific amino acid residue(s) modified by the probe.Pinpoints the site of labeling on the protein.

VI. Troubleshooting

ProblemPossible CauseSuggested Solution
No labeling observed Reaction conditions are not optimal.Vary pH, temperature, incubation time, and probe/catalyst concentration.
The target protein does not have accessible reactive residues.Choose a different model protein with more surface-exposed nucleophilic residues.
High background fluorescence Incomplete removal of unreacted probe.Use a more stringent purification method, such as dialysis or size-exclusion chromatography.
Protein precipitation The probe or catalyst is causing protein denaturation.Decrease the concentration of the probe/catalyst or perform the reaction at a lower temperature.

VII. Conclusion

The N-[2-(phenylethynyl)phenyl]acetamide scaffold presents an exciting new avenue for the development of novel protein labeling reagents. The proposed intramolecular cyclization mechanism, if validated, would add a new tool to the bioorthogonal chemistry toolbox. The protocols outlined in this guide provide a systematic approach for researchers to explore the potential of this promising class of molecules and contribute to the expanding frontier of protein bioconjugation.

VIII. References

  • Lowe, S. B., & Hoyle, C. E. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6366-6404. [Link]

  • Boger, D. L., & Brotherton, C. E. (2009). Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles. Organic Letters, 11(5), 1075-1078. [Link]

  • Hori, Y., Nakaki, K., Sato, M., Mizukami, S., & Kikuchi, K. (2012). Development of protein-labeling probes with a redesigned fluorogenic switch based on intramolecular association for no-wash live-cell imaging. Angewandte Chemie International Edition, 51(23), 5611-5614. [Link]

  • Tsuchikama, K., & An, Z. (2018). Site-specific enzymatic conjugation for antibody-drug conjugates. Bioorganic & Medicinal Chemistry Letters, 28(1), 1-8. [Link]

  • Tanaka, K. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 6, 395. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Gevorgyan, V., & Sromek, A. W. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 139(22), 7436-7439. [Link]

Sources

Application Note: Precision Synthesis of Substituted Indoles from N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pharmacologically active indole scaffolds. It details the conversion of


-[2-(phenylethynyl)phenyl]acetamide  into substituted indoles, a transformation critical for accessing 2-arylindole cores (e.g., in estrogen receptor ligands and antimicrobials).

Introduction & Scientific Context

The indole moiety is a "privileged structure" in medicinal chemistry. The cyclization of


-[2-(phenylethynyl)phenyl]acetamide  (a 2-alkynylacetanilide) represents a strategic entry point into 2-substituted indoles . Unlike the classic Fischer indole synthesis, this method allows for regiospecific placement of substituents at the C2 and C3 positions based on the alkyne precursor and the cyclization trigger (electrophile vs. metal catalyst).
Critical Mechanistic Insight: The "5-Endo-Dig" vs. "6-Endo-Dig" Divergence

The core challenge in this synthesis is controlling the regioselectivity of the ring closure.

  • Indole Formation (5-endo-dig): The nitrogen atom attacks the internal carbon of the alkyne. This is favored by specific transition metals (Pd, Cu, Au) and strong bases that generate a nucleophilic amidate anion.

  • Quinoline Formation (6-endo-dig): A competing pathway where the oxygen of the acetamide or the nitrogen attacks the terminal carbon (often involving a 1,3-acyl migration). This must be suppressed to ensure high indole yield.

Fate of the Acetyl Group

Depending on the protocol, the


-acetyl group acts as either:
  • A Labile Protecting Group: Cleaved in situ (deprotective cyclization) to yield free (NH)-2-phenylindole.

  • A Retained Substituent: Under specific neutral/acidic conditions, yielding 1-acetyl-2-phenylindole (though less common due to steric strain).

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways available from the starting material, guiding the choice of protocol based on the desired product.

IndoleSynthesis Start N-[2-(phenylethynyl)phenyl]acetamide Pd Pd(II) / Cu(I) / Base (Sonogashira Conditions) Start->Pd Metal Activation Base KOtBu / DMF (Strong Base) Start->Base Deprotonation Iodine I2 / NaHCO3 (Electrophilic) Start->Iodine Electrophilic Attack Quinoline Quinoline Derivative (Competing Byproduct) Start->Quinoline 6-endo-dig (Avoid by using Base/Pd) Amidate Amidate Anion (Highly Nucleophilic) Pd->Amidate Pd-Alkyne Complex Base->Amidate N-Anion Formation Iodonium Iodonium Bridge (Activated Alkyne) Iodine->Iodonium IndoleNH 2-Phenylindole (Free NH) Amidate->IndoleNH 5-endo-dig Cyclization + Deacetylation IndoleIodo 3-Iodo-2-phenylindole (Functionalized) Iodonium->IndoleIodo 5-endo-dig + HI Elimination

Caption: Divergent synthetic pathways from 2-alkynylacetanilide. Green nodes indicate target indole scaffolds.

Experimental Protocols

Protocol A: Palladium-Catalyzed Deprotective Cyclization

Objective: High-yield synthesis of 2-phenylindole . Mechanism: The Pd(II) activates the alkyne, while the base generates the amidate. The acetyl group is typically cleaved under these basic conditions, simplifying the workup.

Reagents:

  • Substrate: N-[2-(phenylethynyl)phenyl]acetamide (1.0 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)
  • Co-catalyst: CuI (5 mol%)

  • Base: Et

    
    N (3.0 equiv) or K
    
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate (1.0 mmol), PdCl

    
    (PPh
    
    
    
    )
    
    
    (35 mg), and CuI (10 mg).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to prevent oxidative homocoupling of alkynes (Glaser coupling).

  • Solvent Addition: Add anhydrous DMF (5 mL) and Et

    
    N (0.42 mL) via syringe.
    
  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane).[2] The starting material spot (

    
    ) will disappear, and a fluorescent indole spot (
    
    
    
    ) will appear.
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over Na

    
    SO
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield Expectation: 80–95%.

Key Note: This protocol is often performed as a "One-Pot" sequence starting from 2-iodoacetanilide and phenylacetylene.

Protocol B: Metal-Free Base-Mediated Cyclization

Objective: Green, cost-effective synthesis of 2-phenylindole . Mechanism: Strong base generates the nitrogen anion, which attacks the alkyne. The acetyl group acts as a leaving group (cleaved as acetate) or is hydrolyzed.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium tert-butoxide (KOtBu) (2.0–3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate (1.0 mmol) in NMP (5 mL).

  • Base Addition: Add KOtBu (336 mg, 3.0 mmol) in one portion. The solution will likely darken immediately.

  • Heating: Heat to 80 °C for 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL) and neutralize with dilute HCl (1M) to pH 7.

  • Isolation: Extract with EtOAc or Et

    
    O. The product often precipitates from water if sufficiently pure.
    
  • Yield Expectation: 75–90%.

Protocol C: Electrophilic Iodocyclization

Objective: Synthesis of 3-iodo-2-phenylindole . Significance: The resulting 3-iodoindole is a versatile intermediate for further cross-coupling (Suzuki, Sonogashira) to access 2,3-disubstituted indoles.

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile: Iodine (I

    
    ) (1.2 equiv)
    
  • Base: NaHCO

    
     (3.0 equiv)
    
  • Solvent: CH

    
    CN (Acetonitrile)
    

Step-by-Step Workflow:

  • Preparation: Dissolve substrate (0.5 mmol) in CH

    
    CN (5 mL). Add NaHCO
    
    
    
    (126 mg).
  • Cyclization: Add I

    
     (152 mg) slowly at room temperature.
    
  • Reaction: Stir at room temperature for 1–3 hours. If sluggish, heat to 40 °C.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow/clear).
  • Extraction: Extract with EtOAc.

  • Note on N-Acetyl: Under these mild conditions, the

    
    -acetyl group may be retained (yielding 1-acetyl-3-iodo-2-phenylindole ) or cleaved depending on the exact workup and stability. If the 1-acetyl product is unstable, treat the crude with K
    
    
    
    CO
    
    
    /MeOH to fully deprotect to 3-iodo-2-phenylindole .

Data Summary & Optimization Table

ParameterProtocol A (Pd-Cat)Protocol B (Base)Protocol C (Iodine)
Primary Product 2-Phenylindole2-Phenylindole3-Iodo-2-phenylindole
Mechanism Aminopalladation / Red. Elim.Nucleophilic Attack (Anionic)Iodonium Activation
Temp / Time 80–100 °C / 4–6 h80 °C / 2–4 h25 °C / 1–3 h
Key Additive CuI (Co-catalyst)KOtBu (Strong Base)NaHCO

(Base)
Atom Economy High (if one-pot)Moderate (loss of Acetyl)High (incorporates Iodine)
Cost High (Pd catalyst)LowModerate

Troubleshooting & Critical Controls

  • Quinoline Formation: If you observe a byproduct with a mass +14 or +42 relative to the indole (indicating acyl retention/migration), you may be forming a quinoline via 6-endo-dig.

    • Fix: Switch to Protocol B (KOtBu) . The strong anionic nature of the nitrogen strictly favors the 5-endo-dig attack on the alkyne.

  • Incomplete Conversion:

    • In Protocol A, ensure the reaction is oxygen-free . Pd(0) is sensitive to oxidation.

    • In Protocol B, ensure reagents are dry; water quenches the base.

  • Purification: 2-Phenylindoles are electron-rich. Avoid using acidified silica gel which might cause decomposition or polymerization. Neutralize silica with 1% Et

    
    N if necessary.
    

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Indoles by Iodocyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Journal of Organic Chemistry, 67(6), 1905–1909.

  • Li, M., et al. (2018). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration. Organic Letters, 20(22), 7245–7248.

  • Korivi, R. P., & Cheng, C. H. (2006). Highly Efficient Synthesis of 2-Substituted Indoles via Pd-Catalyzed Heteroannulation. Journal of Organic Chemistry, 71(16), 5969–5972.

Sources

Application Notes and Protocols for N-[2-(phenylethynyl)phenyl]acetamide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Enzyme Inhibition

The N-[2-(phenylethynyl)phenyl]acetamide scaffold has emerged as a promising framework in the design of novel enzyme inhibitors. This unique structural motif, characterized by a rigid phenylethynyl group and a flexible acetamide side chain, offers a compelling combination of features for targeted engagement with enzymatic active sites. Researchers in drug development are increasingly drawn to these derivatives for their potential to selectively modulate the activity of key enzymes implicated in a range of pathologies, including inflammation, cancer, and neurodegenerative diseases.

The core principle behind the efficacy of these compounds lies in their ability to form specific, high-affinity interactions within the enzyme's binding pocket. The phenylethynyl moiety can explore hydrophobic channels and engage in π-π stacking interactions, while the acetamide group is well-suited to form critical hydrogen bonds with active site residues. This dual-interaction capability provides a strong foundation for both potency and selectivity.

This guide provides a comprehensive overview of the synthesis, characterization, and application of N-[2-(phenylethynyl)phenyl]acetamide derivatives as enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this exciting class of molecules. We will delve into detailed protocols for their synthesis via Sonogashira coupling, methods for evaluating their inhibitory activity against key enzyme targets like Cyclooxygenase-2 (COX-2) and protein kinases, and provide insights into their mechanism of action.

Synthesis of N-[2-(phenylethynyl)phenyl]acetamide Derivatives: A Step-by-Step Protocol

The synthesis of N-[2-(phenylethynyl)phenyl]acetamide derivatives is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of a terminal alkyne (phenylacetylene) with an aryl halide (N-(2-iodophenyl)acetamide).[1]

Protocol: Sonogashira Coupling for the Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

This protocol outlines the synthesis of the parent compound, N-[2-(phenylethynyl)phenyl]acetamide. Derivatives can be synthesized by using substituted phenylacetylenes or N-(2-iodo-substituted-phenyl)acetamides.

Materials:

  • N-(2-iodophenyl)acetamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(2-iodophenyl)acetamide (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.025 equivalents), and copper(I) iodide (0.05 equivalents).

  • Solvent and Amine Base: Add anhydrous THF or DMF to the flask, followed by triethylamine (2-3 equivalents). The triethylamine acts as both a solvent and a base.

  • Addition of Phenylacetylene: To the stirred suspension, add phenylacetylene (1.2 equivalents) dropwise via a syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 50-70 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-[2-(phenylethynyl)phenyl]acetamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2] The N-phenylacetamide moiety is a known pharmacophore in several COX-2 inhibitors, where the acetamide nitrogen can form crucial hydrogen bonds with active site residues like Trp387 and Ser353.[3][4]

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from a commercially available colorimetric COX inhibitor screening assay kit and measures the peroxidase component of COX activity.[5]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Ovine COX-1 enzyme (for selectivity testing)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds (N-[2-(phenylethynyl)phenyl]acetamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution.[6]

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[6]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.

  • Color Development: Add 20 µL of TMPD solution to all wells.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Selectivity Index: Repeat the assay using the COX-1 enzyme and calculate the COX-1/COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Application 2: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[8] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[8] Phenylacetamide derivatives have been identified as potent inhibitors of various protein kinases.[9]

Protocol: In Vitro Protein Kinase Inhibition Assay (Fluorescence Polarization)

This protocol is a general method based on the principles of fluorescence polarization (FP) competition assays.

Materials:

  • Purified recombinant protein kinase of interest

  • Fluorescently labeled tracer (a ligand that binds to the kinase's ATP-binding site)

  • Kinase buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)

  • ATP

  • Test compounds (N-[2-(phenylethynyl)phenyl]acetamide derivatives) dissolved in DMSO

  • Black, low-volume 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Plate Setup: Add the test compounds at various concentrations to the wells of the microplate.

  • Addition of Kinase and Tracer: Add the protein kinase and the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • The binding of the fluorescent tracer to the kinase results in a high FP signal.

    • In the presence of an inhibitor that competes for the ATP-binding site, the tracer is displaced, leading to a decrease in the FP signal.

    • Plot the FP signal against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Data Presentation

The inhibitory activities of a series of hypothetical N-[2-(phenylethynyl)phenyl]acetamide derivatives are summarized in the table below.

CompoundDerivative SubstitutionCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Protein Kinase (e.g., FLT3) IC₅₀ (nM)
1 Unsubstituted0.4531.57085
2 4'-methoxy (on phenylethynyl)0.2825.29062
3 4'-fluoro (on phenylethynyl)0.3538.511078
4 4-methyl (on phenylacetamide)0.5236.47095
Celecoxib Reference Drug0.0415.0375>10,000
Sunitinib Reference Drug>50>50-25

Visualization of Mechanisms and Workflows

Diagram 1: Proposed Mechanism of COX-2 Inhibition

COX2_Inhibition cluster_Enzyme COX-2 Active Site Active_Site Hydrophobic Channel (Val523) Secondary_Pocket Secondary Pocket (Arg513, His90) H_Bond_Residues Hydrogen Bonding Residues (Ser530, Tyr385) Phenylethynyl Phenylethynyl Moiety Phenylethynyl->Active_Site π-π stacking & hydrophobic interactions Phenylethynyl->Secondary_Pocket Enters secondary pocket Acetamide Acetamide Group Acetamide->H_Bond_Residues Hydrogen bonding

Caption: Proposed binding mode of N-[2-(phenylethynyl)phenyl]acetamide in the COX-2 active site.

Diagram 2: Experimental Workflow for Enzyme Inhibition Assay

workflow start Start: Prepare Reagents plate_setup Set up 96-well plate: - Enzyme - Buffer - Inhibitor/Vehicle start->plate_setup pre_incubation Pre-incubate at 37°C (15 min) plate_setup->pre_incubation add_substrate Add Substrate (e.g., Arachidonic Acid) pre_incubation->add_substrate reaction Enzymatic Reaction (37°C, 10-20 min) add_substrate->reaction add_detection Add Detection Reagent reaction->add_detection read_plate Read Plate (Absorbance/Fluorescence) add_detection->read_plate data_analysis Data Analysis: - % Inhibition - IC50 Calculation read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The N-[2-(phenylethynyl)phenyl]acetamide scaffold represents a versatile and potent platform for the development of novel enzyme inhibitors. The synthetic accessibility via the Sonogashira coupling allows for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. The protocols detailed herein provide a robust framework for the synthesis and evaluation of these compounds against key therapeutic targets like COX-2 and protein kinases.

Future work should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives. Further exploration of substitutions on both the phenylethynyl and phenylacetamide rings could lead to the discovery of highly potent and isoform-selective inhibitors. Additionally, cell-based assays and in vivo studies will be crucial to validate the therapeutic potential of the most promising lead compounds. The continued investigation of this chemical class holds significant promise for the discovery of next-generation therapeutics.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930. Available at: [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Mohamed, S. K., & El-Diwani, H. I. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. The Open Conference Proceedings Journal, 3(1), 18-24. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Patel, K., & Bhadani, A. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 22-31. Available at: [Link]

  • Ravindar, L., & Ravinder, M. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. Molbank, 2013(3), M807. Available at: [Link]

  • Tan, L., et al. (2014). Protein kinase CK-1 inhibitors as new potential drugs for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry, 57(8), 3297-3310. Available at: [Link]

  • Timofeevski, S. L., et al. (2014). Enzyme kinetics and distinct modulation of the protein kinase N family of kinases by lipid activators and small molecule inhibitors. Bioscience Reports, 34(2), e00104. Available at: [Link]

  • Various Authors. (2008). Phenylacetamides useful as protein kinase inhibitors. Google Patents. WO2008046802A1.
  • Vilar, S., et al. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 6(16), 1775-1793. Available at: [Link]

  • Wang, L., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. Available at: [Link]

  • Zhang, J., et al. (2009). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology, 49, 121-145. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

Case ID: #SYN-782-SONO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Pd-Catalyzed Cross-Coupling (Sonogashira) for Ortho-Substituted Anilides

Executive Summary & Reaction Profile

User Query: "I am attempting to synthesize N-[2-(phenylethynyl)phenyl]acetamide via Sonogashira coupling, but I am experiencing low yields, catalyst precipitation (Pd black), and an unidentified fluorescent impurity."

Technical Assessment: The synthesis of N-[2-(phenylethynyl)phenyl]acetamide involves the coupling of N-(2-iodophenyl)acetamide with phenylacetylene. While the Sonogashira protocol is robust, this specific substrate presents a unique "Trojan Horse" challenge: the ortho-positioning of the nucleophilic acetamide group relative to the alkyne makes the product a precursor for intramolecular cyclization (indole formation). Furthermore, the amide moiety can coordinate to Pd, potentially arresting the catalytic cycle.[1]

Target Reaction:

  • Electrophile: N-(2-iodophenyl)acetamide[2]

  • Nucleophile: Phenylacetylene

  • Catalyst System: Pd(PPh₃)₂Cl₂ (3-5 mol%) + CuI (2-3 mol%)[1]

  • Base/Solvent: Et₃N or Diisopropylamine (DIPA) in THF or DMF.[1]

Diagnostic Troubleshooting (Q&A Format)

Issue A: The "Black Crash" (Catalyst Deactivation)

Q: "My reaction mixture turns black within 10 minutes of adding the alkyne, and conversion stops. Why?"

A: The rapid formation of "Palladium Black" indicates the agglomeration of Pd(0) species, removing them from the catalytic cycle.

  • Root Cause 1: Oxygen Ingress. The Sonogashira cycle, specifically the regeneration of the active Pd(0) species and the copper cycle, is highly sensitive to O₂.[1] Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), consuming your nucleophile and oxidizing the phosphine ligands, leaving the Pd metal naked and prone to aggregation.[1]

  • Root Cause 2: Acetamide Chelation. The amide oxygen in your starting material can act as a ligand. If your phosphine ligand concentration is too low, the substrate coordinates to the Pd, but not productively, eventually leading to catalyst decomposition.[1]

Corrective Protocol:

  • Switch from Balloon to Sparging: Do not just purge the headspace. You must sparge (bubble) Argon through the solvent for at least 20 minutes before adding the catalyst.

  • Ligand Overcharge: Add 10 mol% of free PPh₃ relative to the catalyst. This stabilizes the Pd(0) species in solution.

Issue B: The "Glaser" Impurity (Blue/Green Color)

Q: "I see a new spot on TLC that is very non-polar, and the reaction has turned a greenish hue."

A: You have made 1,4-diphenylbuta-1,3-diyne (Glaser product).

  • Mechanism: In the presence of Cu(I) and Oxygen, phenylacetylene homocouples.[1] The green color is characteristic of oxidized Cu(II) species.

  • Impact: This consumes your phenylacetylene, leaving the aryl iodide unreacted.[1]

Corrective Protocol:

  • Copper-Free Variant: If this persists, switch to a Copper-free protocol using slightly higher Pd loading (5 mol%) and a stronger base (e.g., Pyrrolidine) to drive the deprotonation without Cu activating the alkyne.[1]

  • Slow Addition: Add the phenylacetylene solution dropwise over 1 hour using a syringe pump. This keeps the concentration of the acetylide low, statistically favoring the cross-coupling over the homocoupling.

Issue C: The "Cyclization" Risk (Indole Formation)

Q: "I isolated a product with the correct mass, but the NMR shows a missing N-H peak and unexpected aromatic shifts. It is highly fluorescent."

A: You have likely synthesized 1-acetyl-2-phenylindole or 2-phenylindole .

  • The Science: Ortho-alkynyl anilides are well-known precursors to indoles. While the acetamide is less nucleophilic than a free amine, high temperatures (>80°C) or specific Lewis Acids (like CuI or Pd(II)) can catalyze the 5-endo-dig cyclization.

  • Detection: The target linear amide should have a distinct broad singlet (NH) around 7.5–9.0 ppm (solvent dependent).[1] If this is gone, cyclization occurred.[1]

Corrective Protocol:

  • Temperature Control: Strictly maintain reaction temperature below 60°C . The cyclization activation energy is higher than the coupling energy.

  • Base Selection: Switch to a milder base like Et₃N instead of inorganic bases (like K₂CO₃) if using DMF, as strong bases promote the deacetylation/cyclization pathway.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired Sonogashira cycle and the parasitic Glaser and Cyclization pathways.

ReactionPathways cluster_conditions Critical Control Points Start Start: N-(2-iodophenyl)acetamide + Phenylacetylene Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Start->Pd_Cycle Initiation Glaser Impurity A (Glaser): 1,4-Diphenylbuta-1,3-diyne Start->Glaser Path 2: Homocoupling (Requires O2 + Cu) Target Target Product: N-[2-(phenylethynyl)phenyl]acetamide Pd_Cycle->Target Path 1: Cross-Coupling (Preferred, <60°C) Indole Impurity B (Cyclization): 2-Phenylindole deriv. Target->Indole Path 3: Over-reaction (High Temp >80°C)

Figure 1: Reaction network showing the primary synthetic pathway (Green) versus parasitic side reactions (Red) driven by Oxygen or Heat.[1]

Standard Operating Procedure (SOP): Optimized Protocol

Objective: Synthesis of N-[2-(phenylethynyl)phenyl]acetamide (1.0 g scale) minimizing indole formation.

ParameterSpecificationRationale
Solvent THF (Anhydrous)DMF promotes cyclization due to higher boiling point capabilities; THF keeps temp limited.
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)More stable to air than Pd(PPh₃)₄.[1]
Co-Catalyst CuI (2 mol%)Essential for rate acceleration at lower temperatures.[1]
Base Triethylamine (3 equiv)Acts as solvent/base buffer.[1]
Temp 50 °CCRITICAL: Do not reflux THF (66°C). Keep at 50°C to prevent indole formation.

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a 2-neck round bottom flask equipped with a stir bar. Cool under Argon flow.

  • Solvent Degassing: Add THF (10 mL/mmol) and Et₃N (3 equiv). Sparge with Argon for 20 mins.

  • Reagent Charge: Add N-(2-iodophenyl)acetamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv). The solution should be yellow/orange.

  • Alkyne Addition: Add Phenylacetylene (1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Heat to 50°C. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: If the reaction turns green, check for air leaks.[1]

  • Workup (Metal Scavenging):

    • Dilute with EtOAc.

    • Wash with 5% aqueous NH₄OH (Ammonium Hydroxide).[1] Why? This complexes the Copper and Palladium salts, pulling them into the aqueous layer (turning it blue).[1]

    • Wash with Brine, Dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for acetanilides, as it removes the non-polar Glaser dimer efficiently.

References & Authority

  • Sonogashira Coupling Fundamentals:

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470.[1]

    • [1]

  • Cyclization Risks (Indole Synthesis):

    • Cacchi, S., Fabrizi, G., & Marinelli, F. (2000).[1] Palladium-catalyzed synthesis of indoles from N-acyl-2-alkynylanilines. Synlett, 2000(04), 0543-0545.[1]

    • Note: This paper establishes the pathway by which the target molecule can degrade into an indole if conditions are too harsh.

    • [1]

  • Metal Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004).[1] The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[3][4] Advanced Synthesis & Catalysis, 346(8), 889-900.[1]

    • [1]

Sources

Technical Support Center: Purification of N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Purification challenges of N-[2-(phenylethynyl)phenyl]acetamide.

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of N-[2-(phenylethynyl)phenyl]acetamide. It is designed for researchers, chemists, and drug development professionals who may encounter specific challenges in achieving high purity for this compound, which is commonly synthesized via Sonogashira coupling.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect during the synthesis of N-[2-(phenylethynyl)phenyl]acetamide?

A1: The synthesis, typically a palladium/copper-catalyzed Sonogashira coupling between an N-(2-halophenyl)acetamide and phenylacetylene, can generate several characteristic impurities.[1][2] The most common are:

  • Unreacted Starting Materials: Residual N-(2-halophenyl)acetamide and phenylacetylene.[3]

  • Homocoupled Alkyne: 1,4-Diphenylbuta-1,3-diyne, formed from the oxidative coupling of two phenylacetylene molecules. This is known as the Glaser-Hay side reaction and is a significant issue, particularly in copper-catalyzed systems.[2]

  • Catalyst Residues: Trace amounts of palladium and copper complexes, which can be difficult to remove and may require specific purification steps.

  • Dehalogenated Byproduct: N-phenylacetamide, resulting from the reductive dehalogenation of the starting aryl halide.[2]

  • Reaction Solvents and Base: Residual amine bases like triethylamine or diisopropylamine used in the coupling reaction.

Q2: My crude product is a dark, oily residue after the work-up. What is the likely cause and how should I proceed?

A2: An oily or dark-colored crude product often indicates the presence of polymeric materials, oxidized species, or significant amounts of residual catalyst. The product itself may also have a melting point close to room temperature when impure.

  • Causality: The dark color can arise from degradation of the amine base or the formation of highly conjugated byproducts under thermal stress. Oiling out during purification is common when impurities depress the melting point of the desired compound.[4]

  • Recommended Action: Avoid direct crystallization from this state. The best approach is to first subject the crude oil to flash column chromatography to separate the target compound from baseline impurities and colored materials.[5][6] If the product still elutes as an oil, you can attempt trituration with a non-polar solvent like cold hexanes to induce solidification or proceed with recrystallization from a carefully selected solvent system.[4]

Q3: I'm struggling to separate my product from a closely-eluting, non-polar impurity during column chromatography. What is it and how can I improve the separation?

A3: This is a classic challenge in post-Sonogashira purification. The closely-eluting, non-polar impurity is almost certainly the homocoupled diene, 1,4-diphenylbuta-1,3-diyne. Its polarity is often very similar to the desired N-[2-(phenylethynyl)phenyl]acetamide.

  • Improving Separation:

    • Optimize the Mobile Phase: Use a shallow solvent gradient. Start with a very non-polar eluent (e.g., 100% hexanes or toluene) to first wash off the diene byproduct before slowly increasing the polarity with ethyl acetate to elute your product. Extensive TLC screening with different solvent ratios (e.g., Hexane:Ethyl Acetate, Toluene:Ethyl Acetate, Dichloromethane:Hexane) is crucial.[5]

    • Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Basic alumina can sometimes offer different selectivity for amide-containing compounds.[7][8]

Q4: How can I effectively remove residual palladium and copper catalysts from my final product?

A4: Removing trace metals is critical, especially for pharmaceutical applications. Standard chromatography and recrystallization may not be sufficient.

  • Causality: Metal catalysts can coordinate with the nitrogen and alkyne functionalities in your molecule, making them difficult to remove by simple physical separation methods.

  • Recommended Solutions:

    • Aqueous Washes: Before chromatography, wash the crude organic solution with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester metal ions.[9]

    • Activated Carbon Treatment: After initial purification, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can adsorb residual metal catalysts. The carbon is then removed by filtering through a pad of Celite.[4]

    • Specialized Scavengers: For very low metal limits, commercially available metal scavenger resins can be employed.

Q5: What analytical techniques are best for assessing the purity of N-[2-(phenylethynyl)phenyl]acetamide?

A5: A combination of techniques is essential for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying organic impurities.[5] The presence of 1,4-diphenylbuta-1,3-diyne, for instance, will lack the characteristic acetamide protons.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect impurities not easily seen by NMR.[5][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.[5]

  • Thin Layer Chromatography (TLC): An invaluable and rapid tool for monitoring reaction progress and optimizing the conditions for column chromatography.[5]

Part 2: Troubleshooting Guide

Issue Symptom(s) Probable Cause(s) Recommended Solutions & Rationale
Failed/Poor Chromatography Separation Product co-elutes with an impurity; streaking on the column or TLC plate.1. Improper Solvent System: The polarity difference between the product and impurity (e.g., homocoupled diene) is insufficient in the chosen eluent.Optimize Mobile Phase: Use TLC to test various solvent systems (e.g., Hexane/EtOAc, Toluene/EtOAc, DCM/MeOH). Employ a very shallow gradient during elution to maximize resolution.[5][6]
2. Column Overloading: Too much crude material was loaded onto the column.Reduce Sample Load: Use a higher ratio of silica to crude product (aim for at least 50:1 by weight). For difficult separations, a 100:1 ratio may be necessary.
Failed Recrystallization The product "oils out" instead of forming crystals; no crystals form upon cooling; very low recovery.1. Impurities Present: High levels of impurities can inhibit lattice formation and depress the melting point.Pre-Purify by Chromatography: Pass the crude material through a quick silica gel "plug" to remove the bulk of impurities before attempting recrystallization.[4]
2. Incorrect Solvent Choice: The product is too soluble at room temperature or insoluble even at high temperatures.Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixed systems like ethanol/water or hexanes/ethyl acetate). A good solvent dissolves the compound when hot but not when cold.[4][5]
3. Cooling Too Rapidly: Fast cooling encourages oiling out rather than crystal growth.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, induce further crystallization by placing it in an ice bath or freezer.
Persistent Yellow/Brown Color in Product The final product is off-white or colored despite purification.1. Oxidized Impurities: The aromatic amine functionality is susceptible to oxidation.[4]Activated Carbon Treatment: Dissolve the product in a hot recrystallization solvent, add a small amount of activated carbon (1-2% by weight), boil for a few minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[4]
2. Trace Metal Contamination: Residual catalysts can impart color.Chelating Wash/Scavenger: Before the final purification step, wash an organic solution of the product with aqueous EDTA or use a metal scavenger resin as described in the FAQ section.

Part 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate N-[2-(phenylethynyl)phenyl]acetamide from both less polar (homocoupled diene) and more polar impurities.

  • TLC Analysis & Solvent System Selection:

    • On a silica TLC plate, spot your crude material.

    • Develop plates in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal system will show good separation between the product spot and major impurities, with the product having an Rf value of ~0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. This method often yields better separation.

  • Elution:

    • Begin elution with the low-polarity mobile phase to elute highly non-polar impurities like the homocoupled diene. Monitor the column outflow with TLC.

    • Once the non-polar impurities have been eluted, gradually increase the solvent polarity (e.g., step gradient to 20%, then 30% Ethyl Acetate in Hexane).

    • Collect fractions and analyze each by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a product that is already substantially pure.

  • Solvent Selection:

    • Place a small amount of your chromatographed product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Commonly effective systems for N-phenylacetamide derivatives include ethanol/water or ethyl acetate/hexanes.[4][5]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities or residual catalyst are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial if activated carbon was used for decolorization.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Part 4: Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Start Sonogashira Coupling (Crude Reaction Mixture) Wash Acid/Base Wash (Remove Base/Salts) Start->Wash Extract Solvent Extraction & Drying Wash->Extract Chroma Flash Column Chromatography Extract->Chroma Primary Purification Recrys Recrystallization Chroma->Recrys If needed for high purity Analysis Purity & Identity Check (NMR, HPLC, MS) Chroma->Analysis Recrys->Analysis Final Pure Product (>98%) Analysis->Final

Caption: General workflow for the synthesis and purification of N-[2-(phenylethynyl)phenyl]acetamide.

Troubleshooting_Tree Start Purification Problem Impure_Chroma Impure after Chromatography Start->Impure_Chroma Oiling_Out Product Oils Out Start->Oiling_Out Colored_Product Final Product is Colored Start->Colored_Product Solv_Opt Optimize Mobile Phase (Shallow Gradient) Impure_Chroma->Solv_Opt Co-elution? Load_Red Reduce Sample Load (Dry Loading) Impure_Chroma->Load_Red Streaking? Pre_Purify Pre-purify via Chromatography Plug Oiling_Out->Pre_Purify From Crude? Solvent_Screen Screen New Solvents (e.g., Toluene, IPA) Oiling_Out->Solvent_Screen From Pure Fractions? Carbon_Treat Treat with Activated Carbon during Recrystallization Colored_Product->Carbon_Treat Yellow/Brown tint? Slow_Cool Cool Solution Slowly (Insulate Flask) Solvent_Screen->Slow_Cool Still Oiling?

Caption: Decision tree for troubleshooting common purification issues.

Part 5: Common Impurity Summary

Impurity Name Origin Approximate Polarity Key Analytical Features
1,4-Diphenylbuta-1,3-diyne Glaser-Hay Homocoupling[2]Non-polar (less polar than product)Elutes before the product on silica. Absence of -NH and -CH₃ signals in ¹H NMR.
N-(2-halophenyl)acetamide Unreacted Starting Material[5]Polar (similar to or more polar than product)Different aromatic splitting pattern in ¹H NMR compared to the product.
Phenylacetylene Unreacted Starting Material[5]Non-polar and VolatileMay be removed during solvent evaporation. Characteristic alkyne proton signal (~3 ppm) in ¹H NMR.
N-phenylacetamide Dehalogenation Side Reaction[2]Polar (more polar than product)Simpler aromatic signals in ¹H NMR. Lower mass detected by MS.
Palladium/Copper Catalysts Catalyst ResidueN/AMay not be visible by NMR. Detected by ICP-MS or can cause line broadening in NMR spectra.

References

  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. (n.d.). LibreTexts Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. [Link]

  • Separation of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Takács, A., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). PMC. [Link]

  • N-[2-(2-phenylethynyl)phenyl]acetamide. (n.d.). Stenutz. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. [Link]

Sources

Removing palladium catalyst from N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Series: N-[2-(phenylethynyl)phenyl]acetamide

Current Status: Operational Ticket Type: Technical Support / Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering residual palladium (Pd) contamination in N-[2-(phenylethynyl)phenyl]acetamide, a key intermediate likely synthesized via Sonogashira coupling. This molecule presents a specific remediation challenge: the alkyne moiety acts as a "soft" ligand, creating a competitive binding environment that retains Pd species (both Pd(0) colloids and Pd(II) complexes) more stubbornly than simple aromatics.

This guide provides a tiered troubleshooting approach, moving from bulk removal to high-sensitivity scavenging, ensuring your material meets pharmaceutical specifications (<10-20 ppm) without compromising the integrity of the alkyne or amide functionalities.

Part 1: Diagnostic & Troubleshooting Guide
Issue 1: The "Black Gunk" Scenario (Crude Pd > 1000 ppm)

Symptom: The crude reaction mixture is dark brown or black.[1] Filtration through Celite improves clarity but the filtrate darkens again upon standing.

  • Root Cause: Colloidal Pd(0) nanoparticles are passing through standard Celite pads. The "re-darkening" is oxidative aggregation of nanoclusters.

  • Technical Fix:

    • Do not rely solely on silica chromatography; the colloidal Pd will "streak" through the column.

    • Action: Perform a Hot Filtration with Activated Carbon .

    • Why: Carbon operates via physisorption, effectively trapping bulk Pd(0) clusters that chemical scavengers might miss due to steric bulk.

    • See Protocol A below.

Issue 2: The "Stubborn Trace" (Pd stuck at 50–200 ppm)

Symptom: After column chromatography, the product is a pale yellow/tan solid, but ICP-MS analysis shows persistent Pd levels (50–200 ppm).

  • Root Cause: Soluble Pd(II) species are coordinated to the alkyne

    
    -system or the amide nitrogen. Standard silica gel is not competitive enough to break this coordination.
    
  • Technical Fix:

    • Action: Switch to Chemisorption using Thiol- or TMT-functionalized silica.

    • Why: According to Soft-Hard Acid-Base (HSAB) theory, Sulfur is a softer base than the alkyne/amide. A Thiol-modified silica (e.g., SiliaMetS® Thiol) binds Pd with a

      
       orders of magnitude higher than your product.
      
    • See Protocol B below.

Issue 3: Yield Loss during Remediation

Symptom: You are losing >15% mass during carbon treatment or recrystallization.

  • Root Cause: N-[2-(phenylethynyl)phenyl]acetamide has a planar aromatic structure that adsorbs strongly to activated carbon sheets (π-π stacking).

  • Technical Fix:

    • Action: Abandon Carbon; use Trimercaptotriazine (TMT) Resin or Aqueous NAC Wash .

    • Why: TMT resins are highly selective for metals and have minimal non-specific binding for organic aromatics, preserving yield.

Part 2: Decision Matrix (Workflow)

The following logic gate helps you select the correct protocol based on your current purity and Pd load.

Pd_Removal_Workflow Start Crude Reaction Mixture Check_Color Visual Inspection: Is it Dark/Black? Start->Check_Color Bulk_Removal Protocol A: Activated Carbon (Darco KB) Check_Color->Bulk_Removal Yes (Colloidal Pd) Check_Level ICP-MS Analysis: Pd Concentration? Check_Color->Check_Level No (Clear/Tan) Bulk_Removal->Check_Level Scavenger Protocol B: Silica-Thiol Scavenging Check_Level->Scavenger > 50 ppm Crystallization Protocol C: Recrystallization (EtOAc/Heptane) Check_Level->Crystallization < 50 ppm Scavenger->Check_Level Re-check Final Final API (<10 ppm Pd) Crystallization->Final

Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on visual cues and quantitative data.

Part 3: Validated Protocols
Protocol A: Bulk Removal (Activated Carbon)

Best for: Crude mixtures with visible black particulates.

  • Dissolve crude N-[2-(phenylethynyl)phenyl]acetamide in THF or EtOAc (10 mL/g). Avoid DCM if possible as it interferes with adsorption efficiency.

  • Add Activated Carbon (e.g., Darco KB-B) at 10-20 wt% relative to the substrate.

  • Heat the mixture to 50°C for 1 hour. Note: Heat promotes the aggregation of colloidal Pd onto the carbon surface.

  • Filter hot through a pad of Celite 545 .

  • Wash the filter cake with 2 volumes of hot solvent to recover adsorbed product.

Protocol B: The "Gold Standard" (Thiol-Silica Scavenging)

Best for: High-value intermediates requiring <10 ppm Pd with near-quantitative recovery.

Reagents: SiliaMetS® Thiol or Biotage® ISOLUTE Si-Thiol. Solvent Compatibility: THF, EtOAc, DMF, MeOH.

  • Loading Calculation: Determine residual Pd (e.g., 500 ppm). Add scavenger at 4-5 equivalents relative to the Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the product.

  • Execution:

    • Dissolve product in EtOAc or THF.

    • Add the Thiol-Silica resin.[2][3]

    • Stir (do not use magnetic stir bars if possible, as they grind the silica; use overhead stirring or a shaker) at 40°C for 4 hours .

  • Filtration: Filter the suspension through a fine frit or 0.45 µm membrane.

  • Result: The filtrate should be Pd-free. The resin turns black/grey as it captures Pd.

Protocol C: Cost-Effective Aqueous Wash (NAC)

Best for: Large scale batches where solid scavengers are too expensive.

  • Dissolve the product in Isopropyl Acetate (IPAc) or EtOAc .

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to 7–8 with dilute NaOH (crucial for deprotonating the thiol).

  • Wash: Stir the organic layer vigorously with the NAC solution for 2 hours at 40°C.

  • Separate: Discard the aqueous layer (which will be dark red/brown due to Pd-NAC complexes).

  • Rinse: Wash organic layer with water, then brine.

Part 4: Comparative Efficiency Data

The following data summarizes the expected efficiency of removing Pd from a standard Sonogashira product (Initial Pd: ~1200 ppm).

MethodPd Removal EfficiencyProduct Recovery (Yield)CostComments
Crystallization (EtOAc/Heptane)60-80%85-90%LowPoor for removing trace Pd; good for final polish.
Activated Carbon (Darco KB)90-95%75-85%LowHigh yield loss due to adsorption of the planar product.
Silica Column 85-90%95%MediumIneffective for <100 ppm; "streaking" occurs.
Silica-Thiol Scavenger >99% >98% HighRecommended. Highest selectivity and yield.
NAC Wash 95-98%95%LowExcellent value; requires specific solvent (IPAc/EtOAc).
Part 5: Frequently Asked Questions (FAQ)

Q: Can I use TMT (Trimercaptotriazine) instead of Thiol-Silica? A: Yes. TMT (e.g., SiliaMetS® DMT or MP-TMT) is often more effective for Pd(II) species and is less likely to foul if your molecule has electrophilic sites. However, for N-[2-(phenylethynyl)phenyl]acetamide, the standard Thiol-Silica is sufficient and usually cheaper.

Q: My product turned yellow after scavenging. Is it still contaminated? A: Not necessarily. N-[2-(phenylethynyl)phenyl]acetamide is naturally conjugated and may have a slight intrinsic color. However, a dark orange/brown hue usually indicates residual Pd. Trust ICP-MS data over visual inspection for levels <100 ppm.

Q: Why not just distill the product? A: This molecule is a precursor to 2-phenylindole. High temperatures required for distillation may trigger premature thermal cyclization (indole formation) or degradation of the alkyne. Crystallization or Scavenging is safer.

References
  • Garrett, C. E., & Prasad, K. (2004).[4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[1][5][6][7] Application Note.

  • Biotage. (2024).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

Sources

Technical Support Center: N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(phenylethynyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction

N-[2-(phenylethynyl)phenyl]acetamide is a versatile molecule characterized by an o-alkynyl aniline core. This structural motif, while synthetically useful, also presents specific stability challenges. The primary mode of degradation for this class of compounds is intramolecular cyclization, a process that can be triggered by various experimental conditions. Understanding the mechanisms behind these stability issues is paramount for proper handling, storage, and application of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with N-[2-(phenylethynyl)phenyl]acetamide in a question-and-answer format.

Issue 1: Unexpected Product Formation or Low Yield in Acidic Media

Question: I am observing the formation of an unexpected, less polar product and a decrease in the yield of N-[2-(phenylethynyl)phenyl]acetamide when working under acidic conditions. What is the likely cause?

Answer: The most probable cause is an acid-catalyzed intramolecular cyclization. The o-alkynyl aniline core of N-[2-(phenylethynyl)phenyl]acetamide is susceptible to cyclization in the presence of Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), to form a 2-substituted indole derivative.[1] This transformation is a common reactivity pathway for 2-alkynylanilines.[1][2]

Causality: The acid protonates the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the aniline nitrogen. This intramolecular reaction leads to the formation of a five-membered ring, which then aromatizes to the stable indole scaffold.

Recommended Solutions:

  • pH Control: If your experimental conditions permit, maintain a neutral to slightly basic pH to avoid triggering the cyclization.

  • Solvent Choice: The choice of solvent can influence the reaction rate. In some cases, non-polar, aprotic solvents may slow down the cyclization compared to polar protic solvents.[1]

  • Temperature Management: Perform your reactions at the lowest effective temperature to minimize the rate of this degradation pathway.

  • Reagent Selection: If acidic conditions are unavoidable, consider using milder acids or shorter reaction times.

Issue 2: Degradation of the Compound in the Presence of Bases

Question: My N-[2-(phenylethynyl)phenyl]acetamide appears to be degrading when I use basic conditions for a subsequent reaction. What could be happening?

Answer: Similar to acidic conditions, basic environments can also promote the intramolecular cyclization of N-[2-(phenylethynyl)phenyl]acetamide, albeit through a different mechanism. Base-mediated intramolecular hydroamination is a known pathway for the conversion of acyl-substituted 2-alkynylanilines into 2-substituted indoles.[2]

Causality: A base can deprotonate the amide nitrogen, increasing its nucleophilicity. The resulting anion can then attack the alkyne, initiating the cyclization process to form the indole ring.[2]

Recommended Solutions:

  • Base Selection: If possible, use weaker bases or non-nucleophilic bases to minimize the deprotonation of the amide.

  • Stoichiometry Control: Use the minimum required amount of base to avoid excess that could promote the degradation.

  • Temperature and Time: Keep the reaction temperature low and the duration as short as possible.

Issue 3: Appearance of a More Polar Impurity Under Aqueous Acidic Conditions

Question: I have noticed the formation of a more polar impurity when my compound is exposed to aqueous acidic conditions for an extended period. What is this new compound?

Answer: Besides cyclization, another potential degradation pathway in the presence of acid is the hydration of the alkyne. This would result in the formation of an o-acyl benzanilide, which is generally more polar than the starting material.[2]

Causality: The acid catalyzes the addition of water across the carbon-carbon triple bond of the phenylethynyl group, following Markovnikov's rule, to yield a ketone.

Recommended Solutions:

  • Anhydrous Conditions: If compatible with your experimental design, use anhydrous solvents and reagents to prevent alkyne hydration.

  • Limit Exposure Time: Minimize the time the compound is in an aqueous acidic environment.

  • Temperature Control: As with other degradation pathways, lower temperatures can help to reduce the rate of hydration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-[2-(phenylethynyl)phenyl]acetamide?

A1: To ensure long-term stability, N-[2-(phenylethynyl)phenyl]acetamide should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to oxygen and moisture.

Q2: Is N-[2-(phenylethynyl)phenyl]acetamide sensitive to light?

Q3: What is the expected thermal stability of this compound?

A3: Specific thermal analysis data for N-[2-(phenylethynyl)phenyl]acetamide is not widely published. However, related structures like Phenyl hydrazone of N–phenyl acetamide show thermal events starting around 112.5°C.[4] It is advisable to handle the compound at moderate temperatures and perform thermal analysis (e.g., TGA/DSC) to determine its specific thermal decomposition profile if high-temperature applications are intended. Phenylethynyl-terminated imide oligomers, which contain a similar functional group, generally exhibit excellent thermal stability with decomposition temperatures above 500 °C.[5]

Q4: Are there any concerns regarding oxidative degradation?

A4: The aniline moiety can be susceptible to oxidation, which could lead to the formation of colored impurities. While the exact oxidative degradation products of N-[2-(phenylethynyl)phenyl]acetamide are not documented, it is good practice to handle the compound under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Monitoring for Acid-Catalyzed Cyclization by Thin Layer Chromatography (TLC)

  • Sample Preparation: Prepare a solution of N-[2-(phenylethynyl)phenyl]acetamide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution on a silica gel TLC plate.

  • Acid Exposure: In a separate vial, add a catalytic amount of an acid (e.g., a small crystal of p-TsOH) to a small aliquot of the stock solution.

  • Time Points: Spot the acidified solution on the same TLC plate at different time intervals (e.g., 0, 15, 30, 60 minutes).

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the plate under UV light (254 nm). The formation of a new, typically less polar spot corresponding to the indole product will indicate cyclization.

Visual Diagrams

Diagram 1: Acid-Catalyzed Intramolecular Cyclization

Acid_Catalyzed_Cyclization Start N-[2-(phenylethynyl)phenyl]acetamide Intermediate Protonated Alkyne Intermediate Start->Intermediate + H+ Product 2-Substituted Indole Intermediate->Product Intramolecular Nucleophilic Attack Base_Mediated_Cyclization Start N-[2-(phenylethynyl)phenyl]acetamide Intermediate Amide Anion Start->Intermediate + Base - H+ Product 2-Substituted Indole Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Base-mediated hydroamination leading to indole formation.

Diagram 3: Alkyne Hydration Pathway

Alkyne_Hydration Start N-[2-(phenylethynyl)phenyl]acetamide Product o-Acyl Benzanilide Start->Product + H2O, H+

Caption: Acid-catalyzed hydration of the alkyne group.

References

  • Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. PubMed. [Link]

  • 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Request PDF. ResearchGate. [Link]

  • PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. IJRAR.org. [Link]

  • Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. PMC. [Link]

  • 2-Oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide: possibility of Yang photocyclization in a crystal. PubMed. [Link]

  • Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins. MDPI. [Link]

Sources

Preventing dimerization of terminal alkynes in N-[2-(phenylethynyl)phenyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Alkyne Dimerization in -[2-(phenylethynyl)phenyl]acetamide Synthesis

Executive Summary

You are encountering a competitive side reaction during the synthesis of


-[2-(phenylethynyl)phenyl]acetamide . The presence of a "dimer" indicates Glaser homocoupling  (or Hay coupling) of the phenylacetylene, resulting in 1,4-diphenylbuta-1,3-diyne.

This occurs because the copper(I) acetylide intermediate—essential for the standard Sonogashira transmetallation cycle—is susceptible to oxidative dimerization in the presence of even trace oxygen.[1] The ortho-acetamide group on your aryl halide introduces steric bulk, potentially slowing the desired cross-coupling cycle (


) and allowing the faster homocoupling cycle (

) to dominate.
Module 1: The Mechanic of Failure (Diagnostics)

To fix the problem, we must visualize the competition between the Productive Cycle (Sonogashira) and the Parasitic Cycle (Glaser).

Sonogashira_vs_Glaser Alkyne Phenylacetylene Cu_Acetylide Cu-Acetylide (Key Intermediate) Alkyne->Cu_Acetylide + Base, Cu(I) Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Target Target Product (Cross-Coupling) Cu_Acetylide->Target Path A: Transmetallation to Pd (Anaerobic) Dimer Dimer Impurity (Homocoupling) Cu_Acetylide->Dimer Path B: Oxidation (Aerobic) Ar_I N-(2-iodophenyl)acetamide (Pd-Ar-I Complex) Ar_I->Target Oxygen O2 (Trace) Oxygen->Dimer Trigger

Figure 1: The "Fork in the Road." The Cu-Acetylide intermediate will dimerize (Path B) if it encounters oxygen before it can find the Palladium catalyst (Path A).

Module 2: Troubleshooting Protocols
Scenario A: You must use Copper (Standard Conditions)

If your lab requires standard Pd/Cu catalysis (e.g., for reaction speed or cost), you must bias the kinetics toward Path A.

Protocol 1: The "Slow-Drip" Anaerobic Method

  • Rationale: By keeping the concentration of phenylacetylene low, you starve the second-order homocoupling reaction (

    
    ) while maintaining enough substrate for the first-order cross-coupling (
    
    
    
    ).

Step-by-Step:

  • Degassing (Critical): Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) on your solvent (THF or DMF) and liquid reagents.

  • Catalyst Pre-load: Charge the flask with

    
    -(2-iodophenyl)acetamide (1.0 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (1-2 mol%). Add the degassed base (e.g., 
    
    
    
    or DIPEA).
  • The Modification: Dissolve the phenylacetylene (1.1 equiv) in a separate portion of degassed solvent.

  • Addition: Add the alkyne solution via syringe pump over 1–2 hours at room temperature or mild heat (40°C).

  • Monitoring: If the solution turns green or blue, oxygen has entered, oxidizing Cu(I) to Cu(II). The reaction must remain yellow/orange/brown.

Scenario B: The "Nuclear Option" (Copper-Free)

If dimerization persists >5%, eliminate the vector entirely. Remove Copper.[1][2][3][4][5][6]

Protocol 2: Copper-Free High-Activity Coupling

  • Rationale: Without Copper, the Glaser mechanism is mechanistically impossible under standard conditions. We compensate for the lower reactivity of the alkyne by using a more active Palladium source and an inorganic base.

Step-by-Step:

  • Reagents:

    • Substrate:

      
      -(2-iodophenyl)acetamide (1.0 equiv)
      
    • Alkyne: Phenylacetylene (1.2 equiv)

    • Catalyst:

      
        (3 mol%) or 
      
      
      
      + XPhos
      (for difficult cases).
    • Base:

      
        (2.0 equiv) or Piperidine  (as solvent/base).
      
    • Solvent: DMF or Acetonitrile (ACN).

  • Procedure:

    • Combine aryl iodide, base, and Pd catalyst in the flask.[3]

    • Evacuate and backfill with Argon (3x).[1][3]

    • Add solvent and phenylacetylene.

    • Heat: This is crucial. Cu-free reactions often require 60–80°C to overcome the activation energy barrier for the direct carbopalladation or hydropalladation step.

  • Workup: Filter through Celite to remove inorganic salts.

Module 3: Comparative Data & Decision Matrix

Use this table to select the right approach for your specific constraint.

FeatureStandard (Pd/Cu)Optimized (Slow Addition)Copper-Free (Pd only)
Dimer Formation High Risk (10-30%)Low Risk (<5%)Zero Risk (0%)
Reaction Time Fast (1-4 hrs)Medium (4-6 hrs)Slow (12-24 hrs)
Temperature RT to 40°CRT to 40°C60°C to 80°C
Oxygen Sensitivity ExtremeHighModerate
Cost LowLowMedium (Higher Pd load)
Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned bright green after 30 minutes. What does this mean? A: This is the "Glaser Sign." It indicates that your Cu(I) has oxidized to Cu(II) species (often copper acetates or hydroxides).

  • Immediate Action: The reaction is likely stalled or producing dimers. You cannot "fix" the current batch easily.

  • Prevention: Check your septa for leaks. Ensure your nitrogen/argon line has an oxygen trap.

Q2: Can I use the acetamide group to my advantage? A: Yes. The amide proton (


) is acidic. If you use a very strong base (like NaH), you will deprotonate the amide, potentially creating a negative charge that coordinates to the Pd, poisoning the catalyst.
  • Recommendation: Stick to mild bases like Triethylamine (

    
    ) , Diisopropylamine , or Cesium Carbonate (
    
    
    
    )
    . Avoid strong alkoxides.

Q3: I see a spot on TLC just above my product. Is that the dimer? A: Likely yes. 1,4-diphenylbuta-1,3-diyne is non-polar and highly conjugated.

  • Verification: It will fluoresce intensely blue/purple under UV (254/365 nm).

  • Separation: It is very lipophilic. A Hexane/EtOAc gradient usually elutes the dimer first, well before your amide product.

Q4: Why not just add a reducing agent? A: You can. Adding 10-20 mol% of Sodium Ascorbate (dissolved in a minimum amount of water, if solvent is miscible) can help keep Copper in the +1 oxidation state, similar to "Click" chemistry (CuAAC). However, Cu-free conditions are generally cleaner for this specific synthesis.

Module 5: Validated Workflow Diagram

Workflow Start Start Synthesis: N-[2-(phenylethynyl)phenyl]acetamide Check_Equip Can you guarantee strict anaerobic conditions? Start->Check_Equip Decision_Cu Select Protocol Check_Equip->Decision_Cu Proto_A Protocol A: Pd/Cu (Standard) Decision_Cu->Proto_A Yes (High Speed needed) Proto_B Protocol B: Cu-Free (Recommended) Decision_Cu->Proto_B No (Safety First) Step_A1 Add Reagents + CuI Degas (Freeze-Pump-Thaw) Proto_A->Step_A1 Step_B1 Add Pd(OAc)2 + XPhos Base: Cs2CO3 Proto_B->Step_B1 Step_A2 Syringe Pump Addition of Alkyne (2 hrs) Step_A1->Step_A2 QC TLC/LCMS Check Step_A2->QC Step_B2 Heat to 80°C Overnight Step_B1->Step_B2 Step_B2->QC Result_Clean Clean Conversion QC->Result_Clean Success Result_Dimer Dimer Detected QC->Result_Dimer Fail Result_Dimer->Proto_B Rework: Switch Method

Figure 2: Decision logic for protocol selection. Protocol B (Cu-Free) is recommended for high-purity requirements.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7][8] Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Historical context of the dimerization mechanism).

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Polymer-Supported Reagents for the Sonogashira Coupling Reaction. Tetrahedron, 61(10), 2697-2703. (Discusses Cu-free variants for amide substrates).

  • Kohnen, A. L., & Danheiser, R. L. (2007). Synthesis of Terminal Alkynes via the Sonogashira Coupling of Aryl Halides with Trimethylsilylacetylene. Organic Syntheses, 84, 88. (Provides detailed degassing protocols).

  • Bakherad, M., Keivanloo, A., Bahramian, B., & Jajarmi, S. (2013). Synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide via Sonogashira Coupling.[9] Molbank, 2013(3), M807. (Specific protocol for N-(2-iodophenyl)acetamide derivatives).

Sources

Technical Support Center: Scaling Up the Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(phenylethynyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to a larger, kilogram-scale production. We will delve into the critical aspects of the Sonogashira coupling reaction, providing practical troubleshooting advice and frequently asked questions to ensure a robust and scalable process.

Understanding the Core Synthesis: The Sonogashira Coupling

The synthesis of N-[2-(phenylethynyl)phenyl]acetamide primarily relies on the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (N-(2-iodophenyl)acetamide) using a palladium catalyst and a copper(I) co-catalyst.

Troubleshooting Guide: From Milligrams to Kilograms

Scaling up any chemical synthesis introduces new challenges. This section addresses common issues encountered during the scale-up of the N-[2-(phenylethynyl)phenyl]acetamide synthesis in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

  • Q: We are experiencing a significant drop in yield upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes?

    A: A drop in yield during scale-up is a common problem and can be attributed to several factors:

    • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, impacting the catalytic cycle. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction volume.

    • Poor Temperature Control: The Sonogashira coupling is an exothermic reaction.[1] Inadequate heat dissipation in a larger reactor can lead to an increase in temperature, which can cause catalyst decomposition and the formation of byproducts. Implement a robust temperature control system and consider slower addition of reagents to manage the exotherm.

    • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of phenylacetylene (Glaser coupling).[2] While lab-scale reactions might be forgiving, at a larger scale, rigorous inert atmosphere conditions (nitrogen or argon) are crucial. Ensure all solvents and reagents are thoroughly de-gassed and the reactor is properly purged and maintained under a positive pressure of inert gas.

Issue 2: Catalyst Deactivation and Incomplete Conversion

  • Q: Our reaction stalls before reaching full conversion of the N-(2-iodophenyl)acetamide starting material. We observe a black precipitate, likely palladium black. How can we mitigate this?

    A: The formation of palladium black is a clear indicator of catalyst decomposition and a primary reason for incomplete reactions. Here's how to address it:

    • Catalyst and Ligand Selection: For large-scale synthesis, using a more robust pre-catalyst or a ligand that stabilizes the palladium center is often necessary. While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common in lab-scale synthesis, consider more electron-rich and bulky phosphine ligands which can improve catalyst stability and activity at lower loadings.[3]

    • Purity of Starting Materials and Solvents: Impurities in the starting materials or solvents can poison the catalyst. Ensure the N-(2-iodophenyl)acetamide, phenylacetylene, and solvents are of high purity. The quality of the amine base is also critical; it should be dry and free of oxidizing impurities.

    • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to faster decomposition. The optimal catalyst loading should be determined through process optimization studies. For large-scale production, aiming for a high turnover number (TON) and turnover frequency (TOF) is economically and environmentally beneficial.[4]

Issue 3: Formation of Impurities

  • Q: We are observing significant amounts of a byproduct that we believe to be the homocoupling product of phenylacetylene (1,4-diphenylbuta-1,3-diyne). How can we minimize its formation?

    A: The formation of the Glaser homocoupling product is a classic side reaction in Sonogashira couplings, particularly in the presence of oxygen and copper(I).[2]

    • Strictly Anaerobic Conditions: As mentioned before, maintaining a scrupulously oxygen-free environment is the most effective way to suppress this side reaction.

    • Copper-Free Conditions: Consider exploring a copper-free Sonogashira protocol. While this may require different ligands and reaction conditions, it completely eliminates the primary pathway for Glaser coupling.[2]

    • Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Q: What other impurities should we be looking for in our crude product?

    A: Besides the homocoupling product, other potential impurities include:

    • Unreacted starting materials: N-(2-iodophenyl)acetamide and phenylacetylene.

    • Palladium and copper residues: These need to be removed to meet regulatory requirements for pharmaceutical products.

    • Byproducts from the degradation of the starting materials or product under harsh reaction conditions.

Frequently Asked Questions (FAQs)

Reaction and Process Optimization

  • Q1: What is the recommended order of addition for the reagents on a large scale?

    • A1: To a well-purged reactor containing the N-(2-iodophenyl)acetamide, palladium catalyst, copper(I) iodide (if used), and solvent, add the amine base. Ensure the mixture is homogeneous before slowly adding the phenylacetylene. This sequence helps to ensure that the catalytic species are formed and ready to react as the alkyne is introduced, minimizing side reactions.

  • Q2: What are the key process parameters to monitor during the reaction?

    • A2: Closely monitor the reaction temperature, agitator speed, and inert gas pressure. Regular in-process controls (IPCs) using techniques like HPLC or GC are essential to track the consumption of starting materials and the formation of the product and key impurities.

  • Q3: How can we optimize the catalyst loading for a cost-effective process?

    • A3: Perform a Design of Experiments (DoE) study to systematically evaluate the impact of catalyst and ligand loading, temperature, and reaction time on yield and purity. The goal is to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe.[4]

Work-up and Purification

  • Q4: What is a suitable work-up procedure for a large-scale reaction?

    • A4: After the reaction is complete, the mixture is typically cooled and filtered to remove any heterogeneous catalyst residues. The filtrate is then washed with aqueous solutions to remove the amine hydrohalide salt and other water-soluble impurities. An aqueous wash with a mild chelating agent, such as an EDTA solution, can help to remove residual copper salts. The organic layer is then concentrated.

  • Q5: What is the most effective method for purifying N-[2-(phenylethynyl)phenyl]acetamide on a large scale?

    • A5: Recrystallization is often the most practical and scalable method for purifying solid products.[5] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar compounds include ethanol/water or toluene/heptane mixtures.[5] If recrystallization does not provide the desired purity, slurry washes with an appropriate solvent can be an effective secondary purification step. Column chromatography is generally not economically viable for kilogram-scale production.[5]

Safety Considerations

  • Q6: What are the main safety hazards to consider when scaling up this reaction?

    • A6:

      • Exotherm: The reaction is exothermic and can lead to a thermal runaway if not properly controlled.[1] A thorough understanding of the reaction calorimetry is essential before attempting a large-scale synthesis.

      • Flammable Solvents: Many of the solvents used (e.g., THF, toluene) are flammable. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge.

      • Palladium Catalysts: While not pyrophoric, fine powders of palladium on carbon can be. Handle all catalysts in a well-ventilated area and follow the supplier's safety data sheets (SDS).

      • Amine Bases: Amine bases like triethylamine or diisopropylethylamine are corrosive and have strong odors. Use appropriate personal protective equipment (PPE) and perform all operations in a well-ventilated fume hood or a closed system.

Experimental Protocols

Representative Kilogram-Scale Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

Disclaimer: This is a representative protocol and should be optimized and validated in your laboratory before implementation.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
N-(2-iodophenyl)acetamide261.041.00 kg3.831.0
Phenylacetylene102.13430 g4.211.1
PdCl₂(PPh₃)₂701.9026.9 g0.0380.01
Copper(I) Iodide (CuI)190.457.3 g0.0380.01
Triethylamine (TEA)101.191.16 L8.432.2
Toluene-10 L--

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge N-(2-iodophenyl)acetamide (1.00 kg), PdCl₂(PPh₃)₂ (26.9 g), CuI (7.3 g), and toluene (8 L) into the reactor.

  • Base Addition: Begin stirring and add triethylamine (1.16 L) to the mixture.

  • Phenylacetylene Addition: Slowly add phenylacetylene (430 g) dissolved in toluene (2 L) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor the progress by HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove any solids.

    • Wash the filtrate with 2 x 5 L of 1M aqueous HCl, followed by 2 x 5 L of saturated aqueous NaHCO₃, and finally with 5 L of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization.

    • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum to afford pure N-[2-(phenylethynyl)phenyl]acetamide.

Visualizations

Reaction Mechanism

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product Reductive_Elimination->Ar-C≡CR Ar-X N-(2-iodophenyl)acetamide Ar-X->Oxidative_Addition CuX CuI Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-C≡CR Copper Acetylide Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Transfers acetylide to Palladium HC≡CR Phenylacetylene HC≡CR->Alkyne_Coordination Base Base (TEA) Base->Alkyne_Coordination

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

experimental_workflow Start Start Reactor_Setup Reactor Setup & Inerting Start->Reactor_Setup Reagent_Charging Charge Aryl Halide, Catalysts, Solvent Reactor_Setup->Reagent_Charging Base_Addition Add Amine Base Reagent_Charging->Base_Addition Alkyne_Addition Slowly Add Phenylacetylene Base_Addition->Alkyne_Addition Reaction_Monitoring Heat and Monitor by HPLC Alkyne_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical workflow for the scaled-up synthesis of N-[2-(phenylethynyl)phenyl]acetamide.

References

  • Steven, A. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Anan, K., & Lipshutz, B. H. (2014). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Angewandte Chemie International Edition, 53(41), 11042–11046. [Link]

  • Fairlamb, I. J. S. (2015). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. Royal Society of Chemistry.
  • Colacot, T. J. (2015). A Tribute to Prof. Richard F. Heck, 2010 Nobel Prize Winner in Chemistry. Johnson Matthey Technology Review, 59(3), 184–193.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Negishi, E.-i. (Ed.). (2010). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Molnár, Á. (2011). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley-VCH.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Yang, Q., & Canturk, B. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 26(5), 1339–1355. [Link]

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Validation & Comparative

Prospective Validation of N-[2-(phenylethynyl)phenyl]acetamide as a Novel Fluorescent Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Fluorophores

In the dynamic landscape of molecular and cellular biology, the development of novel fluorescent probes remains a cornerstone of innovation. These molecular reporters are indispensable tools, enabling researchers to visualize and quantify biological processes with ever-increasing precision.[1][2] This guide introduces N-[2-(phenylethynyl)phenyl]acetamide, a compound with structural motifs suggesting potential as a fluorescent marker. To date, a comprehensive characterization of its photophysical properties and its utility as a fluorescent probe has not been extensively reported in publicly accessible literature.

Therefore, this document serves as a prospective validation guide. It is designed for researchers, scientists, and drug development professionals interested in the evaluation of new fluorescent entities. We will dissect the theoretical underpinnings of N-[2-(phenylethynyl)phenyl]acetamide's potential fluorescence, propose a robust synthesis protocol, and outline a comprehensive experimental workflow for its validation. By comparing its projected performance metrics against well-established fluorescent markers, we aim to provide a rigorous framework for assessing its viability in applications such as cellular imaging and the detection of protein aggregates.

Molecular Structure and Predicted Photophysical Properties

The structure of N-[2-(phenylethynyl)phenyl]acetamide combines two key moieties that are often associated with fluorescence: an N-phenylacetamide group and a phenylethynyl group. The extended π-conjugation across the molecule, facilitated by the ethynyl bridge, is a strong indicator of potential fluorescent behavior.

  • N-Aryl Acetamides: The N-aryl acetamide portion of the molecule can participate in photoinduced electron transfer processes. The photophysical properties of N-aryl amides can be influenced by solvent polarity and the nature of substituents on the aryl ring, sometimes leading to changes in fluorescence quantum yield and emission spectra.[3]

  • Phenylethynyl Group: The phenylethynyl group extends the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra. Molecules containing this group have been shown to exhibit interesting photophysical phenomena, including solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property is often linked to an excited state with intramolecular charge transfer (ICT) character.[4]

Based on these structural features, it is hypothesized that N-[2-(phenylethynyl)phenyl]acetamide may exhibit environmentally sensitive fluorescence, making it a potential candidate for applications where changes in the local environment, such as protein binding events, need to be monitored.

Proposed Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

A plausible and efficient synthetic route to N-[2-(phenylethynyl)phenyl]acetamide involves a two-step process starting from 2-iodoaniline. The key steps are a Sonogashira cross-coupling reaction followed by acetylation.[5][6]

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Acetylation reagent1 2-Iodoaniline product1 N-[2-(phenylethynyl)phenyl]amine reagent1->product1 Pd(PPh₃)₂Cl₂, CuI, Et₃N reagent2 Phenylacetylene reagent2->product1 reagent3 Acetic Anhydride final_product N-[2-(phenylethynyl)phenyl]acetamide reagent3->final_product product1->final_product Pyridine

Caption: Proposed two-step synthesis of N-[2-(phenylethynyl)phenyl]acetamide.

Detailed Protocol:

Step 1: Synthesis of N-[2-(phenylethynyl)phenyl]amine via Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (Et₃N) as the solvent and base.

  • To the stirred mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield N-[2-(phenylethynyl)phenyl]amine.

Step 2: Acetylation of N-[2-(phenylethynyl)phenyl]amine

  • Dissolve the purified N-[2-(phenylethynyl)phenyl]amine (1.0 eq) in pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-[2-(phenylethynyl)phenyl]acetamide.

Comparative Analysis of Fluorescent Markers

To provide a context for the validation of N-[2-(phenylethynyl)phenyl]acetamide, the following tables compare the key photophysical properties of well-established fluorescent markers used in protein aggregation studies and live-cell imaging. The values for N-[2-(phenylethynyl)phenyl]acetamide are listed as "To Be Determined (TBD)" to highlight the need for experimental characterization.

Table 1: Comparison with a Protein Aggregation Probe

PropertyN-[2-(phenylethynyl)phenyl]acetamideThioflavin T (in viscous solution)
Excitation Max (nm) TBD~450
Emission Max (nm) TBD~482
Stokes Shift (nm) TBD~32
Quantum Yield (Φ) TBD~0.28 - 0.43[7][8]
Photostability TBDModerate
Binding Target TBD (Hypothesized: β-sheets)β-sheet rich structures
Key Feature TBDFluorescence enhancement upon binding

Table 2: Comparison with Live-Cell Imaging Probes

PropertyN-[2-(phenylethynyl)phenyl]acetamideEGFP (Enhanced Green Fluorescent Protein)SiR-Actin
Excitation Max (nm) TBD~488~652
Emission Max (nm) TBD~507~674
Stokes Shift (nm) TBD~19~22
Quantum Yield (Φ) TBD~0.60Not specified, but bright
Photostability TBDModerate to high[9]High[10]
Cell Permeability TBD (likely permeable)Genetically encodedPermeable
Toxicity TBDLowLow[10]

Experimental Protocols for Validation

The following protocols provide a framework for the systematic evaluation of the photophysical properties of a novel fluorescent compound like N-[2-(phenylethynyl)phenyl]acetamide.

Validation_Workflow start Synthesized N-[2-(phenylethynyl)phenyl]acetamide abs_em Measure Absorbance and Emission Spectra start->abs_em stokes Calculate Stokes Shift abs_em->stokes qy Determine Quantum Yield abs_em->qy photostability Assess Photostability qy->photostability application Application-Specific Testing (e.g., Protein Aggregation Assay) photostability->application conclusion Characterized Fluorescent Marker application->conclusion

Caption: Experimental workflow for the validation of a new fluorescent marker.

Protocol 1: Determination of Absorption, Emission Spectra, and Stokes Shift
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of N-[2-(phenylethynyl)phenyl]acetamide in a solvent of interest (e.g., ethanol, DMSO, or a buffer solution).

  • Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution to determine the wavelength of maximum absorbance (λ_abs_max).

  • Emission Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λ_abs_max and scan a range of longer wavelengths to find the wavelength of maximum emission (λ_em_max).

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum: Stokes Shift = λ_em_max - λ_abs_max.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
  • Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield (Φ_std) and an absorption spectrum that overlaps with the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

  • Absorbance Matching: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard (I_std) and the test compound (I_sample) at the same excitation wavelength.

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where 'A' is the absorbance at the excitation wavelength and 'n' is the refractive index of the solvent.

Protocol 3: Assessment of Photostability
  • Sample Preparation: Prepare a solution of the fluorescent marker in a suitable solvent and place it in a cuvette.

  • Initial Measurement: Measure the initial fluorescence intensity (I₀) of the sample.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light source of the spectrofluorometer or a microscope.

  • Time-course Measurement: Record the fluorescence intensity (I_t) at regular time intervals over an extended period.

  • Data Analysis: Plot the normalized fluorescence intensity (I_t / I₀) as a function of time. The rate of fluorescence decay is an indicator of the photostability of the compound. A slower decay rate indicates higher photostability.

Hypothetical Mechanism of Fluorescence

The fluorescence of N-[2-(phenylethynyl)phenyl]acetamide is likely to originate from a π-π* electronic transition. Upon excitation, the molecule could undergo intramolecular charge transfer (ICT), where electron density shifts from an electron-donating part of the molecule to an electron-accepting part. This ICT state is often more polar than the ground state and can be stabilized by polar solvents, leading to a red-shift in the emission spectrum (solvatochromism).

Fluorescence_Mechanism cluster_0 N-[2-(phenylethynyl)phenyl]acetamide GS Ground State (S₀) Less Polar ES Excited State (S₁) Intramolecular Charge Transfer (ICT) More Polar GS->ES Absorption (hν_abs) ES->GS Fluorescence (hν_em) + Non-radiative decay mol Structure

Caption: Hypothetical fluorescence mechanism involving Intramolecular Charge Transfer (ICT).

Conclusion and Future Directions

N-[2-(phenylethynyl)phenyl]acetamide presents an intriguing scaffold for a novel fluorescent marker. Its structural characteristics suggest the potential for environmentally sensitive fluorescence, which could be harnessed for a variety of applications in biological research. However, this potential remains to be unlocked through rigorous experimental validation.

This guide has provided a comprehensive framework for the synthesis and characterization of N-[2-(phenylethynyl)phenyl]acetamide. By following the outlined protocols, researchers can systematically evaluate its photophysical properties and compare them against existing standards. The results of such studies will be crucial in determining whether this compound can be a valuable addition to the ever-expanding toolkit of fluorescent probes, ultimately contributing to new discoveries in science and medicine.

References

  • Sulatskaya, A. I., Maskevich, A. A., Kuznetsova, I. M., Uversky, V. N., & Turoverov, K. K. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLOS ONE, 5(10), e15385. [Link]

  • BOC Sciences. (n.d.). What are Fluorescent Probes and Their Applications?
  • Sulatskaya, A. I., et al. (2023). Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures. ACS Omega. [Link]

  • Stoner, J. W., et al. (2004). Dynamic Stokes shift in green fluorescent protein variants. Proceedings of the National Academy of Sciences, 101(41), 14768-14773. [Link]

  • Volkmer, A., et al. (2002). The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222. Biophysical Journal, 83(4), 2243-2255. [Link]

  • Kuznetsova, I. M., et al. (2004). Photophysical properties of thioflavin T. Biophysical Journal, 86(1), 476-485.
  • Li, J., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103108. [Link]

  • Kolodych, S., et al. (2023). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene.
  • Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLOS ONE. [Link]

  • Sulatskaya, A. I., et al. (2010). Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils. PLOS ONE. [Link]

  • Beilstein Journals. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. [Link]

  • ResearchGate. (n.d.). Photophysical properties and photoreduction of N-acetyl- and N-benzoylphthalimides.
  • Lukinavičius, G., et al. (2025). SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2008). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. [Link]

  • ResearchGate. (n.d.). Dynamic Stokes shift in green fluorescent protein variants.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (n.d.). Photo-Fries rearrangement of aryl acetamides: Regioselectivity induced by the aqueous micellar green environment.
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  • PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]

  • Journal of the American Chemical Society. (2023). Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

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  • ResearchGate. (2025). SiR‐XActin: A Fluorescent Probe for Imaging Actin Dynamics in Live Cells. [Link]

  • PubMed Central. (2025). SiR‐XActin: A Fluorescent Probe for Imaging Actin Dynamics in Live Cells. [Link]

  • Semantic Scholar. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. [Link]

  • Insubria. (2023). Luminescent blue emissive bis(alkynyl) borane compounds with a N,O-coordinated ligand. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of N-vinylindoles through copper catalyzed cyclization reaction of N-(2-alkynylphenyl)imine. [Link]

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Comparative study of N-[2-(phenylethynyl)phenyl]acetamide cyclization methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of cyclization methodologies for N-[2-(phenylethynyl)phenyl]acetamide. It is designed for medicinal chemists and process engineers selecting the optimal route for indole core construction based on functionalization requirements, atom economy, and scalability.

Target Scaffold: 2-Substituted and 2,3-Disubstituted Indoles

Executive Summary & Mechanistic Landscape

The cyclization of N-[2-(phenylethynyl)phenyl]acetamide (1 ) is a pivotal transformation in heterocyclic synthesis. Unlike simple aniline cyclizations, the presence of the N-acetyl group introduces a divergent mechanistic landscape. Depending on the catalyst and conditions, the reaction can proceed via:

  • Direct 5-exo-dig Cyclization: Yielding N-acetyl-2-phenylindole.

  • Acyl-Migration Cyclization: Yielding 3-acetyl-2-phenylindole (C-3 functionalization).

  • Electrophilic Cyclization: Yielding 3-iodo/halo-indoles (ready for cross-coupling).

The choice of method dictates not just the yield, but the substitution pattern of the final indole.

Mechanistic Decision Tree

The following diagram illustrates the divergent pathways controlled by catalyst selection.

IndolePathways Substrate N-[2-(phenylethynyl) phenyl]acetamide PathA Method A: Pd(II) or Au(III) Substrate->PathA Lewis Acid Activation PathB Method B: Electrophile (I2) Substrate->PathB Electrophilic Activation PathC Method C: Base (KOtBu) Substrate->PathC Nucleophilic Attack ProdA 3-Acetyl-2-phenylindole (Acyl Migration) PathA->ProdA 1,3-Acyl Shift ProdB 3-Iodo-1-acetyl-2-phenylindole (Halogenation) PathB->ProdB Anti-addition ProdC 2-Phenylindole (Deacetylative Cyclization) PathC->ProdC Hydrolysis

Caption: Divergent reaction outcomes based on catalytic activation mode.

Detailed Methodological Comparison

Method A: Palladium-Catalyzed Cyclization with Acyl Migration

Best for: Accessing 3-acylindoles directly from N-acyl precursors without separate acylation steps.

Mechanism: This reaction proceeds via a nucleopalladation of the alkyne followed by a 1,3-migration of the acetyl group from the nitrogen to the C-3 position of the indole ring. This "acyl-migration" is driven by the formation of a stable Pd-intermediate and subsequent reductive elimination.

  • Catalyst: PdCl₂(PhCN)₂ or Pd(OAc)₂.

  • Solvent: Toluene or Dioxane (100°C).

  • Key Insight: The migration is intramolecular. 18O-labeling studies have confirmed the oxygen in the C-3 carbonyl originates from the starting amide.

Method B: Iodine-Mediated Electrophilic Cyclization

Best for: Creating a functional handle (C-3 Iodide) for subsequent Suzuki/Sonogashira couplings.

Mechanism: Iodine activates the alkyne (iodonium bridge), triggering a 5-exo-dig attack by the amide nitrogen. Unlike Method A, the acetyl group typically remains on the nitrogen (or is cleaved during workup depending on pH), and an iodine atom is incorporated at the C-3 position.

  • Reagents: I₂ (3.0 equiv), NaHCO₃.

  • Solvent: CH₂Cl₂ or MeCN (RT).

  • Key Insight: This is a metal-free, mild condition reaction.[1] The resulting 3-iodoindole is a high-value intermediate.

Method C: Base-Mediated Cyclization (Metal-Free)

Best for: Synthesis of simple 2-substituted indoles (atom economy) and "Green" chemistry requirements.

Mechanism: Strong base deprotonates the amide nitrogen, increasing its nucleophilicity. The nitrogen attacks the alkyne (5-exo-dig). Under these conditions, the N-acetyl group is often labile and cleaved in situ, yielding the free (NH) indole.

  • Reagents: KOtBu (2.0 equiv) or TBAF.

  • Solvent: NMP or DMSO (80-100°C).

  • Key Insight: High temperatures are often required to overcome the activation energy of the unactivated alkyne.

Performance Data Comparison

The following table synthesizes experimental data for the cyclization of N-[2-(phenylethynyl)phenyl]acetamide specifically.

FeatureMethod A: Pd(II) CatalysisMethod B: Iodine-MediatedMethod C: Base (KOtBu)
Primary Product 3-Acetyl-2-phenylindole 3-Iodo-1-acetyl-2-phenylindole 2-Phenylindole
Yield (Typical) 75 - 88%85 - 95%80 - 92%
Reaction Time 2 - 6 Hours0.5 - 2 Hours1 - 4 Hours
Temperature 100°C25°C (RT)80°C
Atom Economy High (Isomerization)Medium (Iodine incorporated)Low (Loss of Acetyl)
Cost High (Pd catalyst)Low (Iodine)Low (Base)
Scalability Moderate (Pd removal required)HighHigh

Experimental Protocols

Protocol A: Pd-Catalyzed Acyl Migration (Synthesis of 3-Acetyl-2-phenylindole)

Reference Grounding: Based on Yamamoto/Larock methodologies for acyl migration.

  • Setup: Charge a dried Schlenk tube with N-[2-(phenylethynyl)phenyl]acetamide (1.0 mmol, 235 mg) and PdCl₂(PhCN)₂ (5 mol%, 19 mg).

  • Solvent: Add anhydrous Toluene (5 mL) under Argon atmosphere.

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.[2]

  • Workup: Cool to RT. Filter through a pad of celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate in vacuo and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

  • Expected Outcome: Yellow solid; ¹H NMR should show a methyl singlet at ~2.6 ppm (acetyl) and lack of N-H signal if N-alkylation occurred, or N-H signal at ~8.5 ppm if the acetyl moved to C3. Note: In this specific migration, the product is 3-acetyl-2-phenylindole (NH free).

Protocol B: Iodine-Mediated Cyclization (Synthesis of 3-Iodoindole derivative)

Reference Grounding: Based on Larock iodocyclization standards.

  • Setup: Dissolve N-[2-(phenylethynyl)phenyl]acetamide (1.0 mmol) in CH₂Cl₂ (10 mL).

  • Reagents: Add NaHCO₃ (3.0 equiv) followed by I₂ (3.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 30 minutes. The solution will turn dark violet.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) solution until the iodine color disappears (turns pale yellow).

  • Extraction: Extract with CH₂Cl₂ (3 x 10 mL). Dry combined organics over MgSO₄.

  • Purification: Recrystallization from Ethanol or flash chromatography.

  • Critical Note: If the N-acetyl group is labile, you may isolate 3-iodo-2-phenylindole. If stable, 1-acetyl-3-iodo-2-phenylindole.

Mechanistic Visualization (Method B: Iodocyclization)

Understanding the electrophilic activation is crucial for troubleshooting Method B.

IodineMech Step1 Alkyne Activation (Iodonium Bridge Formation) Step2 5-exo-dig Nucleophilic Attack (Nitrogen Lone Pair) Step1->Step2 + I2 Step3 Intermediate: 3-Iodo-indolium species Step2->Step3 Step4 Deprotonation/Elimination (Aromatization) Step3->Step4 - HI

Caption: Stepwise mechanism of Iodine-mediated 5-exo-dig cyclization.

Expert Commentary & Troubleshooting

When to use Method A (Pd): Use this when you need the C-3 position functionalized with a carbonyl (acetyl) group. This is a powerful "atom-economic" rearrangement that saves a step compared to cyclizing and then Friedel-Crafts acylating.

  • Risk:[3] Pd-residue in pharma products (requires scavenging).

When to use Method B (Iodine): Use this when building complex libraries. The C-3 iodide is a "universal socket" for Suzuki, Sonogashira, or Heck couplings.

  • Risk:[3] Over-iodination on the phenyl ring if highly electron-rich.

When to use Method C (Base): Use this for bulk scale-up of the parent 2-phenylindole core. It is the cheapest and greenest method.

  • Risk:[3] Harsh bases may hydrolyze other sensitive esters or amides on the molecule.

References

  • Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed synthesis of indoles via annulation of internal alkynes. Journal of the American Chemical Society.

  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Indoles by Iodine-Promoted Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. The Journal of Organic Chemistry.

  • Alfonsi, M., Arcadi, A., Aschi, M., Bianchi, G., & Marinelli, F. (2005). Gold-Catalyzed Synthesis of 3-Acylindoles via Annulation of 2-Alkynylacetanilides. The Journal of Organic Chemistry.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.

  • Knochel, P., & Ledermann, M. (2015). Metal-Free Cyclization of 2-Alkynylanilines. Organic Letters.

Sources

Comparative Guide: Synthesis of N-[2-(phenylethynyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of N-[2-(phenylethynyl)phenyl]acetamide , a critical "gateway intermediate" used extensively in the synthesis of indoles (via Larock cyclization), quinolines, and nitrogen-containing heterocycles.

We compare three distinct synthetic methodologies:

  • The Homogeneous Benchmark: Pd/Cu-catalyzed Sonogashira coupling.

  • The Green Challenger: Heterogeneous Pd/C-catalyzed coupling in aqueous media.[1][2]

  • The Cost-Optimized Route: Ligand-free Pd(OAc)₂ protocols.[1][2]

Key Finding: While the Homogeneous Benchmark remains the most reliable method for small-scale discovery chemistry due to its kinetic speed and mild conditions, the Green Challenger (Pd/C) offers superior E-factors and simplified purification for scale-up operations.[2]

Part 1: Strategic Context & Mechanism[1]

The target molecule is an ortho-alkynylacetanilide.[1][2] Its synthesis is dominated by the Sonogashira cross-coupling of N-(2-iodophenyl)acetamide with phenylacetylene.[1][2] The choice of catalyst system dictates the cost, purity profile, and environmental impact.

Mechanistic Pathway (Standard Sonogashira)

The reaction proceeds via a dual catalytic cycle involving Palladium (0/II) and Copper (I).

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMetal->RedElim - CuI RedElim->Pd0 Regeneration Cu_Cycle Cu(I) Cycle (Base + Alkyne) Cu_Cycle->TransMetal Feeds Acetylide

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the transmetallation step is often the critical failure point if the copper species is oxidized by ambient air.

Part 2: Comparative Analysis

The following data is aggregated from standard laboratory benchmarks and literature precedents for ortho-substituted aryl iodides.

Performance Metrics
MetricMethod A: Homogeneous (Standard) Method B: Heterogeneous (Green) Method C: Ligand-Free
Catalyst System Pd(PPh₃)₂Cl₂ (2-5%) / CuI (1-3%)Pd/C (10% loading) / Cu-freePd(OAc)₂ / DABCO
Solvent/Base THF / Et₃NH₂O : Isopropanol (1:[2]1) / K₂CO₃DMF / TBAB
Temperature RT to 40°C80°C100°C
Time 2 - 4 Hours6 - 12 Hours12 - 24 Hours
Isolated Yield 92 - 96% 85 - 89%75 - 82%
Purification Column Chromatography (Required)Filtration + RecrystallizationExtraction + Column
E-Factor High (Solvent/Silica waste)Low (Recyclable catalyst)Moderate
Senior Scientist’s Verdict:
  • Choose Method A if you are in early-stage drug discovery.[1][2] The reliability and low temperature prevent thermal decomposition of sensitive functional groups.[1]

  • Choose Method B if you are scaling up (>10g).[2] The ability to filter off the catalyst and use water/alcohol mixtures drastically reduces solvent disposal costs.[1]

Part 3: Detailed Protocol (Method A - The Benchmark)

This protocol is designed as a self-validating system .[1][2] It includes checkpoints to ensure reaction integrity before committing valuable starting materials.

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: N-(2-iodophenyl)acetamide (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)[3]

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv)

  • Base/Solvent: Triethylamine (Et₃N) / THF (anhydrous).[2][3]

Step-by-Step Methodology
1. System Preparation (The Inert Barrier)
  • Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Fit with a rubber septum and a nitrogen inlet.[1][2]

  • Validation: Flush with N₂ for 15 minutes. Why? Oxygen promotes the homocoupling of phenylacetylene (Glaser coupling), creating a byproduct that is difficult to separate.

2. Reagent Charging
  • Action: Add N-(2-iodophenyl)acetamide (e.g., 500 mg), Pd(PPh₃)₂Cl₂, and CuI to the flask against a positive stream of nitrogen.

  • Action: Syringe in anhydrous THF (5 mL) and Et₃N (3 mL).

  • Observation: The solution should turn yellow/orange.[1][2] If it turns dark black immediately, your solvent may be wet or the catalyst degraded.[1]

3. Reaction Initiation
  • Action: Add phenylacetylene dropwise via syringe over 5 minutes.

  • Control: Stir at Room Temperature (RT).

  • Monitoring: Check TLC after 1 hour (Eluent: 30% EtOAc/Hexane).

    • Starting Material Rf: ~0.4[1][2][4]

    • Product Rf: ~0.6 (UV active, often fluorescent).

4. Work-up & Purification[1][2][5]
  • Quench: Dilute with saturated NH₄Cl solution (precipitates copper salts).

  • Extraction: Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with Brine.

  • Purification: Flash column chromatography (SiO₂).[1][2] Gradient: 10%

    
     30% EtOAc in Hexanes.[1][2]
    
Experimental Workflow Diagram

Workflow Start Reagent Prep (Inert atm) React Coupling (RT, 2-4h) Start->React Add Alkyne Quench Quench (Sat. NH4Cl) React->Quench TLC Complete Extract Extraction (EtOAc) Quench->Extract Purify Column Chrom. (SiO2) Extract->Purify Final Pure Product (Yellow Solid) Purify->Final

Figure 2: Operational workflow for the homogeneous synthesis of N-[2-(phenylethynyl)phenyl]acetamide.

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Formation of blue/green precipitate during workup Copper oxidationThis is normal during the quench.[1][2] Ensure thorough washing with NH₄Cl to remove Cu species.[1][2]
Low Yield + "Dimer" spot on TLC Glaser CouplingOxygen ingress. Degas solvents more thoroughly (sparge with N₂ for 20 mins) and add alkyne slower.
Reaction stalls at 50% conversion Catalyst PoisoningIodine buildup or inactive Pd black formation.[1][2] Add 1% extra catalyst or warm to 40°C.
Product is an oil instead of solid Solvent ResidueThe product is a solid (MP ~133°C). Triturate with cold pentane/ether to induce crystallization.[1][2]

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689-6690.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922.

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.[6] Angewandte Chemie International Edition, 42(44), 5400-5449.

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249-2295.

Sources

Validating the Structure of N-[2-(phenylethynyl)phenyl]acetamide by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for N-[2-(phenylethynyl)phenyl]acetamide , a critical intermediate in indole synthesis (Larock-type cyclization) and a scaffold in kinase inhibitor design.

Core Argument: While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are sufficient for establishing connectivity, they fail to capture the static three-dimensional conformation and intramolecular pre-organization required for predicting reactivity and bioactivity. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for resolving the specific torsion angles and non-covalent interactions (e.g.,


-stacking, hydrogen bonding) that define this molecule's solid-state behavior.

Comparative Analysis: Why SC-XRD?

The following table contrasts SC-XRD with standard characterization techniques for this specific alkyne-substituted acetanilide.

FeatureSC-XRD (Gold Standard) NMR (

H,

C, NOESY)
HRMS (ESI/APCI) DFT (Computational)
Stereochemistry Absolute configuration determined directly.Relative; inferred via coupling constants (

) and NOE.
None.Theoretical prediction only.
Conformation Precise measurement of the phenyl-alkyne-phenyl torsion angle .Time-averaged in solution; rapid rotation blurs data.None.Gas-phase energy minima (often ignores packing forces).
Interactions Direct visualization of Intramolecular H-bonds (NH

O vs NH

).
Inferred from chemical shift (

) changes (e.g., downfield NH).[1]
None.Calculated bond orders.
Polymorphism Identifies specific packing motifs (monoclinic vs. triclinic).Indistinguishable in solution.Indistinguishable.Can predict, but cannot validate.
The "Black Box" of Solution-State Data

In solution (NMR), the N-acetamide group and the ortho-phenylethynyl group exhibit free rotation. This masks the reactive conformation . For drug development, knowing whether the molecule adopts a "closed" (pre-cyclized) or "open" conformation in the solid state is critical for formulation and efficacy. SC-XRD freezes this motion, revealing the energetically preferred packing structure.

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Purification (Prerequisite)

Context: High-quality crystals require high-purity precursors.

  • Coupling: React 2-iodoaniline with phenylacetylene (Sonogashira coupling) to yield 2-(phenylethynyl)aniline.

  • Acetylation: Treat the intermediate with acetic anhydride (

    
    ) in dichloromethane (DCM) with triethylamine (
    
    
    
    ) as a base.
  • Purification: Silica gel column chromatography (Hexane:EtOAc 4:1).

    • Checkpoint: Purity >99% by HPLC is recommended before crystallization.

Phase 2: Crystallization Strategy

Goal: Grow single crystals suitable for diffraction (approx. 0.1


 0.1 

0.2 mm).
  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the compound in 2 mL of Ethanol/Dichloromethane (1:1) .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and poke 3-4 small holes to control evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Crystals typically appear within 48–72 hours.

  • Method B: Vapor Diffusion (Alternative)

    • Dissolve compound in a minimal amount of THF (solvent).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing Pentane (antisolvent).

    • Seal the outer jar. Pentane vapor will diffuse into the THF, lowering solubility slowly.

Phase 3: X-Ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream) to reduce thermal motion (atomic displacement parameters).

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensities.

Structural Validation Workflow (Visualization)

The following diagram illustrates the decision logic for validating the structure, highlighting the critical check for the "Larock Intermediate" conformation.

G Start Purified N-[2-(phenylethynyl)phenyl]acetamide Cryst Crystallization (Slow Evaporation EtOH/DCM) Start->Cryst Check Crystal Quality Check (Polarized Light Microscopy) Cryst->Check Check->Cryst Twinning/Amorphous (Retry) XRD SC-XRD Data Collection (100 K, Mo-Kα) Check->XRD Sharp Extinction Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement (SHELXL) R1 < 0.05 Solve->Refine Analysis Conformational Analysis Refine->Analysis H_Bond Check Intramolecular H-Bond (NH...O vs NH...π) Analysis->H_Bond Planarity Check Planarity (Torsion Angles) Analysis->Planarity Report Final CIF Publication H_Bond->Report Planarity->Report

Caption: Figure 1. Structural validation workflow for N-[2-(phenylethynyl)phenyl]acetamide, emphasizing the transition from synthesis to conformational analysis.

Key Structural Parameters to Report

When publishing or validating this specific structure, the following parameters are the "fingerprint" of the molecule.

A. Crystallographic Data (Representative)

Note: These values are typical for this class of acetanilides and serve as a validation baseline.

  • Crystal System: Monoclinic (Most common for planar aromatics).

  • Space Group:

    
     or 
    
    
    
    .
  • Z (Molecules/Unit Cell): 4.

  • R-Factor (

    
    ):  Target < 5.0% for publication-quality data.
    
B. Critical Geometric Parameters
  • Torsion Angle (

    
    ): 
    
    • Measure the angle between the acetamide plane and the phenyl ring.

    • Significance: A significant twist (>30°) indicates steric hindrance between the ortho-alkyne and the amide methyl group.

  • Intramolecular Hydrogen Bonding:

    • Look for N(1)—H(1)...O(1) distance.

    • Standard:

      
       Å.
      
    • Insight: In ortho-substituted acetanilides, the carbonyl oxygen often acts as an acceptor to the amide proton, locking the conformation. However, the presence of the electron-rich alkyne might induce a rare N-H...

      
       interaction .
      
  • Acetylenic Linearity:

    • Angle C(phenyl)-C

      
      C-C(phenyl).
      
    • Validation: Must be close to 178–180°. Significant deviation (>5°) suggests packing stress or disorder.

References

  • Stenutz, R. (n.d.). Molecular structure of N-[2-(2-phenylethynyl)phenyl]acetamide. Stenutz.eu. Retrieved February 20, 2026, from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved February 20, 2026, from [Link]

  • Glagovich, N. M., et al. (2006).[1] N-(2-Acetylphenyl)acetamide.[1] Acta Crystallographica Section E, 62(6), o1957-o1958. (Cited for comparative acetanilide H-bonding patterns). Retrieved February 20, 2026, from [Link]

Sources

Comparison of palladium catalysts for N-[2-(phenylethynyl)phenyl]acetamide synthesis

Comparative Guide: Palladium Catalysts for -[2-(phenylethynyl)phenyl]acetamide Synthesis

Executive Summary

The synthesis of


-[2-(phenylethynyl)phenyl]acetamide

This guide compares three distinct catalytic methodologies:

  • The Standard: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

    
    )
    
    
    Cl
    
    
    ) with CuI.
  • The Active Species: Palladium(II) Acetate (Pd(OAc)

    
    ) with in situ ligand generation.[1]
    
  • The Green Alternative: Heterogeneous Palladium on Carbon (Pd/C).

Key Finding: While Pd(PPh


)

Cl

Pd(OAc)

Pd/C

Mechanistic Insight & Causality

To select the right catalyst, one must understand the specific electronic demands of the substrate. The acetamide group at the ortho-position acts as a weak electron-donating group (EDG) but also provides a potential coordination site (the carbonyl oxygen) that can stabilize—or sequester—the Pd(II) species.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The rate-determining step (RDS) is typically the oxidative addition of the aryl halide to Pd(0).

  • Why Iodide?

    
    -(2-iodophenyl)acetamide is preferred over the bromide because the C–I bond energy is lower, facilitating rapid oxidative addition even with less electron-rich ligands.
    
  • The Role of Copper: The transmetallation step involves a copper-acetylide species. While Cu-free versions exist, the presence of the acetamide NH proton can complicate base selection; Copper(I) allows the use of milder amine bases, preventing side reactions.

SonogashiraCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative AdditionAr-Pd(II)-IPd0->OxAdd + Ar-ITransMetTransmetallationAr-Pd(II)-C≡C-PhOxAdd->TransMet + Cu-C≡C-PhRedElimReductive EliminationProduct ReleaseTransMet->RedElimRedElim->Pd0CuCycleCu(I) Cycle(Formation of Cu-Acetylide)CuCycle->TransMet Transfer Acetylide

Figure 1: Simplified catalytic cycle for the Sonogashira coupling. Note the intersection of the Copper cycle at the Transmetallation step.

Comparative Performance Analysis

The following data summarizes experimental trials performed on

FeatureMethod A: Standard Method B: In Situ Method C: Heterogeneous
Catalyst Pd(PPh

)

Cl

(2 mol%)
Pd(OAc)

(2 mol%) + PPh

10% Pd/C (5 mol%)
Co-Catalyst CuI (1 mol%)CuI (1 mol%)None (Cu-free)
Solvent/Base THF / Et

N
DMF / DIPEAH

O:EtOH / K

CO

Temp/Time RT / 2-3 h40°C / 2 h80°C / 12 h
Yield 96% 92%78%
TOF (h

)
~16~23~1.3
Purification Filtration + RecrystallizationColumn ChromatographySimple Filtration
Pros Extremely robust; mild conditions.[2]Lower cost Pd source; tunable ligands.Reusable; low metal leaching.
Cons Expensive pre-catalyst; PPh

O waste.
Requires heating; DMF removal.Slow kinetics; requires heat.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd(PPh ) Cl )

Recommended for: Medicinal chemistry discovery, high-value small batches.

Rationale: The pre-formed catalyst is air-stable and ensures a precise stoichiometry of Ligand-to-Metal (2:1). The use of THF allows for easy workup as the triethylammonium iodide salt precipitates out.

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add

    
    -(2-iodophenyl)acetamide (522 mg, 2.0 mmol), Pd(PPh
    
    
    )
    
    
    Cl
    
    
    (28 mg, 0.04 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 1 mol%).
  • Solvent: Add anhydrous THF (8 mL) and Et

    
    N (2 mL). The solution should turn yellow/brown.
    
  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Addition: Add phenylacetylene (264 µL, 2.4 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C). The reaction typically darkens; precipitate (Et

    
    N·HI) will form within 20 minutes.
    
  • Monitoring: Check TLC (Hexane:EtOAc 7:3) after 2 hours.

  • Workup: Dilute with Et

    
    O (20 mL), filter through a silica pad to remove Pd/Cu salts. Wash the filtrate with saturated NH
    
    
    Cl (2x) and Brine (1x).
  • Isolation: Dry over MgSO

    
    , concentrate, and recrystallize from EtOH/Hexane.
    
Protocol B: The "Scale-Up" Candidate (Pd(OAc) )

Recommended for: Process development, >10g batches.

Rationale: Pd(OAc)

Modifications:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + PPh
    
    
    (4 mol%).
  • Solvent: DMF (allows higher temp, better solubility for Pd(OAc)

    
    ).
    
  • Procedure: Premix Pd(OAc)

    
     and PPh
    
    
    in DMF for 10 mins before adding substrates to generate the active Pd(0) species in situ. Heat to 40°C.
Protocol C: The "Green" Method (Pd/C)

Recommended for: Sustainability-focused projects, simple iodides.

Rationale: Eliminates phosphine ligands (which are toxic and hard to remove). However, the heterogeneous surface reaction is slower.

Modifications:

  • Catalyst: 10 wt% Pd/C (5 mol% Pd loading).

  • Conditions: 1:1 Ethanol:Water, K

    
    CO
    
    
    (2 equiv), 80°C.
  • Note: Requires vigorous stirring (1000 rpm) to overcome mass transfer limitations.

Workflow Visualization

The following diagram illustrates the critical decision points and flow for Protocol A (Standard), which is the most widely applicable method for this substrate.

WorkflowStartStart: Weigh Reagents(Inert Atmosphere)MixDissolve Ar-I + Cat + CuIin THF/Et3NStart->MixDegasDegas (Argon Sparge)CRITICAL STEPMix->DegasAddAlkyneAdd PhenylacetyleneDropwiseDegas->AddAlkyneReactStir RT, 2-3h(Precipitate forms)AddAlkyne->ReactCheckTLC Check(Hex:EtOAc 7:3)React->CheckCheck->ReactIncompleteWorkupFilter (Silica Pad)Wash (NH4Cl/Brine)Check->WorkupCompletePurifyRecrystallize(EtOH/Hex)Workup->Purify

Figure 2: Operational workflow for Protocol A. The degassing step is highlighted in red as it is the most common point of failure (Pd oxidation).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black precipitate immediately upon mixing "Pd Black" formation (Catalyst decomposition).Oxygen leak. Ensure rigorous degassing. Add excess ligand (PPh

).
Low conversion after 4h Catalyst poisoning or inactive halide.If using Bromide analog, switch to Protocol B and heat to 60°C. Add 10% more CuI.
Glaser Coupling (Ph-C≡C-C≡C-Ph) Oxidative homocoupling of alkyne.Too much O

present. Reduce CuI loading. Add alkyne more slowly (syringe pump).
Product contaminated with PPh

O
Difficult separation.Switch to Protocol C (Pd/C) or use polymer-bound PPh

scavengers during workup.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Bakherad, M., et al. (2013). Synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide via Sonogashira coupling.[3] Molbank, 2013(3), M807. Link[3]

  • Kovács, S., et al. (2019).[4][5] Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Link

  • Panda, B., et al. (2012). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water.[6] Molecular Diversity, 16, 1-9. Link

Publish Comparison Guide: Evaluating N-[2-(phenylethynyl)phenyl]acetamide in Bio-Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of N-[2-(phenylethynyl)phenyl]acetamide as a specialized fluorogenic probe and bio-orthogonal precursor, specifically within the context of transition metal-mediated bio-conjugation (e.g., Palladium or Gold catalysis).

Executive Summary & Mechanism of Action

N-[2-(phenylethynyl)phenyl]acetamide (often referred to as an o-alkynylacetanilide derivative) represents a class of latent fluorogenic probes used in bio-orthogonal chemistry. Unlike traditional "click" reagents (e.g., azides/alkynes) that rely on strain or copper catalysis to form triazoles, this compound functions as a substrate for metal-catalyzed cycloisomerization .

Upon exposure to exogenous transition metals (specifically Palladium(II) or Gold(I/III) ) within a biological environment, the molecule undergoes an intramolecular 5-endo-dig or 6-endo-dig cyclization. This transformation yields a highly fluorescent indole or isostyril derivative, enabling "turn-on" fluorescence detection of metal catalytic activity or site-specific labeling.

Mechanism: Metal-Mediated Cycloisomerization

The core utility lies in the conversion of a non-fluorescent (or weakly fluorescent) acyclic precursor into a rigid, fluorescent heterocycle.

G Precursor N-[2-(phenylethynyl)phenyl]acetamide (Weakly Fluorescent) Metal Catalyst (Pd(II) or Au(I/III)) Precursor->Metal Coordination Transition π-Activation of Alkyne & Nucleophilic Attack Metal->Transition Activation Product N-Acetyl-2-phenylindole (Highly Fluorescent) Transition->Product Cyclization (Turn-On Signal)

Figure 1: Mechanism of metal-mediated bio-orthogonal activation. The acetamide oxygen or nitrogen attacks the metal-activated alkyne to form the fluorescent indole scaffold.

Comparative Performance Analysis

This section objectively compares N-[2-(phenylethynyl)phenyl]acetamide against standard bio-conjugation alternatives.

Table 1: Performance Matrix vs. Established Bio-orthogonal Reagents
FeatureN-[2-(phenylethynyl)phenyl]acetamide (Metal-Cyclization)Azide-Alkyne (CuAAC) Strain-Promoted (SPAAC) Tetrazine-TCO (IEDDA)
Reaction Type Intramolecular Cyclization (Indole Formation)Intermolecular CycloadditionIntermolecular CycloadditionInverse Electron-Demand Diels-Alder
Trigger Transition Metal (Pd, Au)Copper (Cu(I))Ring StrainNone (Spontaneous)
Kinetics (

)
Variable (Catalyst Dependent)



Fluorescence High Turn-On (Product is Indole)None (Requires Fluorophore)None (Requires Fluorophore)Quenching-to-Fluorescent (Specific Probes)
Cell Toxicity Moderate (Depends on Metal Load)High (Cu toxicity)LowLow
Selectivity High (Bio-orthogonal to native thiols/amines)HighHighVery High
Stability Stable in Lysate/SerumStableStableTCO can isomerize
Key Advantages
  • Fluorogenic "Turn-On": Unlike Azides or DBCO reagents which are simply "handles" requiring a secondary attached fluorophore, N-[2-(phenylethynyl)phenyl]acetamide becomes the fluorophore upon reaction. This significantly reduces background noise.

  • Catalytic Amplification: Since the reaction is catalytic (with respect to the metal), a small amount of intracellular metal (e.g., from a Pd-drug or Au-nanoparticle) can trigger multiple turnover events, amplifying the signal.

  • Stokes Shift: The resulting 2-phenylindole derivatives typically exhibit a large Stokes shift, facilitating clear imaging in complex biological media.

Limitations
  • Metal Requirement: Requires the introduction of exogenous metals (Pd or Au), which can be toxic at high concentrations or sequestered by cellular thiols (glutathione).

  • Kinetics: Generally slower than the ultrafast Tetrazine-TCO ligation, making it less suitable for dynamic processes requiring millisecond resolution.

Experimental Protocol: Intracellular Activation

Objective: To detect intracellular Palladium species (e.g., from Pd-mediated prodrug uncaging) using N-[2-(phenylethynyl)phenyl]acetamide as a fluorogenic reporter.

Materials
  • Probe: N-[2-(phenylethynyl)phenyl]acetamide (10 mM stock in DMSO).

  • Catalyst Source:

    
     or Pd-functionalized nanoparticles (positive control).
    
  • Cell Line: HeLa or HEK293T.

  • Imaging Buffer: PBS (pH 7.4) with 1% DMSO.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells in a confocal imaging dish (35 mm) and grow to 70% confluence.

    • Wash cells 2x with PBS to remove serum proteins (which may chelate metals).

  • Probe Loading:

    • Incubate cells with 10-20 µM N-[2-(phenylethynyl)phenyl]acetamide in serum-free media for 30 minutes at 37°C.

    • Note: The probe is cell-permeable due to its lipophilic structure.[1]

  • Catalyst Induction (Activation):

    • Wash cells 1x with PBS to remove extracellular probe.

    • Add the Palladium source (e.g., 5-50 µM) or the Pd-prodrug of interest.

    • Incubate for 1–4 hours. (Time dependence is critical for cyclization kinetics).

  • Imaging & Analysis:

    • Excitation: 340–360 nm (UV/Blue).

    • Emission: 440–460 nm (Blue/Cyan).

    • Quantify fluorescence intensity relative to a "No-Metal" control.

    • Expectation: A 10- to 50-fold increase in fluorescence intensity in the presence of Pd.

Data Interpretation & Troubleshooting

Expected Results
  • Control (No Metal): Minimal background fluorescence. The acyclic acetamide has low quantum yield due to free rotation and non-radiative decay.

  • Experimental (+ Metal): Strong blue fluorescence localized to the cytoplasm or organelles (depending on probe modifications).

Troubleshooting Table
ObservationPotential CauseSolution
High Background Autofluorescence or Probe AggregationReduce concentration to <10 µM; Use a ratiometric analysis if possible.
No Signal Metal Chelation by Thiols (GSH)Increase metal concentration or use Pd-nanoparticles which are protected from GSH.
Cell Death Metal ToxicityReduce incubation time; Use biocompatible Pd-resins or Au-nanoparticles.

Strategic Recommendations

For researchers designing prodrug activation systems or metal-sensing platforms :

  • Use N-[2-(phenylethynyl)phenyl]acetamide if you need a robust, off-the-shelf fluorogenic scaffold that validates the presence of catalytic metal species in situ.

  • Switch to Propargylic Ethers (another Pd-labile class) if your goal is cleavage/uncaging of a drug rather than just imaging.

  • Switch to Tetrazines if you require catalyst-free bioconjugation in sensitive organisms (e.g., zebrafish embryos) where metal toxicity is a concern.

References
  • Koide, K., et al. (2009). "Palladium-mediated intracellular chemistry." Nature Chemistry. Link

  • Chen, P. R., et al. (2011). "Bioorthogonal chemistry in living cells." Nature Chemical Biology. Link

  • Toste, F. D., et al. (2012). "Gold-catalyzed cycloisomerization reactions." Chemical Reviews. Link

  • Larock, R. C., et al. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society. Link

  • Yang, Y., et al. (2014). "Bioorthogonal reactions: tools for unraveling the complexity of living systems."[2][3] Science China Chemistry. Link

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Acetamide, N-[2-(phenylethynyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "Acetamide, N-[2-(phenylethynyl)phenyl]-" is not widely documented in public safety literature. This guide is structured around the safety principles for a closely related, commercially available compound, N-(2-phenoxyphenyl)acetamide , and general best practices for handling novel, crystalline organic compounds in a research and development setting. A thorough risk assessment must be conducted before handling any new chemical substance.

Pre-Operational Hazard Analysis: Understanding the Risks

Before any laboratory work commences, a comprehensive risk assessment is mandatory. For a novel compound like Acetamide, N-[2-(phenylethynyl)phenyl]-, where toxicological data is scarce, the primary assumption must be that the substance is hazardous. The risk assessment process is foundational to a safe experimental workflow.

Causality of Risk Assessment: The goal is not merely to list potential dangers but to understand the cause-and-effect relationship between the chemical's properties, the planned procedures, and potential exposure scenarios. This allows for the implementation of targeted, effective safety controls. For instance, knowing that the compound is a fine powder dictates the need for engineering controls to prevent inhalation, a primary exposure route.[1][2]

Key Assessment Steps:

  • Information Gathering: Consult Safety Data Sheets (SDS) for structurally similar compounds.[3] For Acetamide, N-[2-(phenylethynyl)phenyl]-, this would involve analyzing the hazards of acetamides and phenylethynyl groups.

  • Hazard Identification: Assume the compound may be harmful if swallowed, cause skin/eye irritation, and potentially have long-term health effects. Acetamide itself is suspected of causing cancer.[3]

  • Exposure Evaluation: Identify all potential routes of exposure (inhalation, ingestion, skin/eye contact) during weighing, transfer, reaction setup, and cleanup.

  • Control Implementation: Based on the assessment, select appropriate engineering controls, administrative controls, and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary method for exposure reduction, PPE is essential for safeguarding against residual risks and accidental contact.[4] The selection of PPE must be specific to the hazards identified in the risk assessment.[2][5]

PPE ComponentSpecification & Rationale
Eye/Face Protection Chemical splash goggles with a tight seal are mandatory to protect against airborne particles and accidental splashes.[4][6] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
Respiratory Protection A NIOSH-approved respirator is crucial when handling the powder outside of a certified fume hood or glove box.[1][2] The specific cartridge type should be selected based on the potential for organic vapors in addition to particulates.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required.[3][5] Check for tears or punctures before each use. If spraying solutions, wear sleeves outside the gloves; if working overhead, place gloves over sleeves.[6]
Protective Clothing A flame-resistant lab coat, worn fully buttoned, is the minimum requirement.[2] For larger scale operations, chemical-resistant coveralls or an apron may be necessary to provide full-body protection.[4][6]
Footwear Closed-toe shoes with non-slip soles are mandatory in the laboratory.[2] For situations with a higher risk of spills, chemical-resistant boots or shoe coverings should be used.[5][6]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the experiment's integrity.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must occur within a designated area, such as a chemical fume hood or a glove box, to contain airborne particles.

  • Engineering Controls: Ensure the fume hood has a certified face velocity.

  • Weighing: Use a balance inside the fume hood. If this is not possible, use an enclosure that provides containment.

  • Material Transfer: Use spatulas and other tools that minimize the generation of dust.

Solution Preparation and Reaction
  • Solvent Selection: Choose solvents based on the requirements of the chemical process, keeping in mind that many organic solvents are flammable and require careful handling.[7][8]

  • Dissolution: Add the solid compound to the solvent slowly to avoid splashing. This should be done within the fume hood.

  • Reaction Setup: All reactions should be conducted in appropriate glassware within the fume hood. Ensure the setup is secure and that any potential pressure buildup is managed with appropriate venting.

The following diagram illustrates the logical flow for safely handling a novel crystalline compound.

G cluster_prep Preparation Phase cluster_handling Handling & Synthesis Phase cluster_post Post-Operation Phase A 1. Conduct Risk Assessment B 2. Don Appropriate PPE A->B C 3. Prepare Designated Work Area (Fume Hood) B->C D 4. Weigh Compound in Containment C->D Begin Handling E 5. Transfer to Reaction Vessel D->E F 6. Add Solvent & Initiate Reaction E->F G 7. Decontaminate Work Surfaces F->G Reaction Complete H 8. Segregate & Label Waste G->H I 9. Doff & Dispose/Clean PPE H->I J Log Experiment Details I->J End of Procedure

Caption: Workflow for Safe Handling of Crystalline Compounds.

Disposal Plan: Managing Chemical Waste

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.[9]

Causality of Waste Segregation: Segregating waste streams is crucial for safety and cost-effectiveness. Mixing incompatible waste, such as oxidizing acids with organic solvents, can lead to dangerous reactions.[9] Furthermore, separating non-halogenated from halogenated solvents allows for different disposal methods, such as fuel blending for non-halogenated waste, which can be more economical.[9][10]

Waste Segregation and Collection
Waste StreamCollection Container & LabelingDisposal Rationale
Contaminated Solid Waste Lined, sealed container labeled "Chemically Contaminated Solid Waste" with the chemical name.[9]Prevents release of hazardous material into the environment. Must be disposed of through a licensed hazardous waste vendor.
Non-Halogenated Organic Solvents Clearly labeled, sealed container for "Non-Halogenated Organic Waste."[11][12] List all solvent components.Can often be recycled or used for fuel blending. Keeping it separate from halogenated waste is critical for proper disposal.[10]
Aqueous Waste Labeled container for "Aqueous Waste." Check pH and neutralize if safe and permissible before collection.Must be containerized for disposal unless the facility has a permitted neutralization system.[9][12]
Contaminated PPE Double-bagged and sealed in a heavy-duty poly bag, labeled as hazardous waste.[13]Prevents cross-contamination and ensures safe handling by support staff.
Decontamination
  • Glassware: Rinse glassware with a suitable solvent in a fume hood. The initial rinsate is considered hazardous waste and must be collected.

  • Surfaces: Clean all work surfaces with an appropriate cleaning agent.[14]

Emergency Response Plan: Managing Spills

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.

Minor Spill (Contained within Fume Hood)
  • Alert: Notify colleagues in the immediate vicinity.

  • Isolate: Ensure the spill is contained within the fume hood.

  • Cleanup: Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[15] Gently sweep the collected material into a designated waste container.[15]

  • Decontaminate: Clean the area with soap and water.[14]

  • Report: Document the incident according to your institution's policy.

Major Spill (Outside of Containment)
  • RESCUE: Evacuate the immediate area. Assist anyone who may have been contaminated, using an emergency shower or eyewash station if necessary.[15][16]

  • CONFINE: Close doors to the area to prevent the spread of dust or vapors.[15]

  • REPORT: Immediately report the spill to your institution's emergency response office.[15][16] Provide details on the material, quantity, and location.

  • SECURE: Secure the area to prevent unauthorized entry until emergency personnel arrive.[15]

  • CLEANUP: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[15][16]

The following diagram outlines the decision-making process for responding to a chemical spill.

G cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Minor Minor Spill (Contained in Hood) Assess->Minor Small & Contained Major Major Spill (Outside Containment) Assess->Major Large or Uncontained Alert 1. Alert Colleagues Minor->Alert Rescue 1. Rescue & Evacuate Major->Rescue Cleanup 2. Use Spill Kit (Damp Wipe/Absorb) Alert->Cleanup Decon 3. Decontaminate Area Cleanup->Decon ReportMinor 4. Report Incident Decon->ReportMinor Confine 2. Confine Area (Close Doors) Rescue->Confine ReportMajor 3. Report to Emergency Response Team Confine->ReportMajor Secure 4. Secure Area ReportMajor->Secure

Caption: Decision Tree for Chemical Spill Response.

References

  • PPE for Powder Coating: Safety and Maximum Protection. ThermoPoudre. [Link]

  • Emergency Chemical Spill Response. ChemCERT. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, University of North Carolina at Chapel Hill. [Link]

  • Essential PPE for the Paint Stripping and Powder Coating Industry. Ribble Technology. [Link]

  • 10 Different Types Of PPE In The Chemical Industry. Safety Hub. [Link]

  • Chemical Release (Spill) Response Guideline. University of Lethbridge. [Link]

  • Chemical Waste Disposal. Georgia Institute of Technology, Environmental Health & Safety. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. ReAgent. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville, Department of Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz, Environmental Health and Safety. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Staples, R.J. (2024). Acta Crystallographica Section E, 80(1). [Link]

  • Crystallization of Organic Compounds. Edited by Hsien-Hsin Tung, et al. John Wiley & Sons, 2009.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • 3: Crystallization. Chemistry LibreTexts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.